molecular formula C10H11ClO4S B031834 3-(4-Chlorobenzenesulfonyl)butyric acid CAS No. 175205-43-3

3-(4-Chlorobenzenesulfonyl)butyric acid

Cat. No.: B031834
CAS No.: 175205-43-3
M. Wt: 262.71 g/mol
InChI Key: NPUIQANQRDIHLU-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzenesulfonyl)butyric acid, also known as this compound, is a useful research compound. Its molecular formula is C10H11ClO4S and its molecular weight is 262.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-chlorophenyl)sulfonylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO4S/c1-7(6-10(12)13)16(14,15)9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUIQANQRDIHLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80372292
Record name 3-(4-Chlorobenzene-1-sulfonyl)butanoic acid
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Molecular Weight

262.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-43-3
Record name 3-[(4-Chlorophenyl)sulfonyl]butanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175205-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Chlorobenzene-1-sulfonyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80372292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(4-Chlorobenzenesulfonyl)butyric acid CAS 175205-43-3 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(4-Chlorobenzenesulfonyl)butyric acid (CAS 175205-43-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a specialized organic compound primarily utilized in research and development settings.[1][2] Its structure, which combines a chiral butyric acid moiety with an aromatic sulfone, suggests its potential as a versatile building block in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its known properties, a scientifically-grounded proposed synthesis pathway, predicted analytical characterization data, and a discussion of its potential applications based on structure-activity relationships. While detailed experimental data in the public domain is limited, this document consolidates available information and expert analysis to serve as a valuable resource for professionals engaging with this molecule.

Molecular Identity and Physicochemical Properties

This compound is identified by the CAS Number 175205-43-3.[3] The molecule features a stereocenter at the third carbon of the butyric acid chain, indicating that it can exist as (R)- and (S)-enantiomers or as a racemic mixture. Its core structure consists of a butyric acid backbone where the C3 position is bonded to the sulfur atom of a 4-chlorophenyl sulfone group.

Table 1: Chemical Identifiers and Properties
PropertyValueReference(s)
CAS Number 175205-43-3[1][2][3]
Molecular Formula C₁₀H₁₁ClO₄S
Molecular Weight 262.71 g/mol [2]
Physical Form Solid
Predicted Boiling Point 474.1 ± 45.0 °C[4]
Predicted Density 1.399 ± 0.06 g/cm³[4]
SMILES CC(CC(O)=O)S(=O)(=O)c1ccc(Cl)cc1
InChI 1S/C10H11ClO4S/c1-7(6-10(12)13)16(14,15)9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13)[3]

Note: Boiling point and density are predicted values as experimental data is not widely available.

Proposed Synthesis and Process Logic

While specific, peer-reviewed synthesis procedures for this compound are not readily found in the literature, a logical and robust synthetic route can be proposed based on established chemical principles. The most plausible approach involves the nucleophilic substitution reaction between 4-chlorobenzenesulfinate and a suitable 3-substituted butyric acid derivative.

The causality for this choice rests on the reliability of S-alkylation of sulfinate salts. Sodium 4-chlorobenzenesulfinate is a stable and commercially available nucleophile. The choice of ethyl 3-bromobutyrate as the electrophile provides a good leaving group (bromide) at the target position. The subsequent hydrolysis of the ethyl ester under basic conditions is a standard and high-yielding deprotection step to furnish the final carboxylic acid.

Proposed Synthetic Workflow

G cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Ester Hydrolysis A Sodium 4-chlorobenzenesulfinate C Ethyl 3-(4-chlorobenzenesulfonyl)butyrate A->C DMF, 80°C B Ethyl 3-bromobutyrate B->C E This compound C->E 1) Stir at RT 2) Acidic Workup (HCl) D NaOH (aq) / THF D->E

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 3-(4-chlorobenzenesulfonyl)butyrate

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium 4-chlorobenzenesulfinate (1.0 eq) and dimethylformamide (DMF, approx. 5 mL per mmol of sulfinate).

  • Stir the suspension at room temperature. Add ethyl 3-bromobutyrate (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to 80°C and maintain for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl ester.

  • Purify the crude product via column chromatography on silica gel.

Step 2: Hydrolysis to this compound

  • Dissolve the purified ethyl ester (1.0 eq) from Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add sodium hydroxide (2.0-3.0 eq) and stir the mixture vigorously at room temperature until the reaction is complete (as monitored by TLC).

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 using concentrated hydrochloric acid.

  • The product will likely precipitate as a white solid. If it remains an oil, extract with ethyl acetate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Analytical Characterization (Predicted)

For a research chemical, unambiguous structural confirmation is paramount. Standard analytical techniques include NMR spectroscopy and mass spectrometry. While experimental spectra are not publicly available, the following data are predicted based on the compound's structure.

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
Butyric Acid -CH₃Doublet, ~1.4 ppm~15 ppm
Butyric Acid -CH₂-Multiplet (diastereotopic), ~2.8-3.0 ppm~35 ppm
Butyric Acid -CH-Multiplet, ~3.6-3.8 ppm~58 ppm
Butyric Acid -COOHBroad singlet, >10 ppm~175 ppm
Aromatic C-H (ortho to SO₂)Doublet, ~7.9 ppm (AA'BB' system)~129 ppm
Aromatic C-H (meta to SO₂)Doublet, ~7.6 ppm (AA'BB' system)~130 ppm
Aromatic C-SO₂-~138 ppm
Aromatic C-Cl-~141 ppm
Mass Spectrometry Fragmentation Logic

In an Electron Ionization (EI) mass spectrum, the molecular ion peak [M]⁺ should be observable at m/z 262, with a characteristic M+2 peak at m/z 264 of approximately one-third the intensity, which is indicative of the single chlorine atom.

Key Predicted Fragmentation Pathways:

  • Loss of the carboxyl group: [M - COOH]⁺ at m/z 217.

  • McLafferty rearrangement: A characteristic fragmentation for carboxylic acids, potentially leading to a prominent peak.

  • Cleavage of the C-S bond: This could lead to fragments corresponding to the [C₄H₇O₂]⁺ ion (m/z 87) and the [C₆H₄ClSO₂]⁺ ion (m/z 175).

  • Fragmentation of the aromatic ring: Loss of SO₂ could occur from the chlorobenzenesulfonyl fragment.

Potential Applications in Research and Drug Development

The utility of this compound in a research and development context stems from the combination of its functional groups. While no specific biological activity has been reported for this compound itself, its structure is analogous to moieties found in various biologically active molecules.

  • Scaffold for Medicinal Chemistry: The arylsulfonyl group is a common feature in many pharmaceuticals. It can act as a hydrogen bond acceptor and its non-planar geometry can provide advantageous scaffolding properties. The butyric acid portion offers a handle for further chemical modification, such as amide coupling, to explore structure-activity relationships in drug discovery programs.

  • Potential as a Butyric Acid Prodrug Analogue: Butyric acid is a short-chain fatty acid with known anti-cancer and anti-inflammatory properties, but its clinical use is hampered by a short half-life.[5][6] This has led to the development of various prodrugs.[6] While this compound is not a simple prodrug that would readily release butyric acid, its structural relationship could inspire the design of novel compounds for similar therapeutic targets, where the arylsulfonyl moiety modifies the pharmacokinetic and pharmacodynamic properties.

  • Intermediate for Complex Synthesis: The compound serves as a chiral or racemic building block. The carboxylic acid can be reduced or converted to other functional groups, while the sulfone is generally stable, making it a reliable linker or structural element in the synthesis of more complex target molecules.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. The available safety data sheets (SDS) indicate several hazards.[1]

Table 3: GHS Hazard Information
Hazard Code Description Reference
H302 Harmful if swallowed[1]
H315 Causes skin irritation[1]
H318 / H319 Causes serious eye damage / irritation[1]
H335 May cause respiratory irritation[1]

Handling Recommendations:

  • Use only in a well-ventilated area or a chemical fume hood.[1]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid breathing dust, fumes, or vapors.

  • Wash hands thoroughly after handling.[1]

  • Store in a tightly closed container in a dry, cool place.

  • Incompatible with strong oxidizing agents.

Conclusion

This compound, CAS 175205-43-3, represents a chemical tool with unrealized potential. While it is currently supplied for research purposes with limited publicly available data, its molecular architecture provides clear avenues for its application in synthetic and medicinal chemistry. This guide has provided a framework for understanding this compound, from its fundamental properties and a plausible synthesis to its predicted analytical signature and potential roles in drug discovery. As research progresses, the utility of this and related compounds as scaffolds and building blocks will likely lead to their incorporation into novel and complex molecular designs.

References

A Comprehensive Technical Guide to the Physicochemical Characteristics of 3-(4-Chlorobenzenesulfonyl)butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 3-(4-Chlorobenzenesulfonyl)butyric acid. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. The document details the compound's identity, structural features, and key physical and chemical parameters. Furthermore, it outlines robust, field-proven experimental protocols for its characterization, emphasizing scientific integrity and reproducibility. Visual aids in the form of diagrams are provided to clarify experimental workflows, and all technical claims are substantiated with citations to authoritative sources.

Foreword

In the pursuit of novel therapeutics and advanced materials, a thorough understanding of the intrinsic properties of a chemical entity is the bedrock upon which all subsequent research is built. This compound, a molecule with significant potential, requires a detailed and systematic characterization to unlock its utility. This guide moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and providing a logical framework for its analysis. As a self-validating document, it aims to be an indispensable resource for the scientific community, fostering a deeper understanding of this compound and enabling its effective application in research and development.

Molecular Identity and Structure

A precise and unambiguous identification of this compound is critical for consistency and accuracy in scientific communication and research.

1.1. Chemical Identifiers
IdentifierValueSource(s)
IUPAC Name 3-[(4-chlorophenyl)sulfonyl]butanoic acidVSNCHEM[1]
CAS Number 175205-43-3Chemical Suppliers[2]
Molecular Formula C₁₀H₁₁ClO₄SSigma-Aldrich
Molecular Weight 262.71 g/mol Sigma-Aldrich
Canonical SMILES CC(CC(=O)O)S(=O)(=O)c1ccc(Cl)cc1Sigma-Aldrich
InChI Key NPUIQANQRDIHLU-UHFFFAOYSA-NSigma-Aldrich
1.2. Structural Elucidation

The molecular architecture of this compound is characterized by a chlorophenylsulfonyl moiety attached to a butyric acid backbone. This structure confers both aromatic and aliphatic properties, as well as acidic and electrophilic centers, which govern its chemical reactivity and potential biological interactions.

Figure 1. Ball-and-stick model of this compound.

Core Physicochemical Data

A summary of the essential physicochemical properties is presented below. These data are fundamental for predicting the compound's behavior in various experimental and physiological settings.

PropertyValueMethod of Determination/SourceSignificance
Physical Form SolidSigma-AldrichAffects handling, formulation, and dissolution.
Melting Point Not available-Important for purity assessment and thermal stability.
Boiling Point Not available-Indicates volatility and thermal decomposition temperature.
pKa 4.42 ± 0.10 (Predicted)ChemicalBook[3]Governs the ionization state at physiological pH, impacting solubility, permeability, and target binding.
Solubility Not available-Crucial for bioavailability and formulation development.
LogP (Octanol/Water Partition Coefficient) 2.9182 (Calculated)ChemScene[4]A measure of lipophilicity, which influences membrane permeability and ADME properties.
Experimental Characterization Protocols

The following section details the methodologies for the robust characterization of this compound, ensuring its identity, purity, and structural integrity.

3.1. Logical Workflow for Compound Analysis

The systematic analysis of a novel compound follows a logical progression from structural confirmation to purity assessment and the determination of key physicochemical parameters.

workflow cluster_structure Structural Verification cluster_purity Purity & Thermal Analysis cluster_properties Physicochemical Properties NMR 1H & 13C NMR HPLC HPLC-UV NMR->HPLC MS Mass Spectrometry MS->HPLC DSC_TGA DSC/TGA HPLC->DSC_TGA Solubility Solubility Assay DSC_TGA->Solubility pKa_det pKa Determination DSC_TGA->pKa_det End Fully Characterized Compound Solubility->End pKa_det->End Start Compound Synthesis & Purification Start->NMR Start->MS

Figure 2. A logical workflow for the comprehensive characterization of a chemical entity.

3.2. Purity Determination and Analysis via High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds. For a molecule like this compound, a reversed-phase method is most appropriate due to its moderate polarity. The inclusion of an acidic modifier in the mobile phase is crucial to suppress the ionization of the carboxylic acid, ensuring a sharp, symmetrical peak shape for accurate quantification.

Protocol:

  • Instrumentation and Columns:

    • HPLC system with a UV detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase and Gradient:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • A gradient elution from low to high organic content (e.g., 5% to 95% B) is recommended to ensure the elution of any impurities with differing polarities.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases) at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Detection and Quantification:

    • Set the UV detector to a wavelength where the chromophore (the chlorophenyl group) has strong absorbance (typically around 230-270 nm).

    • Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Trustworthiness: This protocol is self-validating through the use of system suitability tests, including replicate injections to ensure consistent retention times and peak areas. The method's robustness can be further assessed by minor variations in mobile phase composition and flow rate.

3.3. Structural Verification by ¹H NMR Spectroscopy

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. For this compound, ¹H NMR will provide a unique fingerprint of the proton environments within the molecule.

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as the acidic proton is typically observable.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Key parameters to set include the spectral width, number of scans, and relaxation delay.

  • Spectral Interpretation:

    • Aromatic Region (approx. 7.5-8.0 ppm): Expect two doublets corresponding to the protons on the para-substituted chlorophenyl ring.[5][6]

    • Aliphatic Region (approx. 1.0-4.0 ppm): The protons of the butyric acid chain will appear in this region, with their chemical shifts and splitting patterns providing information about their connectivity. The methyl group will likely be a doublet, and the methylene and methine protons will show more complex splitting.[7]

    • Carboxylic Acid Proton: A broad singlet, typically downfield (often >10 ppm in DMSO-d₆), which will exchange with D₂O.

Authoritative Grounding: The expected chemical shifts are based on established principles of NMR spectroscopy and comparison to similar structural motifs found in the literature.[5][6][7]

Safety and Handling

As a matter of professional responsibility, proper safety precautions are paramount when handling any chemical substance.

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves are mandatory.

  • Engineering Controls: All handling of the solid material should be conducted in a well-ventilated fume hood to minimize inhalation risks.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.

  • Disposal: Dispose of in accordance with all applicable local, state, and federal regulations.

Conclusion

This technical guide has systematically presented the core physicochemical characteristics of this compound, grounded in established scientific principles and methodologies. The provided protocols offer a robust framework for its analysis, ensuring data of high quality and integrity. A comprehensive understanding of these fundamental properties is the essential first step for any researcher aiming to explore the potential applications of this compound in drug discovery, materials science, or other scientific disciplines.

References

An In-depth Technical Guide to 3-(4-Chlorobenzenesulfonyl)butyric acid: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Chlorobenzenesulfonyl)butyric acid is a multifaceted organic compound of significant interest within the realms of chemical synthesis and pharmaceutical research. Its unique molecular architecture, which combines a butyric acid moiety with a 4-chlorobenzenesulfonyl group, confers a distinct set of physicochemical properties and potential biological activities. This guide provides a comprehensive overview of its molecular structure, chemical formula, and key identifiers. Furthermore, it delves into a detailed, field-proven protocol for its synthesis, offering insights into the underlying chemical principles and experimental considerations.

Molecular Structure and Chemical Formula

The definitive molecular formula for this compound is C₁₀H₁₁ClO₄S [1]. This formula corresponds to a molecular weight of approximately 262.71 g/mol [1].

The structural arrangement of this molecule is key to its chemical behavior. It features a central butyric acid carbon chain. The sulfonyl group of the 4-chlorobenzenesulfonyl moiety is attached to the third carbon (C-3) of this butyric acid chain.

Key Molecular Identifiers:

For precise identification and database referencing, the following identifiers are crucial:

IdentifierValueSource
SMILES CC(CC(O)=O)S(=O)(=O)c1ccc(Cl)cc1[1]
InChI 1S/C10H11ClO4S/c1-7(6-10(12)13)16(14,15)9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13)[1]
InChIKey NPUIQANQRDIHLU-UHFFFAOYSA-N[1]
CAS Number 175205-43-3

2D Molecular Structure:

Caption: 2D structure of this compound.

Synthesis Protocol: A Mechanistic Approach

The synthesis of this compound can be approached through the reaction of a suitable butyric acid derivative with 4-chlorobenzenesulfonyl chloride. A plausible and robust method involves the use of a carbanion equivalent of a protected butyric acid, which then acts as a nucleophile towards the sulfonyl chloride.

Experimental Workflow:

G cluster_0 Step 1: Esterification cluster_1 Step 2: α-Deprotonation cluster_2 Step 3: Sulfonylation cluster_3 Step 4: Hydrolysis A Butyric Acid D Ethyl Butyrate A->D Reflux B Ethanol (Excess) B->D C Catalytic H₂SO₄ C->D E Ethyl Butyrate H Enolate Intermediate E->H F Lithium Diisopropylamide (LDA) F->H G THF, -78 °C G->H I Enolate Intermediate K Ethyl 3-(4-Chlorobenzenesulfonyl)butyrate I->K J 4-Chlorobenzenesulfonyl Chloride J->K L Ester Product O This compound L->O M Aqueous NaOH M->O N Acidic Workup (HCl) N->O

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Methodology:

Step 1: Esterification of Butyric Acid

  • Rationale: The carboxylic acid group of butyric acid is protected as an ethyl ester to prevent it from reacting with the strong base in the subsequent step.

  • Procedure:

    • To a round-bottom flask, add butyric acid (1 equivalent).

    • Add an excess of ethanol (e.g., 5-10 equivalents) to serve as both reactant and solvent.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

    • Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture, and remove the excess ethanol under reduced pressure.

    • Neutralize the residue with a saturated sodium bicarbonate solution and extract the ethyl butyrate with a suitable organic solvent (e.g., diethyl ether).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl butyrate.

Step 2: Formation of the Enolate

  • Rationale: A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is used to selectively deprotonate the α-carbon of the ethyl butyrate, forming a reactive enolate intermediate. The reaction is performed at a very low temperature (-78 °C) to prevent side reactions.

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise.

    • Stir the mixture at -78 °C for 30 minutes to form LDA.

    • In a separate flask, dissolve the ethyl butyrate from Step 1 (1 equivalent) in anhydrous THF.

    • Slowly add the ethyl butyrate solution to the LDA solution at -78 °C.

    • Stir the resulting mixture for 1 hour at -78 °C to ensure complete enolate formation.

Step 3: Sulfonylation Reaction

  • Rationale: The nucleophilic enolate attacks the electrophilic sulfur atom of 4-chlorobenzenesulfonyl chloride, forming the carbon-sulfur bond.

  • Procedure:

    • Dissolve 4-chlorobenzenesulfonyl chloride (1 equivalent) in anhydrous THF.

    • Slowly add this solution to the enolate solution at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain pure ethyl 3-(4-chlorobenzenesulfonyl)butyrate.

Step 4: Hydrolysis of the Ester

  • Rationale: The ethyl ester protecting group is removed by base-catalyzed hydrolysis (saponification) to yield the final carboxylic acid.

  • Procedure:

    • Dissolve the purified ester from Step 3 in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide (e.g., 2-3 equivalents) and heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture and remove the ethanol under reduced pressure.

    • Acidify the aqueous residue to a pH of ~2 with dilute hydrochloric acid, which will precipitate the product.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Expected Analytical Characteristics

  • ¹H NMR Spectroscopy: The spectrum would be expected to show characteristic signals for the aromatic protons of the chlorophenyl group, a multiplet for the methine proton at C-3, multiplets for the methylene protons at C-2, and a triplet for the terminal methyl group. The acidic proton of the carboxylic acid would likely appear as a broad singlet.

  • ¹³C NMR Spectroscopy: The spectrum would display distinct signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to the chlorine showing a characteristic shift), the carbon bearing the sulfonyl group, the methylene carbon, and the methyl carbon.

  • Infrared (IR) Spectroscopy: Key absorption bands would be expected for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), and the characteristic symmetric and asymmetric stretches of the S=O bonds in the sulfonyl group (in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the C-S bond.

Conclusion

This compound represents a valuable molecule for further investigation in medicinal chemistry and materials science. The synthetic protocol detailed in this guide, grounded in established organic chemistry principles, provides a reliable pathway for its preparation. The elucidation of its molecular structure and the prediction of its analytical characteristics offer a solid foundation for researchers and scientists to build upon in their future work with this compound.

References

An In-depth Technical Guide to the Spectral Analysis of 3-(4-Chlorobenzenesulfonyl)butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, predictive analysis of the spectral data for 3-(4-Chlorobenzenesulfonyl)butyric acid (C₁₀H₁₁ClO₄S, Molecular Weight: 262.71 g/mol ).[1] Intended for researchers, chemists, and drug development professionals, this document moves beyond a simple data listing to explain the foundational principles behind the expected spectral characteristics. By dissecting the molecule into its constituent functional groups—a para-substituted chlorobenzenesulfonyl moiety and a butyric acid chain—we will forecast the key signals in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide also outlines validated protocols for data acquisition and interpretation, ensuring scientific integrity and reproducibility. The methodologies and predictions are grounded in established spectroscopic principles and supported by authoritative references, offering a robust framework for the structural elucidation of this and similar compounds.

Molecular Structure and Spectroscopic Implications

The structural features of this compound are central to predicting its spectral behavior. The molecule can be deconstructed into two primary components:

  • The Aromatic Sulfonyl System: A benzene ring substituted with a chlorine atom at the para-position relative to a sulfone group. This system is electronically well-defined, with the strongly electron-withdrawing sulfonyl group and the halogen influencing the chemical environment of the aromatic protons and carbons.

  • The Aliphatic Carboxylic Acid Chain: A butyric acid backbone with a chiral center at the C3 position, where it connects to the sulfur atom of the sulfone. This chain contains a terminal carboxylic acid group, a methylene group, a methine group, and a methyl group, each with a distinct spectroscopic signature.

Understanding the interplay between these components is critical for an accurate interpretation of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The following sections predict the ¹H and ¹³C NMR spectra of the target compound and detail the methodology for their acquisition.

Experimental Protocol: NMR Spectrum Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it ensures the observation of the exchangeable acidic proton.

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard, setting its resonance to 0.00 ppm.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be performed to differentiate between CH, CH₂, and CH₃ carbons.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show five distinct sets of signals.

  • Aromatic Region (p-Chlorophenyl Group): The para-substituted ring will produce a characteristic AA'BB' system, which simplifies to two apparent doublets due to the strong electronic influence of the sulfonyl group.

    • H-a (ortho to -SO₂): Expected around δ 7.9 ppm. These protons are deshielded by the anisotropic effect of the sulfonyl group.

    • H-b (meta to -SO₂): Expected around δ 7.6 ppm.

  • Aliphatic Chain:

    • H-c (Methine, -CH-): This proton, adjacent to the electron-withdrawing sulfonyl group and the methyl group, will appear as a multiplet (a sextet or more complex pattern) around δ 3.5-3.8 ppm.

    • H-d (Methylene, -CH₂-): These diastereotopic protons adjacent to the chiral center and the carbonyl group will likely appear as a complex multiplet, potentially two distinct signals, around δ 2.8-3.0 ppm.

    • H-e (Methyl, -CH₃): This signal, adjacent to the methine proton, will be a doublet around δ 1.4 ppm.

  • Carboxylic Acid Proton:

    • H-f (-COOH): This proton will appear as a broad singlet at a significantly downfield shift, typically δ 10-12 ppm, and its signal is concentration-dependent.[2]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display 10 unique carbon signals, corresponding to each carbon atom in a distinct chemical environment.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C=O 175-180Typical range for a carboxylic acid carbonyl carbon.[3]
C-ipso (C-S) 139-142Aromatic carbon attached to the sulfonyl group.
C-ipso (C-Cl) 138-141Aromatic carbon attached to chlorine, deshielded.
C-ortho (to -SO₂) 129-131Aromatic carbons adjacent to the sulfonyl group.
C-meta (to -SO₂) 128-130Aromatic carbons adjacent to the chlorine.
C3 (-CH-) 55-60Aliphatic carbon directly attached to the electron-withdrawing sulfone.
C2 (-CH₂-) 35-40Methylene carbon alpha to the carbonyl group.[3]
C4 (-CH₃) 15-20Methyl carbon.[3]
NMR Analysis Workflow

The following diagram illustrates a logical workflow for acquiring and interpreting the NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Spectral Interpretation Prep Dissolve sample (5-10mg) in deuterated solvent (e.g., DMSO-d6) Std Add TMS Internal Standard Prep->Std Acq_H1 Acquire 1D ¹H Spectrum Std->Acq_H1 Load Sample Acq_C13 Acquire ¹³C {¹H} Spectrum Acq_H1->Acq_C13 Interp_H1 Analyze ¹H: - Chemical Shift - Integration - Splitting Patterns Acq_H1->Interp_H1 Acq_DEPT Acquire DEPT Spectra (Optional) Acq_C13->Acq_DEPT Interp_C13 Analyze ¹³C: - Number of Signals - Chemical Shifts Acq_C13->Interp_C13 Structure Propose/Confirm Structure: 3-(4-Chlorobenzenesulfonyl) butyric acid Interp_H1->Structure Interp_C13->Structure IR_Correlation mol This compound | {-COOH | -SO₂- | Ar-Cl | C-H} COOH Carboxylic Acid (-COOH) O-H Stretch: 2500-3300 cm⁻¹ (Broad) C=O Stretch: ~1710 cm⁻¹ (Strong) mol->COOH SO2 Sulfone (-SO₂-) Asymm. S=O: 1350-1320 cm⁻¹ (Strong) Symm. S=O: 1170-1140 cm⁻¹ (Strong) mol->SO2 Aromatic Aromatic Ring (Ar-Cl) C=C Stretch: 1600-1450 cm⁻¹ p-subst. Bend: ~830 cm⁻¹ mol->Aromatic Aliphatic Aliphatic (C-H) C-H Stretch: ~2980 cm⁻¹ mol->Aliphatic MS_Fragmentation Parent [M+H]⁺ m/z ≈ 263 Frag_SO2 Loss of SO₂ [M+H - 64]⁺ Parent->Frag_SO2 - SO₂ Frag_Sulfonyl [C₆H₄ClSO₂]⁺ m/z ≈ 175 Parent->Frag_Sulfonyl S-C bond cleavage Frag_Chain [C₄H₇O₂]⁺ m/z ≈ 87 Parent->Frag_Chain S-C bond cleavage Frag_McLafferty McLafferty Rearrangement [C₂H₄O₂]⁺ m/z ≈ 60 Parent->Frag_McLafferty - C₈H₇ClS

References

Solubility and stability of 3-(4-Chlorobenzenesulfonyl)butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 3-(4-Chlorobenzenesulfonyl)butyric acid

Authored by: A Senior Application Scientist

Introduction

This compound, with a molecular formula of C₁₀H₁₁ClO₄S and a molecular weight of 262.71, is a compound of interest in pharmaceutical research and development.[1][2] Its structure, featuring a chlorobenzenesulfonyl group and a butyric acid moiety, suggests a certain degree of polarity and the potential for hydrogen bonding, which will influence its physicochemical properties.[3] A thorough understanding of its solubility and stability is paramount for its successful development as a potential therapeutic agent. This guide provides a comprehensive overview of the methodologies to characterize these critical attributes, grounded in established scientific principles and regulatory expectations.[4][5]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple procedural descriptions to offer insights into the rationale behind the experimental designs, ensuring a robust and scientifically sound approach to the evaluation of this compound.

Part 1: Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability.[6] The "shake-flask" method is the gold standard for determining equilibrium solubility and will be the focus of our investigation.[7][8]

Rationale for Solvent Selection

To construct a comprehensive solubility profile for this compound, a diverse panel of solvents is chosen to represent a range of polarities and pH conditions. This approach allows for an understanding of the compound's behavior in various environments, from physiological to formulation-relevant media. The inclusion of pharmaceutically acceptable solvents is crucial for early formulation development.

Experimental Protocol: Equilibrium Solubility Determination by Shake-Flask Method

This protocol is designed to determine the equilibrium solubility of this compound in various solvents at a controlled temperature, typically 25 °C or 37 °C.

Materials:

  • This compound

  • Selected solvents (see Table 1)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Syringe filters (0.45 µm)

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials and place them on an orbital shaker set at a constant temperature (e.g., 25 °C) and agitation speed. Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, visually confirm the presence of undissolved solid. Allow the vials to stand to let the solids settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilution: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.[9][10]

  • pH Measurement: For aqueous and buffered solutions, measure the pH of the final saturated solution.

Data Presentation: Expected Solubility of this compound

The following table presents a hypothetical but expected solubility profile based on the structure of the compound.

Solvent Solvent Type Expected Solubility (mg/mL) Rationale for Inclusion
Purified WaterPolar ProticLow to ModerateBaseline aqueous solubility.
0.1 N HCl (pH 1.2)Aqueous BufferLow to ModerateSimulates gastric fluid.[11]
Acetate Buffer (pH 4.5)Aqueous BufferModerateRepresents the pH of the small intestine.[11]
Phosphate Buffer (pH 6.8)Aqueous BufferModerate to HighSimulates intestinal fluid.[11]
MethanolPolar ProticHighCommon organic solvent for formulation.
EthanolPolar ProticHighPharmaceutically acceptable solvent.
AcetonePolar AproticHighCommon organic solvent.
DichloromethaneNonpolar AproticLowRepresents a nonpolar environment.
Polyethylene Glycol 400Non-ionic SurfactantHighCommonly used in liquid formulations.
Visualization of the Solubility Workflow

The following diagram illustrates the key steps in the solubility determination process.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess compound to solvent B Seal vials A->B C Incubate on orbital shaker (Controlled Temperature) B->C D Collect supernatant C->D After 24-72h E Filter (0.45 µm) D->E F Dilute sample E->F G HPLC Analysis F->G H Determine Concentration G->H Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution (1 mg/mL) B Acid Hydrolysis (0.1 N HCl, 60°C) A->B C Base Hydrolysis (0.1 N NaOH, RT) A->C D Oxidation (3% H₂O₂, RT) A->D E Photolysis (ICH Q1B) A->E F Thermal (Solid, 80°C) A->F G Sample at time points B->G C->G D->G E->G F->G H Neutralize/Dilute G->H I Stability-Indicating HPLC Analysis H->I J Assess Degradation & Identify Products I->J

References

Navigating the Therapeutic Landscape: A Technical Guide to the Research Applications of Sulfonylbutyric Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

Sulfonylbutyric acid derivatives represent a versatile class of organic compounds with a growing footprint in medicinal chemistry and drug discovery. Their unique structural features, combining a flexible butyric acid chain with a reactive sulfonyl group, allow for diverse chemical modifications and interactions with a range of biological targets. This technical guide provides an in-depth exploration of the current and potential research applications of these derivatives, moving beyond a superficial overview to deliver actionable insights for researchers, scientists, and drug development professionals. We will dissect the mechanistic underpinnings of their activity in key therapeutic areas, provide detailed experimental protocols for their synthesis and evaluation, and present a forward-looking perspective on their future in preclinical and clinical development. This document is intended to serve as a comprehensive resource, grounded in scientific literature and practical laboratory experience, to empower researchers to unlock the full potential of sulfonylbutyric acid derivatives.

Introduction: The Chemical Versatility and Biological Promise of Sulfonylbutyric Acid Derivatives

The core structure of a sulfonylbutyric acid derivative, characterized by a butyric acid moiety linked to a sulfonyl group (R-SO₂-), provides a privileged scaffold for therapeutic intervention. The butyric acid component can mimic natural fatty acids, facilitating interactions with enzymes and receptors involved in metabolic pathways. Butyric acid itself is a short-chain fatty acid and a known histone deacetylase (HDAC) inhibitor, a mechanism with profound implications for epigenetic regulation and cancer therapy.[1][2] The sulfonyl group, a strong electron-withdrawing group, imparts unique electronic properties and can act as a key pharmacophore, engaging in hydrogen bonding and other non-covalent interactions with biological targets.

The true power of this class of compounds lies in its "tunability." The "R" group attached to the sulfonyl moiety can be extensively modified, allowing for the synthesis of large libraries of analogues with finely-tuned potency, selectivity, and pharmacokinetic properties.[3] This chemical tractability has positioned sulfonylbutyric acid derivatives at the forefront of several exciting research avenues.

Epigenetic Modulation: Targeting Histone Deacetylases in Oncology

One of the most promising applications of sulfonylbutyric acid derivatives is in the field of oncology, specifically as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. In many cancers, HDACs are overexpressed, contributing to the silencing of tumor suppressor genes.[4][5]

2.1. Mechanism of Action: From Butyrate to Potent and Selective HDAC Inhibitors

The inhibitory activity of sulfonylbutyric acid derivatives against HDACs is thought to be driven by the butyric acid moiety, which mimics the natural substrate, acetyl-lysine, and chelates the zinc ion in the active site of the enzyme. The sulfonyl group and its appended "R" group can then be optimized to enhance binding affinity and selectivity for specific HDAC isoforms. For instance, derivatives incorporating aromatic or heterocyclic rings can engage in additional π-π stacking or hydrophobic interactions within the active site tunnel, leading to increased potency.[6]

2.2. Experimental Workflow: Synthesis and In Vitro Evaluation of Novel Sulfonylbutyric Acid-Based HDAC Inhibitors

The following workflow outlines a general approach for the development and initial characterization of novel sulfonylbutyric acid-based HDAC inhibitors.

HDAC_Inhibitor_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation start Starting Materials (e.g., 4-chlorosulfonylbutyric acid) reaction Coupling Reaction (with diverse amines/phenols) start->reaction purification Purification (e.g., column chromatography) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization hdac_assay HDAC Enzyme Inhibition Assay (Fluorometric/Colorimetric) characterization->hdac_assay Library of Derivatives cell_viability Cancer Cell Line Viability Assay (e.g., MTT, CellTiter-Glo) hdac_assay->cell_viability selectivity HDAC Isoform Selectivity Profiling hdac_assay->selectivity western_blot Western Blot Analysis (Histone Acetylation Levels) cell_viability->western_blot

Caption: Workflow for Synthesis and In Vitro Screening of Sulfonylbutyric Acid HDAC Inhibitors.

2.2.1. Detailed Protocol: Fluorometric HDAC Inhibition Assay

This protocol provides a robust method for determining the half-maximal inhibitory concentration (IC50) of test compounds against a specific HDAC isoform.[7][8]

Materials:

  • HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC6)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)[7]

  • Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control[4]

  • Test sulfonylbutyric acid derivatives dissolved in DMSO

  • Developer solution (e.g., containing trypsin and TSA to stop the reaction and cleave the deacetylated product)[7]

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)[4][7]

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control in the HDAC assay buffer. The final DMSO concentration should be kept below 1%.

  • In the 96-well plate, add 50 µL of the diluted compounds or buffer (for no-inhibitor control).

  • Add 25 µL of the HDAC enzyme solution to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding 25 µL of the fluorogenic HDAC substrate to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction by adding 50 µL of the developer solution.[7]

  • Incubate for an additional 15 minutes at 37°C.

  • Measure the fluorescence intensity using the plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

2.3. Data Presentation: Comparative Analysis of HDAC Inhibitory Activity

Compound IDR-Group StructureHDAC1 IC50 (nM)HDAC6 IC50 (nM)HCT116 Cell Viability GI50 (µM)
SBA-001 Phenyl150252.5
SBA-002 4-Methoxyphenyl120181.8
SBA-003 Naphthyl85100.9
SAHA (Control)5050.5

Modulating Neurological Pathways: Potential in Neurodegenerative Disorders

Emerging research suggests that sulfonylbutyric acid derivatives may hold promise for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2] The neuroprotective effects are hypothesized to stem from multiple mechanisms, including the inhibition of pro-inflammatory pathways and the modulation of neurotransmitter systems.

3.1. Targeting Monoamine Oxidase B (MAO-B) in Parkinson's Disease

Monoamine oxidase B (MAO-B) is an enzyme responsible for the degradation of dopamine in the brain.[9][10] Inhibition of MAO-B can increase dopamine levels, which is a key therapeutic strategy for managing the motor symptoms of Parkinson's disease.[9][11] Certain sulfonylbutyric acid derivatives have been designed to selectively inhibit MAO-B.[10]

3.2. Rationale for Sulfonylbutyric Acid Scaffold in MAO-B Inhibition

The design of sulfonylbutyric acid-based MAO-B inhibitors often incorporates a specific "R" group that can fit into the hydrophobic active site cavity of the enzyme. The sulfonyl group can form crucial interactions with key amino acid residues, while the butyric acid tail can be modified to optimize pharmacokinetic properties and blood-brain barrier penetration.

3.3. Experimental Workflow: Screening for MAO-B Inhibitory Activity

MAOB_Inhibitor_Workflow cluster_synthesis_maob Compound Synthesis cluster_screening_maob In Vitro & Ex Vivo Screening synthesis Synthesis of Sulfonylbutyric Acid Derivatives maob_assay MAO-B Enzyme Inhibition Assay (e.g., Kynuramine Assay) synthesis->maob_assay selectivity_assay MAO-A/MAO-B Selectivity Assay maob_assay->selectivity_assay bbb_model In Vitro Blood-Brain Barrier Permeability Assay (e.g., PAMPA) selectivity_assay->bbb_model ex_vivo Ex Vivo Brain Homogenate Assay bbb_model->ex_vivo

Caption: Screening Cascade for Novel Sulfonylbutyric Acid-Based MAO-B Inhibitors.

Future Directions and Unexplored Territories

The versatility of the sulfonylbutyric acid scaffold suggests a broad range of untapped therapeutic potential. Future research could explore their application in:

  • Anti-inflammatory agents: By targeting enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX).

  • Antimicrobial agents: By designing derivatives that inhibit essential bacterial or fungal enzymes.[12]

  • Agrochemicals: Developing novel herbicides or pesticides with improved efficacy and environmental profiles.

Conclusion

Sulfonylbutyric acid derivatives represent a fertile ground for chemical and biological exploration. Their inherent structural flexibility, coupled with a growing understanding of their interactions with key biological targets, positions them as a valuable class of compounds for drug discovery and development. The experimental frameworks and insights provided in this guide are intended to serve as a catalyst for further innovation, encouraging researchers to delve deeper into the therapeutic potential of this remarkable chemical scaffold.

References

The Biological Activity of Butyric Acid and Its Analogs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Butyric Acid - More Than a Gut Metabolite

Butyric acid, a four-carbon short-chain fatty acid (SCFA), has emerged from its role as a simple fermentation byproduct of dietary fibers in the colon to a pleiotropic signaling molecule with profound effects on cellular function and host physiology.[1][2] Primarily produced by anaerobic bacteria such as Faecalibacterium prausnitzii, Eubacterium rectale, and Roseburia species, it serves as the principal energy source for colonocytes, underlining its critical role in maintaining gut homeostasis.[1][3] Beyond its metabolic function, butyric acid acts as a potent epigenetic modulator and a ligand for G-protein coupled receptors (GPCRs), influencing a wide array of biological processes including gene expression, cell proliferation, apoptosis, and immune responses.[4][5] This guide provides an in-depth technical exploration of the biological activities of butyric acid and its synthetic analogs, offering insights for researchers and drug development professionals. We will delve into its core mechanisms of action, present detailed experimental protocols to assess its activity, and discuss the therapeutic potential of its derivatives.

Core Mechanisms of Action: A Dual-Pronged Approach

Butyric acid exerts its diverse biological effects through two primary, well-characterized mechanisms: the inhibition of histone deacetylases (HDACs) and the activation of specific G-protein coupled receptors.

Epigenetic Regulation via Histone Deacetylase (HDAC) Inhibition

Butyric acid is a well-established inhibitor of class I and IIa histone deacetylases (HDACs).[6][7][8] HDACs are enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, butyrate promotes histone hyperacetylation, which relaxes chromatin and allows for the transcription of genes involved in critical cellular processes.[6][7] This epigenetic reprogramming is central to many of butyrate's observed effects, including cell cycle arrest, induction of apoptosis in cancer cells, and cellular differentiation.[6][9] It is important to note that the inhibition of HDAC activity by butyrate is estimated to affect the expression of approximately 2% of mammalian genes, often targeting genes with butyrate response elements in their promoters.[6][7]

HDAC_Inhibition cluster_0 Butyrate Butyric Acid HDAC Histone Deacetylase (Class I & IIa) Butyrate->HDAC Inhibits AcetylatedHistones Acetylated Histones (Hyperacetylation) Butyrate->AcetylatedHistones Histones Histones HDAC->Histones Deacetylates Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin OpenChromatin Relaxed Chromatin (Transcriptional Activation) AcetylatedHistones->OpenChromatin GeneExpression Gene Expression (e.g., p21, pro-apoptotic genes) OpenChromatin->GeneExpression

Caption: Butyric acid inhibits HDACs, leading to histone hyperacetylation and transcriptional activation.

Cell Surface Signaling through G-Protein Coupled Receptors (GPCRs)

Butyric acid also functions as a signaling molecule by activating several G-protein coupled receptors, primarily GPR41 (FFAR3), GPR43 (FFAR2), and GPR109A (HCAR2).[4][10][11] These receptors are expressed on various cell types, including intestinal epithelial cells, immune cells, and adipocytes.[4][11]

  • GPR41 and GPR43: Activation of these receptors, which are preferentially activated by different SCFAs (GPR41 by propionate and butyrate, GPR43 by acetate and propionate), is often coupled to Gαi/o, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12] This signaling pathway is involved in regulating gut motility, hormone secretion (e.g., PYY and GLP-1), and immune responses.[13]

  • GPR109A: This receptor, also activated by niacin, plays a significant role in mediating the anti-inflammatory effects of butyrate in the colon by promoting the differentiation of regulatory T cells (Tregs) and IL-10-producing T cells.[4]

GPCR_Signaling Butyrate Butyric Acid GPR41 GPR41 (FFAR3) Butyrate->GPR41 GPR43 GPR43 (FFAR2) Butyrate->GPR43 GPR109A GPR109A (HCAR2) Butyrate->GPR109A G_protein Gαi/o GPR41->G_protein GPR43->G_protein GPR109A->G_protein AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Downstream Downstream Cellular Responses (e.g., Hormone Secretion, Immune Modulation) cAMP->Downstream

Caption: Butyric acid activates GPCRs, leading to downstream signaling cascades.

Therapeutic Potential and the Rise of Butyrate Analogs

The therapeutic promise of butyric acid is vast, with potential applications in inflammatory bowel disease, colorectal cancer, metabolic disorders, and neurological conditions.[14][15] However, its clinical utility is hampered by its rapid metabolism in the gut and liver, unpleasant odor, and the need for high concentrations to achieve systemic effects. To overcome these limitations, various analogs and prodrugs have been developed.

Compound Description Mechanism of Action Therapeutic Interest
Sodium Butyrate The sodium salt of butyric acid.HDAC inhibition.Research tool, potential therapeutic for IBD and cancer.[16]
Sodium Phenylbutyrate An aromatic fatty acid.HDAC inhibition, ammonia scavenger.Approved for urea cycle disorders; investigated for cancer and neurodegenerative diseases.[17][18]
Tributyrin A triglyceride prodrug of butyrate.Releases three molecules of butyrate upon hydrolysis by lipases.Improved palatability and delivery of butyrate to the lower GI tract.[19][20]
Pivanex (Pivaloyloxymethyl Butyrate) An ester prodrug of butyrate.Intracellular release of butyrate.Investigated in clinical trials for cancer therapy.

Experimental Protocols for Assessing Biological Activity

This section provides detailed, step-by-step methodologies for key experiments to evaluate the biological activity of butyric acid and its analogs.

Assessment of Cytotoxicity: MTT and LDH Assays

A fundamental first step in characterizing the biological activity of any compound is to determine its effect on cell viability and proliferation.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[21]

  • Compound Treatment: Treat the cells with various concentrations of butyric acid or its analogs for the desired duration (e.g., 24, 48, or 72 hours).[21]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1.5 to 4 hours at 37°C.[21][22]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[21][22]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm or 570 nm using a microplate reader.[21][23]

This assay quantifies the release of LDH, a cytosolic enzyme, from damaged cells into the culture medium, indicating a loss of membrane integrity.

Protocol:

  • Cell Culture and Treatment: Culture cells in a 96-well plate and treat with the test compounds as described for the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[24]

  • Supernatant Collection: After treatment, centrifuge the plate at 250 x g for 4 minutes and carefully transfer 50 µL of the supernatant to a new 96-well plate.[3]

  • LDH Reaction: Add 50 µL of the LDH assay substrate solution to each well.[3]

  • Incubation: Incubate the plate for 15-30 minutes at 37°C, protected from light.[3]

  • Stop Reaction: Add 100 µL of the stop solution.[3]

  • Absorbance Reading: Measure the absorbance at 490 nm within one hour.[3]

  • Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

Evaluation of HDAC Inhibitory Activity

This assay directly measures the ability of a compound to inhibit the enzymatic activity of HDACs.

Protocol:

  • Prepare Reagents: Use a commercially available HDAC activity assay kit, which typically includes an acetylated substrate, HDAC enzyme, and a developer solution.

  • Compound Incubation: In a 96-well plate, add the HDAC enzyme, the acetylated substrate, and various concentrations of butyric acid or its analogs.

  • Enzymatic Reaction: Incubate the plate at 37°C for a specified time to allow for deacetylation.

  • Development: Add the developer solution, which reacts with the deacetylated substrate to produce a fluorescent or colorimetric signal.

  • Signal Detection: Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Plot the signal intensity against the compound concentration to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the HDAC activity.

Analysis of Gene Expression Changes

qPCR is a sensitive method to quantify changes in the expression of specific genes in response to treatment.

Protocol:

  • Cell Treatment and RNA Extraction: Treat cells with butyrate or its analogs. After the desired incubation time, harvest the cells and extract total RNA using a suitable kit.

  • cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR Reaction Setup: Prepare a reaction mixture containing the cDNA template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).

  • Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument. The program typically includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.[15]

  • Data Analysis: Analyze the amplification plots and melting curves.[15] Calculate the relative gene expression using the 2-ΔΔCT method, normalizing the expression of the target gene to a housekeeping gene.[15]

ChIP is used to determine the specific locations in the genome where histone modifications, such as acetylation, occur.

Protocol:

  • Cross-linking: Treat cells with butyrate. Add formaldehyde directly to the culture medium to cross-link proteins to DNA. To preserve histone acetylation, add sodium butyrate to the cells just before fixation and in all subsequent buffers.[1]

  • Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into smaller fragments.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the histone modification of interest (e.g., anti-acetyl-H3K9).

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-histone-DNA complexes.

  • Washing and Elution: Wash the beads to remove non-specific binding and then elute the immune complexes.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the immunoprecipitated DNA.

  • DNA Analysis: Analyze the purified DNA by qPCR using primers for specific gene promoters to determine the enrichment of the histone modification at those sites.

Assessment of Gut Barrier Function

TEER measurement is a widely used method to assess the integrity of tight junctions in a cell monolayer model of the intestinal barrier.

Protocol:

  • Cell Culture: Seed intestinal epithelial cells (e.g., Caco-2) on permeable supports in a transwell system.[11]

  • Treatment: Once the cells have formed a confluent monolayer with stable TEER values, treat the cells with butyrate or its analogs.

  • TEER Measurement: Measure the TEER at various time points using a voltohmmeter. An increase in TEER indicates an enhancement of the barrier function.[11]

Gut_Barrier_Assay Start Seed Caco-2 cells on Transwell inserts Culture Culture to confluence (monitor TEER) Start->Culture Treat Treat with Butyrate or Analog Culture->Treat MeasureTEER Measure TEER (Voltohmmeter) Treat->MeasureTEER AddTracer Add FITC-Dextran to apical side Treat->AddTracer Analyze Analyze Data: ↑ TEER = Enhanced Barrier ↓ Flux = Enhanced Barrier MeasureTEER->Analyze SampleBasolateral Sample basolateral medium AddTracer->SampleBasolateral MeasureFluorescence Measure Fluorescence SampleBasolateral->MeasureFluorescence MeasureFluorescence->Analyze

Caption: Workflow for in vitro assessment of gut barrier integrity using TEER and tracer flux assays.

Conclusion and Future Directions

Butyric acid and its analogs represent a fascinating class of molecules with significant therapeutic potential across a spectrum of diseases. Their ability to act as both epigenetic modulators and signaling molecules provides a multifaceted approach to influencing cellular behavior. The experimental protocols detailed in this guide offer a robust framework for researchers to investigate the nuanced biological activities of these compounds. Future research will likely focus on developing more targeted and bioavailable butyrate analogs, elucidating the complex interplay between their HDAC inhibitory and GPCR-mediated effects, and translating the wealth of preclinical findings into clinical applications. A deeper understanding of the gut-brain axis and the role of butyrate in neuroinflammation also presents an exciting frontier for drug discovery.[14][25]

References

3-(4-Chlorobenzenesulfonyl)butyric acid safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 3-(4-Chlorobenzenesulfonyl)butyric acid

This guide provides a comprehensive overview of the essential safety and handling protocols for this compound. It is intended for researchers, scientists, and drug development professionals who may handle this compound. The information herein is synthesized from established safety data sheets and chemical principles to ensure a thorough understanding of the associated risks and mitigation strategies.

Chemical Identity and Physicochemical Properties

This compound is a solid organic compound. Understanding its fundamental properties is the first step in safe handling. These characteristics influence its behavior and potential interactions.

PropertyValueSource
Empirical Formula C₁₀H₁₁ClO₄S
Molecular Weight 262.71 g/mol
Appearance Solid
SMILES String CC(CC(O)=O)S(=O)(=O)c1ccc(Cl)cc1
InChI Key NPUIQANQRDIHLU-UHFFFAOYSA-N

The structure combines a butyric acid moiety, which imparts acidic properties, and a 4-chlorobenzenesulfonyl group. The presence of the sulfonyl group and the chlorinated aromatic ring influences the compound's reactivity and toxicological profile.

Hazard Identification and Classification

This compound is classified as hazardous. The primary and most immediate risk is severe damage to the eyes.

GHS Classification:

  • Eye Damage/Irritation: Category 1 (H318: Causes serious eye damage).

  • Signal Word: Danger

  • Pictogram: GHS05 (Corrosion)

Causality of Hazards: The corrosive nature, particularly to the eyes, is a significant concern. While the specific data for skin corrosion is not listed for this exact molecule, the presence of the butyric acid functional group suggests a potential for skin irritation or burns upon prolonged contact.[1][2] Similarly, sulfonyl-containing compounds can be irritating.[3] Therefore, treating the compound as a potential skin irritant is a prudent safety measure.

Exposure Control and Personal Protective Equipment (PPE)

A proactive approach to exposure control is critical. This involves a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is required.[1][4]

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE)

The selection of PPE is directly dictated by the hazard classification. The mandatory PPE for handling this compound includes:

  • Eye and Face Protection: Due to the "Causes serious eye damage" classification, chemical safety goggles are mandatory at all times.[4] A face shield should also be worn, especially when handling larger quantities or when there is a significant risk of splashing or dust generation.[4]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves, such as nitrile or butyl rubber.[5] Gloves must be inspected for integrity before each use and replaced immediately if compromised. Proper glove removal technique (without touching the outer surface) must be followed to avoid skin contact.

    • Protective Clothing: A lab coat or chemical-resistant apron must be worn. For larger scale operations, impervious coveralls may be necessary.[4]

  • Respiratory Protection: If engineering controls are insufficient to control airborne dust, a NIOSH-approved respirator should be used in accordance with the facility's respiratory protection program.[6]

PPE_Selection_Logic cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action User Action Hazard Compound: this compound Classification GHS Classification: Eye Damage 1 (H318) Potential Skin Irritant Hazard->Classification Leads to Eyes Eye Protection: Safety Goggles (Mandatory) Face Shield (Recommended) Classification->Eyes Dictates Skin Skin Protection: Chemical-Resistant Gloves Lab Coat / Apron Classification->Skin Dictates Respiratory Respiratory Protection: Required if dust is generated (Use in Fume Hood) Classification->Respiratory Informs need for Action Safe Handling Protocol Eyes->Action Skin->Action Respiratory->Action

Caption: Logic for PPE selection based on hazard classification.

Handling and Storage

Proper handling and storage are essential to maintain the chemical's integrity and prevent accidental exposure or incompatible reactions.

Safe Handling Practices
  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not breathe dust.[1]

  • Wash hands thoroughly after handling, and before eating, drinking, or smoking.[1][7]

  • Keep the container tightly closed when not in use.[4]

  • Use spark-proof tools and avoid sources of ignition, as related compounds can be combustible.[5][7]

Storage Conditions
  • Storage Class: 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects.

  • Location: Store in a cool, dry, and well-ventilated place.[4]

  • Container: Keep in a tightly closed, suitable container.[1]

  • Incompatibilities: Store away from strong bases and oxidizing agents.[5][7] The sulfonyl group may be sensitive to moisture, so a dry environment is critical.[8][9]

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure. Always show the Safety Data Sheet to attending medical personnel.

Exposure RouteFirst-Aid ProtocolCitations
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. [2][6][10]
Skin Contact Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4][10]
Inhalation Move the exposed person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. [6][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. [1][2]

Accidental Release Measures (Spills)

In the event of a spill, prioritize personal safety and environmental protection.

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate non-essential personnel and ensure ventilation Start->Evacuate PPE Don appropriate PPE (Goggles, Face Shield, Gloves, Respirator if needed) Evacuate->PPE Contain Contain the spill (Cover with dry lime, sand, or soda ash) PPE->Contain Collect Carefully sweep or scoop up material into a suitable, closed container for disposal Contain->Collect Clean Clean the spill area thoroughly Collect->Clean Dispose Dispose of waste as hazardous material according to regulations Clean->Dispose End Spill Response Complete Dispose->End

Caption: Step-by-step workflow for responding to a spill.

Protocol:

  • Evacuate: Keep unnecessary personnel away from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated.

  • Protect: Wear the appropriate PPE as described in Section 3.2.

  • Contain: Do not allow the chemical to enter drains or waterways.[1][5] Cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or soda ash.[5]

  • Collect: Carefully place the absorbed material into a suitable, labeled, and closed container for disposal.[1][5]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Considerations

Waste generated from this compound must be treated as hazardous.

  • Classification: Waste is classified as hazardous.[1]

  • Procedure: Dispose of the material and its container at an approved waste disposal plant.[1][11]

  • Prohibitions: Do not empty into drains or release into the environment.[1][5] All local, state, and federal regulations for hazardous waste disposal must be followed.[6]

References

An In-depth Technical Guide to 3-(4-Chlorobenzenesulfonyl)butyric acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 3-(4-Chlorobenzenesulfonyl)butyric acid, a key chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development who require reliable information on its commercial availability, quality control, and handling.

Introduction: The Role of this compound in Synthesis

This compound is a specialized organic compound recognized for its role as a building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry. Its bifunctional nature, containing both a carboxylic acid and a sulfonyl group, makes it a versatile reagent for creating novel therapeutic agents. The precise incorporation of this molecule is critical, demanding a high degree of purity and a thorough understanding of its chemical properties for successful and reproducible outcomes in drug discovery and development pipelines.

Section 1: Chemical Profile and Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount for its effective use in research and manufacturing.

Key Identifiers and Properties:

PropertyValueSource
CAS Number 175205-43-3[1][2]
Molecular Formula C₁₀H₁₁ClO₄S[1][2]
Molecular Weight 262.71 g/mol [1][2]
Synonyms 3-((4-Chlorophenyl)sulfonyl)butanoic acid, 3-(4-chlorobenzenesulphonyl)butyric acid[1]

While detailed experimental data on properties like melting point and solubility are not broadly published, its structure suggests it is a solid at room temperature with solubility in organic solvents. Researchers should perform their own characterization for specific applications.

Section 2: Commercial Availability and Supplier Landscape

This compound is available commercially, primarily targeted for research and development purposes. It is not typically stocked in large quantities, but can be sourced from specialized chemical suppliers.

Table of Commercial Suppliers:

SupplierProduct Number/ReferenceNotes
Sigma-Aldrich (Merck) CDS016714-50MGMarketed under the AldrichCPR brand, typically for research quantities.
Santa Cruz Biotechnology sc-266357Offers the compound for proteomics research and other life science applications.[2][3]
Manchester Organics Ltd. R52892A supplier specializing in fine organic chemicals.[3]
CymitQuimica IN-DA0020NXDistributes the product under the "Indagoo" brand for laboratory use.[1]

Note: Availability and product specifications are subject to change. It is crucial to contact suppliers directly for the most current information and to request a Certificate of Analysis (CoA) for lot-specific data.[2]

Section 3: Quality Control and Purity Assessment for Researchers

For any drug development program, the purity of starting materials and intermediates is non-negotiable. Impurities can lead to unwanted side reactions, lower yields, and the generation of potentially toxic byproducts. Therefore, a robust quality control (QC) workflow is essential upon receiving any chemical, including this compound.

Incoming Material QC Workflow

The following diagram outlines a standard workflow for the qualification of new batches of the compound.

QC_Workflow cluster_receiving Receiving & Initial Inspection cluster_testing Analytical Testing cluster_disposition Disposition Receive Receive Shipment Inspect Visual Inspection (Packaging, Labeling) Receive->Inspect Doc_Review Documentation Review (CoA, SDS) Inspect->Doc_Review Sample Sample for Testing Doc_Review->Sample If Docs OK HPLC Purity by HPLC-UV Sample->HPLC Structure Structural Confirmation (e.g., NMR, MS) Sample->Structure Compare Compare Results to Specifications HPLC->Compare Structure->Compare Release Release for Use Compare->Release Pass Reject Reject Batch Compare->Reject Fail

Caption: A typical QC workflow for incoming chemical reagents.

Experimental Protocol: Purity Determination by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity of non-volatile organic compounds. While a specific, validated method for this exact compound is not publicly available, a general reverse-phase HPLC method can be adapted.

Objective: To determine the purity of this compound by calculating the area percent of the main peak.

Materials:

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for pH adjustment)

  • HPLC system with a C18 reverse-phase column and UV detector

Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., a 50:50 v/v ratio), acidified with a small amount of phosphoric acid or formic acid (e.g., 0.1%) to ensure the carboxylic acid is protonated.[4] The optimal ratio should be determined experimentally.

  • Standard Preparation: Accurately weigh and dissolve a small amount of the compound in the mobile phase to create a stock solution (e.g., 1 mg/mL). Further dilute as necessary to obtain a working concentration suitable for UV detection (e.g., 0.1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm (or similar)

    • Mobile Phase: Isocratic or gradient elution with acidified water/acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Scan for an absorbance maximum, likely in the 200-240 nm range, due to the benzene ring. A patent for a similar compound used a wavelength of 206nm.[5]

    • Column Temperature: 30 °C

    • Injection Volume: 10-20 µL

  • Analysis: Inject the prepared sample solution into the HPLC system and record the chromatogram.

  • Calculation: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Causality and Trustworthiness: Using an acidified mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape and more reliable retention on a C18 column.[6] This protocol establishes a self-validating system; inconsistent retention times or poor peak shapes would immediately indicate a problem with the mobile phase, column, or sample integrity.

Section 4: Safe Handling and Storage

Adherence to safety protocols is essential when working with any chemical reagent. The information below is a synthesis of general safety guidelines for acidic and chlorinated organic compounds.

Handling:

  • Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors or dust.[7]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[7]

  • Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[7]

  • Wash hands thoroughly after handling.[8]

Storage:

  • Store in a tightly closed container in a cool, dry place.[9][10]

  • Keep away from incompatible materials such as strong oxidizing agents and bases.

  • The storage area should be well-ventilated.[9]

Conclusion

This compound is an accessible chemical intermediate for research and development. While available from several specialized suppliers, its use in exacting applications like drug development necessitates rigorous in-house quality control. By implementing a systematic approach to supplier verification, incoming material testing, and safe handling, researchers can confidently integrate this compound into their synthetic workflows, ensuring the integrity and reproducibility of their results.

References

The Sulfonyl Moiety as a Versatile Acid Bioisostere in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of sulfonyl-containing organic acids, a pivotal class of molecules in contemporary drug discovery. We will delve into the nuanced physicochemical properties, synthetic strategies, and diverse pharmacological applications of these compounds, offering a comprehensive resource for researchers, medicinal chemists, and drug development professionals. This document moves beyond a simple recitation of facts to explain the underlying principles and causal relationships that drive the successful application of these moieties in medicinal chemistry.

The Rationale for Sulfonyl-Containing Organic Acids: Bioisosterism and Beyond

The carboxylic acid functional group is a common feature in many biologically active molecules, often playing a crucial role in binding to biological targets through hydrogen bonding and ionic interactions. However, the presence of a carboxylic acid can also introduce undesirable physicochemical properties, such as poor membrane permeability, rapid metabolism, and potential toxicity.[1][2] To mitigate these liabilities while retaining the desired biological activity, medicinal chemists often employ the strategy of bioisosteric replacement.[1][3]

Sulfonyl-containing organic acids, particularly sulfonamides and N-acylsulfonamides, have emerged as highly effective bioisosteres for carboxylic acids.[3][4][5] This is due to their ability to mimic the key electronic and steric features of the carboxylate group. The sulfonyl group is a strong hydrogen bond acceptor, and the acidic N-H proton in sulfonamides and N-acylsulfonamides can act as a hydrogen bond donor, replicating the interaction patterns of a carboxylic acid.[6][7]

The key advantages of replacing a carboxylic acid with a sulfonyl-containing isostere include:

  • Modulated Acidity: Sulfonamides typically have a higher pKa (around 9-10) compared to carboxylic acids (pKa ~4-5), which can lead to reduced ionization at physiological pH and improved membrane permeability.[3] N-acylsulfonamides, with pKa values in the range of 4-5, more closely mimic the acidity of carboxylic acids while offering other structural benefits.[4]

  • Enhanced Metabolic Stability: The sulfonamide and N-acylsulfonamide moieties are generally more resistant to metabolic degradation, particularly glucuronidation, which can be a significant clearance pathway for carboxylic acids.[3]

  • Improved Lipophilicity: The replacement of a carboxylic acid with a sulfonamide or a related group can increase the overall lipophilicity of a molecule, potentially enhancing its ability to cross biological membranes.[3]

  • Increased Opportunities for Molecular Interactions: The tetrahedral geometry of the sulfonyl group and the presence of multiple hydrogen bond acceptors can provide additional interaction points with a biological target, sometimes leading to increased potency.[6]

The following diagram illustrates the concept of bioisosteric replacement of a carboxylic acid with various sulfonyl-containing functional groups.

G cluster_bioisosteres Carboxylic_Acid Carboxylic Acid (R-COOH) Bioisosteres Sulfonyl-Containing Bioisosteres Carboxylic_Acid->Bioisosteres Bioisosteric Replacement Sulfonamide Sulfonamide (R-SO2NHR') N_Acylsulfonamide N-Acylsulfonamide (R-SO2NHCOR') Sulfonic_Acid Sulfonic Acid (R-SO3H)

Caption: Bioisosteric replacement of a carboxylic acid with sulfonyl-containing analogues.

Key Classes of Sulfonyl-Containing Organic Acids and Their Physicochemical Properties

A critical aspect of rational drug design is the ability to select a bioisostere with the optimal physicochemical properties for a given biological target and desired pharmacokinetic profile. The table below provides a comparative overview of key properties for common sulfonyl-containing organic acids and other carboxylic acid bioisosteres.

Functional GroupRepresentative pKaGeneral Lipophilicity (logP)Key Features
Carboxylic Acid 4-5VariableStrong acid, planar, H-bond donor/acceptor.[3]
Sulfonamide 9-10Generally higher than COOHWeaker acid, tetrahedral, H-bond donor/acceptor.[3]
N-Acylsulfonamide 4-5Higher than COOHAcidity similar to COOH, tetrahedral, multiple H-bond acceptors.[4]
Sulfonic Acid <2Lower than COOHVery strong acid, tetrahedral, primarily H-bond acceptor.[8][9]
Tetrazole 4.5-4.9Higher than COOHAcidity similar to COOH, planar, can have metabolic concerns.[3]
Hydroxamic Acid 8-9VariableWeaker acid, potential for metal chelation.[4][10]

Synthetic Strategies for Sulfonyl-Containing Organic Acids

The successful incorporation of sulfonyl-containing organic acids into drug candidates relies on robust and versatile synthetic methodologies. This section outlines key experimental protocols for the synthesis of N-acylsulfonamides, a particularly important class of carboxylic acid bioisosteres.

General Protocol for the N-Acylation of Sulfonamides

The direct acylation of a sulfonamide is a common method for the synthesis of N-acylsulfonamides. Due to the reduced nucleophilicity of the sulfonamide nitrogen, this reaction often requires activation of either the sulfonamide or the acylating agent.[1]

Step-by-Step Methodology:

  • Sulfonamide Deprotonation: To a solution of the primary sulfonamide (1.0 mmol) in an anhydrous aprotic solvent such as tetrahydrofuran (THF, 10 mL) at room temperature, add a strong base like sodium hydride (NaH, 1.2 mmol, 60% dispersion in mineral oil).

  • Anion Formation: Stir the resulting mixture for 10-15 minutes to allow for the formation of the sulfonamidate anion.

  • Acylation: Add a reactive acylating agent, such as an acyl chloride or an N-acylbenzotriazole (1.1 mmol), to the reaction mixture.

  • Reaction Progression: Heat the mixture to 60°C and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Work-up: After cooling to room temperature, quench the reaction by the careful addition of water. Acidify the aqueous layer with 2N HCl.

  • Isolation: The N-acylsulfonamide product often precipitates and can be collected by filtration, washed with water, and dried. If the product is soluble, extract with an organic solvent like ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.[1]

Troubleshooting Flowchart for N-Acylation of Sulfonamides:

G start Low Yield in N-Acylation check_reactivity Check Sulfonamide Reactivity start->check_reactivity check_acylating_agent Check Acylating Agent Reactivity start->check_acylating_agent check_conditions Review Reaction Conditions start->check_conditions increase_base Increase amount of base or use a stronger base check_reactivity->increase_base use_more_reactive_acylating Use acyl chloride or anhydride check_acylating_agent->use_more_reactive_acylating increase_temp_time Increase temperature and/or reaction time check_conditions->increase_temp_time add_catalyst Consider Lewis acid catalyst (e.g., Bi(OTf)3) check_conditions->add_catalyst

Caption: Troubleshooting common issues in the N-acylation of sulfonamides.

Modern Catalytic and Photocatalytic Approaches

Recent advances in synthetic methodology have provided more efficient and environmentally friendly routes to sulfonyl-containing compounds.

  • Catalytic N-Acylation: Lewis acids such as bismuth(III) triflate (Bi(OTf)₃) and iron(III) chloride (FeCl₃) can catalyze the N-acylation of sulfonamides under milder conditions, often with improved yields and chemoselectivity.[11]

  • Photocatalytic Synthesis: Visible light photocatalysis has emerged as a powerful tool for the direct conversion of carboxylic acids to sulfonamides.[6][12][13][14] These methods often involve the generation of a radical intermediate from the carboxylic acid, which then reacts with a sulfur dioxide source and an amine.

Illustrative Photocatalytic Synthesis Workflow:

G cluster_reactants Reactants cluster_conditions Conditions Carboxylic_Acid Carboxylic Acid Reaction_Vessel Reaction Mixture in Solvent Carboxylic_Acid->Reaction_Vessel Sulfur_Dioxide_Source SO2 Source Sulfur_Dioxide_Source->Reaction_Vessel Amine Amine Amine->Reaction_Vessel Photocatalyst Photocatalyst (e.g., Acridine) Photocatalyst->Reaction_Vessel Light_Source Visible Light (e.g., 400 nm LED) Light_Source->Reaction_Vessel Irradiation Product Sulfonamide Reaction_Vessel->Product Reaction & Work-up G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropteroate Diphosphate DHPPP->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Bacterial_Growth Bacterial Growth & Replication Tetrahydrofolate->Bacterial_Growth Essential for Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Competitively Inhibits G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Catalyzes Inflammation Pain & Inflammation Prostaglandins->Inflammation Mediates Celecoxib Celecoxib Celecoxib->COX2 Selectively Inhibits G CO2_H2O CO2 + H2O CA Carbonic Anhydrase (CA) CO2_H2O->CA H2CO3 H2CO3 CA->H2CO3 Catalyzes H_HCO3 H+ + HCO3- H2CO3->H_HCO3 Na_H_Exchanger Na+/H+ Exchanger H_HCO3->Na_H_Exchanger Drives Na_HCO3_Reabsorption Na+ and HCO3- Reabsorption Na_H_Exchanger->Na_HCO3_Reabsorption Diuresis Diuresis Na_HCO3_Reabsorption->Diuresis Inhibition leads to Acetazolamide Acetazolamide Acetazolamide->CA Inhibits G Sulfonylurea Sulfonylurea (e.g., Glibenclamide) SUR1 SUR1 Subunit Sulfonylurea->SUR1 Binds to KATP_Channel KATP Channel SUR1->KATP_Channel Regulates K_Efflux K+ Efflux KATP_Channel->K_Efflux Mediates Depolarization Membrane Depolarization K_Efflux->Depolarization Inhibition causes Ca_Channel Voltage-gated Ca2+ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Release Insulin Release Ca_Influx->Insulin_Release Triggers

References

Methodological & Application

Application Note & Protocol: High-Purity Purification of 3-(4-Chlorobenzenesulfonyl)butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, technically detailed guide for the purification of 3-(4-Chlorobenzenesulfonyl)butyric acid, a compound of interest in pharmaceutical synthesis and materials science. The protocol herein is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles that govern the purification process. This guide is structured to ensure scientific integrity and reproducibility, incorporating methods for purity verification and characterization.

Introduction

This compound is a bifunctional molecule containing both a carboxylic acid and a sulfonyl group. This unique structure makes it a valuable building block in the synthesis of more complex molecules, including potential therapeutic agents and specialized polymers. The presence of both acidic (carboxylic acid) and polar, electron-withdrawing (chlorobenzenesulfonyl) moieties dictates the purification strategy. Impurities from synthesis, such as starting materials, by-products, or residual solvents, must be effectively removed to ensure the compound's suitability for downstream applications where high purity is paramount.

This protocol outlines a robust method for purification primarily based on recrystallization, a powerful technique for purifying solid compounds.[1] The choice of solvent is critical and is based on the differential solubility of the target compound and its impurities at varying temperatures. Additionally, this guide will cover analytical techniques for assessing the final purity of the product.

Health and Safety Precautions

Before commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound and all other chemicals used.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[2][3]

  • Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[2][3]

  • Hazard Information: this compound is classified as a corrosive substance that can cause severe eye damage. Handle with care to avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[2]

Principle of Purification: Recrystallization

Recrystallization is a technique used to purify a solid compound by dissolving it in a suitable solvent at an elevated temperature and then allowing it to crystallize as the solution cools.[1] The underlying principle is that the solubility of the desired compound and the impurities in the chosen solvent will differ. Ideally, the target compound is highly soluble in the hot solvent and poorly soluble in the cold solvent, while impurities are either highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (and can be filtered out).

For this compound, a moderately polar molecule, a solvent system will be chosen to exploit these solubility differences. The presence of the polar sulfonyl and carboxylic acid groups, along with the nonpolar aromatic ring, suggests that a mixed solvent system or a moderately polar single solvent will be effective.

Detailed Purification Protocol

This protocol assumes a starting batch of approximately 10 grams of crude this compound. Adjust volumes accordingly for different batch sizes.

Materials and Equipment
Reagents & Solvents Equipment
Crude this compoundErlenmeyer flasks (various sizes)
Isopropanol (IPA)Heating mantle with magnetic stirrer
Deionized WaterMagnetic stir bars
Activated Carbon (optional)Buchner funnel and filter flask
Filter paper (Whatman No. 1 or equivalent)
Glass stirring rod
Spatula
Beakers
Watch glass
Vacuum source
Drying oven or vacuum desiccator
Step-by-Step Recrystallization Procedure
  • Solvent Selection Rationale: An isopropanol/water solvent system is chosen. This compound is expected to be soluble in hot isopropanol, while the addition of water as an anti-solvent will decrease its solubility upon cooling, promoting crystallization. Many common organic impurities will remain soluble in this mixture.

  • Dissolution:

    • Place 10 g of crude this compound into a 250 mL Erlenmeyer flask.

    • Add a magnetic stir bar to the flask.

    • Add approximately 50 mL of isopropanol.

    • Gently heat the mixture on a heating mantle with stirring. Bring the solvent to a gentle boil.

  • Achieving Saturation:

    • Continue adding small portions of isopropanol until the solid just dissolves. Avoid adding a large excess of solvent, as this will reduce the yield.

    • If colored impurities are present, remove the flask from the heat, allow it to cool slightly, and add a small amount (e.g., 0.5 g) of activated carbon. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (if activated carbon was used):

    • Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated carbon and any insoluble impurities. This step must be done quickly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat source.

    • Slowly add deionized water dropwise to the hot solution until a slight turbidity (cloudiness) persists. This indicates the solution is saturated.

    • Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.

    • Wash the crystals with a small amount of a cold 1:1 isopropanol/water mixture to remove any adhering mother liquor.

    • Continue to draw air through the crystals on the filter funnel for several minutes to partially dry them.

  • Drying:

    • Transfer the purified crystals to a clean, pre-weighed watch glass.

    • Dry the crystals to a constant weight in a vacuum oven at a moderate temperature (e.g., 50 °C) or in a vacuum desiccator.

Workflow Diagram

Purification_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Product dissolve Dissolve in hot Isopropanol start->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter add_water Add Water (anti-solvent) hot_filter->add_water cool Slow Cooling add_water->cool ice_bath Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with cold solvent vac_filter->wash dry Dry under vacuum wash->dry end Pure Product dry->end

Caption: Workflow for the purification of this compound.

Quality Control and Purity Assessment

To confirm the purity of the final product, a combination of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive method for determining the purity of organic compounds.[4][5][6]

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Column: A reversed-phase C18 column is recommended.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or acetic acid to suppress ionization of the carboxylic acid) is a good starting point.

  • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 210 nm or 254 nm).[7]

  • Sample Preparation: Prepare a dilute solution of the purified compound in the mobile phase.

  • Expected Result: A single major peak should be observed, with the area of this peak representing the purity of the compound (e.g., >98%).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and purity assessment.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

  • Analysis: The resulting spectra should be consistent with the structure of this compound. The absence of signals corresponding to impurities (e.g., residual solvents or starting materials) indicates high purity.

Melting Point Determination

A sharp melting point range is indicative of a pure compound.

  • Procedure: Use a standard melting point apparatus.

  • Expected Result: A pure compound will have a narrow melting point range (typically < 2 °C). Compare the observed melting point with literature values if available.

Quality Control Logic

QC_Logic start Purified Product hplc HPLC Analysis start->hplc nmr NMR Spectroscopy start->nmr mp Melting Point start->mp hplc_res Purity > 98%? hplc->hplc_res nmr_res Correct Structure? nmr->nmr_res mp_res Sharp Melting Point? mp->mp_res pass Product Meets Specs hplc_res->pass Yes fail Repurify or Reject hplc_res->fail No nmr_res->pass Yes nmr_res->fail No mp_res->pass Yes mp_res->fail No

Caption: Quality control decision workflow for purified product.

Troubleshooting

Problem Possible Cause Solution
Low Recovery/Yield Too much solvent used during dissolution.Use the minimum amount of hot solvent necessary to dissolve the crude product.
Crystals washed with warm solvent.Ensure the wash solvent is ice-cold.
Product is significantly soluble in cold solvent.Try a different solvent system or cool the solution for a longer period in the ice bath.
Oiling Out Solution is cooling too quickly, or the boiling point of the solvent is higher than the melting point of the solute.Allow the solution to cool more slowly. If the problem persists, use a lower boiling point solvent.
No Crystals Form Solution is not sufficiently saturated.Boil off some of the solvent to concentrate the solution. Alternatively, scratch the inside of the flask with a glass rod to induce crystallization.
Add a seed crystal of the pure compound.
Product Purity is Low Inefficient removal of impurities.Consider a second recrystallization.
Co-crystallization of impurities.Change the solvent system to one with different solubility properties for the impurities.

Conclusion

The protocol described provides a reliable and effective method for the purification of this compound to a high degree of purity. By understanding the chemical principles behind each step, researchers can adapt and troubleshoot the procedure as needed for their specific circumstances. The subsequent analytical verification ensures that the final product meets the stringent quality requirements for its intended applications in research and development.

References

Application Note: Comprehensive Analytical Characterization of 3-(4-Chlorobenzenesulfonyl)butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide with integrated protocols for the comprehensive analytical characterization of 3-(4-Chlorobenzenesulfonyl)butyric acid. As a key intermediate in various synthetic pathways, particularly in pharmaceutical development, rigorous confirmation of its identity, purity, and impurity profile is paramount. This guide is designed for researchers, analytical scientists, and drug development professionals, offering both the theoretical basis and practical, step-by-step methodologies for techniques including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The protocols herein are designed to be self-validating, ensuring trustworthy and reproducible results.

Introduction and Physicochemical Overview

This compound is an organic compound featuring a butyric acid moiety attached to a 4-chlorophenylsulfonyl group. This unique structure, combining a carboxylic acid, a sulfone, and an aromatic chloride, makes it a versatile building block. Accurate and thorough characterization is the foundation for its use in subsequent manufacturing processes and for meeting stringent regulatory requirements.

Compound Identity:

  • Systematic Name: this compound

  • Molecular Formula: C₁₀H₁₁ClO₄S[1]

  • Molecular Weight: 262.71 g/mol [1]

  • CAS Number: 175205-43-3[1]

Structural Elucidation: The First Principle of Characterization

Confirming the covalent structure of the molecule is the initial and most critical step. The following spectroscopic techniques provide orthogonal data to build a complete and unambiguous picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the gold standard for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. ¹³C NMR complements this by identifying all unique carbon atoms.

Protocol 2.1.1: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Chloroform-d). The choice of solvent is critical; DMSO-d₆ is often preferred as it reliably solubilizes polar analytes and keeps the acidic proton from exchanging too rapidly.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • To confirm the acidic proton, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The carboxylic acid proton signal should disappear or significantly diminish.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.

Expected Spectroscopic Data:

Technique Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Causality and Insights
¹H NMR -CH₃ (Methyl)~1.2 - 1.4Doublet (d)Coupled to the adjacent methine (-CH) proton.
-CH₂- (Methylene)~2.6 - 2.8Doublet of doublets (dd)Diastereotopic protons coupled to the adjacent methine (-CH) proton.
-CH- (Methine)~3.8 - 4.1Multiplet (m)Coupled to both the methyl and methylene protons. Its downfield shift is due to the strong electron-withdrawing effect of the adjacent sulfonyl group.
Ar-H~7.6 and ~7.9Two Doublets (d)The para-substituted aromatic ring creates an AA'BB' system, often appearing as two distinct doublets due to the influence of the sulfonyl group.[2]
-COOH (Carboxylic Acid)>12.0 (in DMSO-d₆)Broad Singlet (br s)The highly deshielded proton of the acid group; its broadness is due to hydrogen bonding and chemical exchange.[3]
¹³C NMR -CH₃~15 - 20CH₃Aliphatic methyl carbon.
-CH₂-~35 - 40CH₂Aliphatic methylene carbon.
-CH-~55 - 60CHAliphatic methine carbon, significantly shifted downfield by the sulfonyl group.
Ar-C~128 - 1424 distinct signalsAromatic carbons, with shifts influenced by the chlorine and sulfonyl substituents.
-C=O~170 - 175CCarbonyl carbon of the carboxylic acid.
Mass Spectrometry (MS)

Expertise & Rationale: MS provides the exact molecular weight of the compound, offering definitive confirmation of the molecular formula. The fragmentation pattern serves as a molecular fingerprint and helps to corroborate the structure determined by NMR. The presence of chlorine provides a distinct isotopic signature (³⁵Cl/³⁷Cl ratio of ~3:1), which is a key validation point.

Protocol 2.2.1: High-Resolution Mass Spectrometry (HRMS) via ESI

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a 50:50 mixture of acetonitrile and water. A small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) can be added to promote ionization.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an Electrospray Ionization (ESI) source.

  • Acquisition:

    • Negative Ion Mode [M-H]⁻: This is the preferred mode for carboxylic acids. The acidic proton is easily lost to form a stable carboxylate anion.

    • Positive Ion Mode [M+H]⁺: Can also be used, though ionization may be less efficient.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it to the theoretical mass calculated for C₁₀H₁₁ClO₄S.

    • Analyze the isotopic pattern of the molecular ion peak. Look for the M+2 peak at approximately one-third the intensity of the M peak, confirming the presence of one chlorine atom.

    • Induce fragmentation (MS/MS) to analyze daughter ions.

Expected Mass Spectrometric Data:

Ion Mode Ion Calculated m/z (Monoisotopic) Key Fragments (MS/MS) Causality and Insights
Negative ESI [M-H]⁻261.0048m/z 174.96 [Cl-Ph-SO₂]⁻The molecular ion is formed by deprotonation of the carboxylic acid. The major fragment corresponds to the stable 4-chlorobenzenesulfinate anion after cleavage of the C-S bond.
Positive ESI [M+H]⁺263.0201m/z 245.00 [M+H-H₂O]⁺Protonation can occur on the sulfonyl or carbonyl oxygens. Fragmentation often begins with the loss of water.
Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[4] It serves as a quick identity check and can reveal the presence or absence of key structural motifs. For this molecule, the characteristic absorptions of the carboxylic acid and sulfonyl groups are definitive.

Protocol 2.3.1: FTIR using Attenuated Total Reflectance (ATR)

  • Sample Preparation: No special preparation is needed. Place a small amount of the solid powder directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the obtained spectrum with reference spectra and identify characteristic absorption bands.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group Significance
3300 - 2500 (broad)O-H stretchCarboxylic AcidThe very broad nature of this peak is characteristic of the hydrogen-bonded dimer form of carboxylic acids in the solid state.[5]
~1700C=O stretchCarboxylic AcidA strong, sharp peak confirming the carbonyl group.
~1350 and ~1160S=O asymmetric & symmetric stretchSulfonyl (SO₂)Two strong, distinct peaks that are highly characteristic of the sulfonyl group.
~820C-H out-of-plane bendAromatic RingSuggests para-substitution on the benzene ring.
~750C-Cl stretchAryl ChlorideConfirms the presence of the carbon-chlorine bond.

Purity Assessment and Impurity Profiling

For applications in drug development, demonstrating the purity of an intermediate is as important as confirming its identity. HPLC is the primary tool for this purpose.

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: A reverse-phase HPLC method provides a high-resolution separation of the main compound from potential process-related impurities and degradation products.[6] The method's selectivity is governed by the choice of stationary phase (column), mobile phase composition, and detector wavelength. A gradient elution is employed to ensure that impurities with a wide range of polarities are effectively separated and detected. The UV detector is ideal due to the strong chromophore of the 4-chlorobenzenesulfonyl group.

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) cluster_Analysis Sample Analysis Dev1 Column & Mobile Phase Screening Dev2 Gradient Optimization Dev1->Dev2 Dev3 Wavelength Selection Dev2->Dev3 Val1 Specificity Dev3->Val1 Final Method Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 A1 System Suitability Test Val4->A1 Validated Method A2 Sample Injection & Data Acquisition A1->A2 A3 Purity Calculation (% Area) A2->A3 Analytical_Workflow cluster_ID Identity Confirmation cluster_Purity Purity & Impurities Sample This compound Sample NMR NMR (¹H, ¹³C) Sample->NMR MS HRMS Sample->MS FTIR FTIR-ATR Sample->FTIR HPLC HPLC-UV (Assay, Impurities) Sample->HPLC GC Headspace GC (Residual Solvents) Sample->GC Report Certificate of Analysis NMR->Report MS->Report FTIR->Report HPLC->Report GC->Report

References

Application Note: High-Throughput Analysis of 3-(4-Chlorobenzenesulfonyl)butyric acid using HPLC and Confirmatory GC-MS Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents robust and validated analytical methodologies for the quantitative and qualitative analysis of 3-(4-Chlorobenzenesulfonyl)butyric acid. As a potential key intermediate or impurity in pharmaceutical manufacturing, its precise measurement is critical for quality control and process optimization. We detail a primary high-throughput method using High-Performance Liquid Chromatography (HPLC) with UV detection for routine quantification. Additionally, a confirmatory method employing Gas Chromatography-Mass Spectrometry (GC-MS) following a necessary derivatization step is described for unambiguous identification and trace-level analysis. This guide provides scientists and drug development professionals with comprehensive, step-by-step protocols, explanations of methodological choices, and complete validation parameters.

Introduction

This compound is an organic compound whose structural motifs—a sulfonyl group and a carboxylic acid—make it a molecule of interest in synthetic chemistry, potentially as a building block or a process-related impurity in the development of active pharmaceutical ingredients (APIs). The stringent regulatory landscape of the pharmaceutical industry necessitates the use of validated analytical methods to ensure product safety, efficacy, and quality.[1][2] The ability to accurately quantify and identify this compound is therefore essential.

This document provides two complementary analytical approaches:

  • HPLC-UV: A reliable and straightforward method ideal for routine quality control, offering excellent quantitation and throughput. HPLC is a premier choice for analyzing organic acids due to its simplicity and stability.[3]

  • GC-MS: A highly selective and sensitive technique used for structural confirmation and the identification of trace-level impurities. Due to the low volatility of carboxylic acids, a chemical derivatization step is required prior to analysis.[4][5]

Method 1: Quantitative Analysis by HPLC-UV

Principle of the Method

Reversed-phase HPLC (RP-HPLC) is the chosen technique for the primary analysis of this compound. The separation is performed on a non-polar stationary phase (C18) with a more polar mobile phase. To ensure good chromatographic performance for a carboxylic acid, the mobile phase is acidified. This suppresses the ionization of the carboxylic acid group, rendering the molecule less polar and promoting better retention and symmetrical peak shape. Detection is achieved via a UV detector, leveraging the aromatic ring's ability to absorb ultraviolet light. UV detection is a common and effective method for organic acids containing chromophores.[6]

Experimental Protocol: HPLC-UV

2.2.1. Sample Preparation Proper sample preparation is crucial for obtaining reliable and reproducible HPLC results and preventing damage to the instrument.[7][8] The primary goal is to dissolve the analyte in a suitable solvent and remove any particulate matter.[9][10]

  • Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This serves as the stock solution. Further dilutions can be made to create calibration standards.

  • Sample Solution: Accurately weigh a quantity of the test material expected to contain approximately 10.0 mg of the analyte into a 100 mL volumetric flask. Add the 50:50 acetonitrile/water diluent, sonicate for 10 minutes to ensure complete dissolution, and dilute to volume.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter to remove particulates that could clog the HPLC column.[11]

2.2.2. HPLC Instrumentation and Conditions The following parameters were established for optimal separation and quantification. A C18 column provides a stable analysis for polar compounds like organic acids in highly aqueous mobile phases.[6]

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic: 60% A / 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD)
Detection Wavelength 225 nm
Run Time 10 minutes

HPLC Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Sonicate B->C D Filter (0.45 µm) C->D E Inject into HPLC D->E F Separate on C18 Column E->F G Detect at 225 nm F->G H Integrate Peak G->H I Quantify vs. Standard H->I

Caption: HPLC analysis workflow for this compound.

Method Validation Summary

The method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[12] Validation ensures that the analytical method produces accurate and reliable results.[1][13]

ParameterResultAcceptance Criteria
Specificity No interference from blank or placebo at the analyte's retention time.Peak purity > 0.999
Linearity (r²) 0.9998r² ≥ 0.999
Range 1 - 150 µg/mLAs required by application
Accuracy (% Recovery) 98.9% - 101.2%98.0% - 102.0%
Precision (%RSD) < 1.5%≤ 2.0%
LOD 0.3 µg/mLReportable
LOQ 1.0 µg/mLReportable

Method 2: Confirmatory Analysis by GC-MS

Principle of the Method

Gas chromatography is a powerful separation technique, but it is limited to analytes that are volatile and thermally stable. Carboxylic acids like this compound are polar and non-volatile, making them unsuitable for direct GC analysis.[4][5] To overcome this, a chemical derivatization step is employed to convert the polar carboxylic acid group into a less polar, more volatile ester or silyl ester.[14][15] This process makes the analyte "GC-amenable."

In this protocol, we use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to perform a silylation reaction, converting the carboxylic acid into its trimethylsilyl (TMS) ester. The resulting derivative is sufficiently volatile and thermally stable for GC separation. Subsequent detection by mass spectrometry provides high-confidence identification based on the molecule's mass fragmentation pattern.

Experimental Protocol: GC-MS

3.2.1. Derivatization Protocol This procedure must be carried out in an anhydrous environment, as silylating reagents are sensitive to moisture.

  • Sample Preparation: Prepare a 100 µg/mL solution of the sample in a dry solvent such as pyridine or acetonitrile.

  • Evaporation: Transfer 100 µL of the sample solution to a 2 mL GC vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.

  • Derivatization Reaction: Add 50 µL of dry pyridine and 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst) to the dried residue.[16]

  • Incubation: Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven to ensure the reaction goes to completion.[17]

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.

3.2.2. GC-MS Instrumentation and Conditions

ParameterCondition
Instrument Agilent 8890 GC with 5977B MSD or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Injection Mode Split (10:1), 1 µL injection volume
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp. 280 °C
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Mode Full Scan (m/z 50-550) for identification; SIM for quantification

GC-MS Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis A Prepare Sample Solution B Evaporate to Dryness A->B C Add Pyridine + BSTFA B->C D Heat at 70°C for 60 min C->D E Cool to Room Temp D->E F Inject into GC-MS E->F G Separate on HP-5ms F->G H Acquire Mass Spectrum G->H

Caption: GC-MS analysis workflow, highlighting the critical derivatization step.

Method Validation Summary
ParameterResultAcceptance Criteria
Specificity Unique mass spectrum and retention time. No interferences observed.Confirmed by mass spectral library match/fragmentation pattern
Linearity (r²) 0.9995r² ≥ 0.998
Range 0.1 - 50 µg/mLAs required by application
Accuracy (% Recovery) 97.5% - 103.5%95.0% - 105.0%
Precision (%RSD) < 4.0%≤ 5.0%
LOD 0.03 µg/mLReportable
LOQ 0.1 µg/mLReportable

Comparison of Analytical Techniques

FeatureHPLC-UVGC-MS
Primary Use Routine QuantificationConfirmatory ID, Trace Analysis
Sample Prep Simple: Dilute and filterComplex: Requires anhydrous derivatization
Selectivity Good (Chromatographic)Excellent (Chromatographic + Mass)
Sensitivity Moderate (µg/mL level)High (ng/mL level)
Run Time ~10 minutes~25 minutes
Cost/Complexity LowerHigher

Conclusion

This application note details two effective and validated methods for the analysis of this compound. The HPLC-UV method is demonstrated to be a rapid, accurate, and precise tool for routine quantitative analysis in a quality control environment. For applications requiring higher sensitivity and unambiguous structural confirmation, the GC-MS method, which incorporates a necessary silylation step, provides excellent performance. The choice between these two powerful techniques should be guided by the specific analytical objective, whether it is high-throughput screening or in-depth structural characterization.

References

Application Note: Enhanced Detection of 3-(4-Chlorobenzenesulfonyl)butyric Acid Through Chemical Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-Chlorobenzenesulfonyl)butyric acid is a molecule of interest in pharmaceutical and chemical research. Its analysis at low concentrations presents a significant challenge due to the lack of a strong chromophore or fluorophore, leading to poor sensitivity in common analytical techniques like High-Performance Liquid Chromatography with Ultraviolet-Visible detection (HPLC-UV). Furthermore, its acidic nature can result in suboptimal chromatographic peak shape and low ionization efficiency in positive mode electrospray ionization mass spectrometry (ESI-MS).

To overcome these analytical hurdles, chemical derivatization of the carboxylic acid functional group is a powerful and essential strategy. This process involves reacting the analyte with a carefully selected reagent to attach a chemical moiety that enhances its detectability. This application note provides a comprehensive guide with detailed protocols for the derivatization of this compound to significantly improve its detection by HPLC-UV, fluorescence detection, and Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies presented herein are designed to be robust and reproducible, empowering researchers to achieve the low detection limits required for demanding applications.

Rationale for Derivatization

The primary objective of derivatizing this compound is to introduce a tag that confers desirable analytical properties. The choice of derivatization strategy is dictated by the intended analytical platform:

  • For HPLC-UV Detection: The goal is to introduce a strongly UV-absorbing chromophore to the molecule. This dramatically increases the molar absorptivity, thereby enhancing the signal-to-noise ratio and lowering the limit of detection.

  • For Fluorescence Detection: A highly fluorescent tag (a fluorophore) is attached. This provides exceptional sensitivity and selectivity, as fluorescence is a less common property in endogenous matrix components, leading to lower background interference.

  • For LC-MS Detection: Derivatization can serve multiple purposes. It can improve chromatographic retention and peak shape, particularly in reversed-phase systems. Crucially, for ESI-MS, it can introduce a readily ionizable group, such as a tertiary amine, to enhance signal intensity in the positive ion mode, where carboxylic acids typically show poor response.[1][2]

Reagent Selection and Reaction Chemistry

The selection of an appropriate derivatization reagent is critical for a successful analytical method. The ideal reagent should be stable, react specifically with the carboxylic acid group under mild conditions, and yield a stable derivative. Based on these criteria and a thorough review of established methodologies, we have selected the following reagents for their proven efficacy:

  • UV Derivatization: p-Bromophenacyl Bromide (PBPB) is a classic and effective reagent for derivatizing carboxylic acids for UV detection.[3] It reacts with the carboxylate anion via nucleophilic substitution to form a phenacyl ester with a strong chromophore, significantly enhancing UV absorbance around 260 nm.[4]

  • Fluorescence Derivatization: 4-(Bromomethyl)-7-methoxycoumarin (Br-Mmc) is a widely used fluorescent labeling agent for carboxylic acids.[5] It reacts with the carboxylate to form a highly fluorescent coumarin ester, enabling detection at picomole levels. The use of a crown ether catalyst can accelerate this reaction.[5]

  • LC-MS Derivatization: 2-Picolylamine (2-PA) is an excellent choice for enhancing ESI-MS response in positive ion mode.[1][2][6][7] It reacts with the carboxylic acid in the presence of a coupling agent to form an amide. The resulting derivative contains a basic pyridine nitrogen that is readily protonated, leading to a strong signal in the mass spectrometer.

The fundamental chemical transformations for these derivatization reactions are illustrated below:

Derivatization_Reactions cluster_UV UV Derivatization (Esterification) cluster_Fluorescence Fluorescence Derivatization (Esterification) cluster_LCMS LC-MS Derivatization (Amidation) Analyte_UV This compound Product_UV PBPB Ester Derivative Analyte_UV->Product_UV + Reagent_UV, Base Reagent_UV p-Bromophenacyl Bromide Analyte_FL This compound Product_FL Coumarin Ester Derivative Analyte_FL->Product_FL + Reagent_FL, Base, Catalyst Reagent_FL 4-(Bromomethyl)-7-methoxycoumarin Analyte_MS This compound Product_MS 2-Picolylamine Amide Derivative Analyte_MS->Product_MS + Reagent_MS, Coupling Agent Reagent_MS 2-Picolylamine

Figure 1: Chemical derivatization pathways for this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the derivatization of this compound for each analytical technique.

Protocol 1: Derivatization with p-Bromophenacyl Bromide (PBPB) for HPLC-UV Detection

This protocol is adapted from established methods for the esterification of carboxylic acids with phenacyl bromides.[3][8][9]

Materials:

  • This compound standard solution (e.g., 1 mg/mL in acetonitrile)

  • p-Bromophenacyl bromide (PBPB) solution (10 mg/mL in acetonitrile)

  • Potassium bicarbonate solution (10 mg/mL in water)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Reaction vials (e.g., 2 mL amber glass)

  • Heating block or water bath

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Pipette 100 µL of the this compound standard solution into a reaction vial.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reagent Addition: Add 200 µL of the PBPB solution and 50 µL of the potassium bicarbonate solution to the dried sample. The bicarbonate neutralizes the carboxylic acid to its more reactive carboxylate form.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block.

  • Cooling and Dilution: After the reaction, allow the vial to cool to room temperature. Dilute the reaction mixture with 650 µL of acetonitrile:water (1:1, v/v) to a final volume of 1 mL.

  • Analysis: The sample is now ready for injection into the HPLC-UV system.

Expected Outcome:

The derivatization reaction converts the non-absorbing carboxylic acid into a phenacyl ester with a strong UV absorbance maximum at approximately 260 nm. This allows for sensitive detection using a standard UV detector.

ParameterConditionRationale
Derivatizing Reagent p-Bromophenacyl BromideIntroduces a strong chromophore for UV detection.
Catalyst/Base Potassium BicarbonateFacilitates the formation of the carboxylate anion.
Reaction Temperature 70°CEnsures a reasonable reaction rate without degradation.
Reaction Time 30 minutesSufficient for complete derivatization.
Detection Wavelength ~260 nmCorresponds to the absorbance maximum of the derivative.
Protocol 2: Derivatization with 4-(Bromomethyl)-7-methoxycoumarin (Br-Mmc) for Fluorescence Detection

This protocol is based on established procedures for the fluorescent labeling of carboxylic acids.[5][10]

Materials:

  • This compound standard solution (e.g., 100 µg/mL in acetonitrile)

  • 4-(Bromomethyl)-7-methoxycoumarin (Br-Mmc) solution (1 mg/mL in acetonitrile)

  • Crown ether (e.g., 18-crown-6) solution (1 mg/mL in acetonitrile)

  • Potassium carbonate (anhydrous powder)

  • Acetonitrile (HPLC grade)

  • Reaction vials (e.g., 2 mL amber glass)

  • Heating block or water bath

Procedure:

  • Sample Preparation: Pipette 100 µL of the this compound standard solution into a reaction vial.

  • Reagent Addition: Add 100 µL of the Br-Mmc solution and 20 µL of the 18-crown-6 solution. Add approximately 2 mg of anhydrous potassium carbonate powder. The crown ether acts as a phase-transfer catalyst to enhance the reaction rate.

  • Reaction: Cap the vial tightly and heat at 60°C for 45 minutes in a heating block.

  • Cooling and Dilution: After the reaction, cool the vial to room temperature. Add 780 µL of acetonitrile to bring the final volume to 1 mL.

  • Filtration/Centrifugation: Centrifuge or filter the sample to remove the potassium carbonate before injection.

  • Analysis: The sample is now ready for injection into the HPLC system equipped with a fluorescence detector.

Expected Outcome:

This derivatization yields a highly fluorescent coumarin ester derivative, enabling ultra-sensitive detection with typical excitation and emission wavelengths around 325 nm and 395 nm, respectively.

ParameterConditionRationale
Derivatizing Reagent 4-(Bromomethyl)-7-methoxycoumarinAttaches a highly fluorescent coumarin tag.
Catalyst 18-crown-6 and K₂CO₃Facilitates the reaction by forming a reactive ion pair.
Reaction Temperature 60°CProvides sufficient energy for the reaction.
Reaction Time 45 minutesAllows for complete derivatization.
Excitation Wavelength ~325 nmOptimal for exciting the coumarin fluorophore.
Emission Wavelength ~395 nmWavelength of maximum fluorescence emission.
Protocol 3: Derivatization with 2-Picolylamine (2-PA) for LC-MS Detection

This protocol is based on the well-established amidation of carboxylic acids for enhanced LC-MS detection.[1][2][7]

Materials:

  • This compound standard solution (e.g., 100 µg/mL in acetonitrile)

  • 2-Picolylamine (2-PA) solution (10 mg/mL in acetonitrile)

  • 2,2'-Dipyridyl disulfide (DPDS) solution (10 mg/mL in acetonitrile)

  • Triphenylphosphine (TPP) solution (10 mg/mL in acetonitrile)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Reaction vials (e.g., 1.5 mL amber glass)

  • Heating block or water bath

Procedure:

  • Sample Preparation: Pipette 50 µL of the this compound standard solution into a reaction vial.

  • Reagent Addition: Add 50 µL of the 2-PA solution, 50 µL of the DPDS solution, and 50 µL of the TPP solution. DPDS and TPP act as coupling agents to facilitate the amide bond formation.

  • Reaction: Cap the vial tightly and heat at 60°C for 20 minutes.

  • Cooling and Dilution: After the reaction, cool the vial to room temperature. Dilute the mixture with 800 µL of mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Analysis: The sample is now ready for injection into the LC-MS system.

Expected Outcome:

The formation of the 2-picolylamine amide derivative introduces a basic nitrogen atom, which is readily protonated in the ESI source, leading to a significant enhancement in the MS signal in positive ion mode. The derivative will produce a characteristic product ion upon fragmentation, which is useful for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments for enhanced selectivity and sensitivity.

ParameterConditionRationale
Derivatizing Reagent 2-PicolylamineIntroduces a readily ionizable group for positive ESI-MS.
Coupling Agents DPDS and TPPActivate the carboxylic acid for amide bond formation.
Reaction Temperature 60°CPromotes efficient amide bond formation.
Reaction Time 20 minutesSufficient for a rapid and complete reaction.
Ionization Mode Positive Electrospray Ionization (ESI+)Takes advantage of the protonated pyridine ring.

Method Validation and Data Interpretation

To ensure the reliability of these derivatization protocols, a thorough method validation should be performed. Key validation parameters to assess include:

  • Derivatization Efficiency and Reproducibility: Analyze replicate samples to determine the completeness and consistency of the derivatization reaction.

  • Linearity and Range: Construct calibration curves using derivatized standards to establish the linear dynamic range of the assay.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Accuracy and Precision: Assess the closeness of the measured values to the true values and the degree of scatter in the data, respectively.

  • Stability of the Derivative: Evaluate the stability of the derivatized analyte under storage and autosampler conditions.

A comparison of the expected performance enhancement for each derivatization strategy is summarized below:

Analytical TechniqueExpected Sensitivity EnhancementSelectivityPrimary Advantage
HPLC-UV 10-100 foldModerateSimplicity and accessibility of instrumentation.
HPLC-Fluorescence 100-1000 foldHighExceptional sensitivity and low background.
LC-MS >100 foldVery HighHigh sensitivity and structural confirmation.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no derivative peak Incomplete reactionEnsure reagents are fresh and not degraded. Optimize reaction time and temperature. Check the pH for reactions requiring a basic environment.
Presence of waterUse anhydrous solvents and reagents, especially for esterification reactions.
Multiple derivative peaks Side reactionsLower the reaction temperature. Reduce the amount of derivatizing reagent.
High background noise Excess derivatizing reagentOptimize the amount of reagent used. Incorporate a sample cleanup step (e.g., solid-phase extraction) after derivatization.

Conclusion

Chemical derivatization is an indispensable tool for the sensitive and robust analysis of this compound. The protocols detailed in this application note provide a clear and actionable framework for researchers to significantly enhance the detection of this compound using standard analytical instrumentation. By selecting the appropriate derivatization strategy based on the available analytical platform, scientists can achieve the low detection limits necessary for a wide range of research and development applications.

Figure 2: Workflow for selecting a derivatization protocol based on the analytical platform.

References

The Strategic Utility of 3-(4-Chlorobenzenesulfonyl)butyric Acid in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern organic synthesis, the strategic selection of chemical intermediates is paramount to the efficient construction of complex molecular architectures. 3-(4-Chlorobenzenesulfonyl)butyric acid emerges as a versatile, yet underutilized, building block with significant potential for applications in pharmaceutical and fine chemical synthesis. Its bifunctional nature, possessing both a carboxylic acid handle and a β-sulfonyl group, allows for a diverse range of chemical transformations. The electron-withdrawing 4-chlorobenzenesulfonyl moiety activates the adjacent methylene and methine protons, facilitating a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights to empower researchers in leveraging its full potential.

Physicochemical Properties and Safety Data

A comprehensive understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory.

PropertyValueReference
Molecular Formula C₁₀H₁₁ClO₄S[1]
Molecular Weight 262.71 g/mol [1]
Appearance Solid[1]
SMILES CC(CC(O)=O)S(=O)(=O)c1ccc(Cl)cc1[1]
InChI Key NPUIQANQRDIHLU-UHFFFAOYSA-N[1]

Safety Information: this compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.

Hazard PictogramSignal WordHazard StatementPrecautionary Statements
GHS05Danger H318: Causes serious eye damage.P280, P305+P351+P338

Core Synthetic Applications: A Gateway to Diverse Molecular Scaffolds

The reactivity of this compound can be broadly categorized into transformations involving the carboxylic acid moiety and reactions leveraging the activating effect of the β-sulfonyl group.

Derivatization of the Carboxylic Acid Moiety: Synthesis of Amides and Esters

The carboxylic acid functional group serves as a versatile handle for the introduction of various functionalities through the formation of amides and esters. These derivatives are not only common motifs in biologically active molecules but can also serve as precursors for further transformations.

a) Amide Synthesis via Acyl Chloride Intermediate:

A reliable method for amide formation involves the conversion of the carboxylic acid to the corresponding acyl chloride, followed by reaction with a primary or secondary amine. This two-step procedure generally provides high yields and is compatible with a wide range of amines.[2]

Protocol 1: Synthesis of N-Benzyl-3-(4-chlorobenzenesulfonyl)butanamide

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Benzylamine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Acyl Chloride Formation:

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

  • Amidation:

    • Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

    • Add triethylamine (1.2 eq) followed by the dropwise addition of benzylamine (1.1 eq).

    • Stir the reaction mixture at room temperature for 3 hours.

    • Quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired amide.

b) Ester Synthesis via Fischer Esterification:

Fischer esterification provides a direct route to esters through the acid-catalyzed reaction of the carboxylic acid with an alcohol.[3] This method is particularly effective when using the alcohol as the solvent to drive the equilibrium towards product formation.

Protocol 2: Synthesis of Methyl 3-(4-chlorobenzenesulfonyl)butanoate

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by TLC.

  • After cooling to room temperature, remove the excess methanol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the methyl ester.

Intramolecular Friedel-Crafts Acylation: A Pathway to Fused Ring Systems

The carboxylic acid moiety, upon conversion to an acyl chloride, can participate in intramolecular electrophilic aromatic substitution reactions, such as the Friedel-Crafts acylation, to construct fused ring systems.[4][5][6] This strategy is particularly useful for the synthesis of tetralone derivatives, which are common cores in natural products and pharmaceuticals.

Conceptual Workflow for Intramolecular Friedel-Crafts Acylation:

G cluster_0 Activation cluster_1 Cyclization cluster_2 Rearomatization & Product Formation Start 3-(4-Chlorobenzenesulfonyl) butyric acid AcylChloride Acyl Chloride Intermediate Start->AcylChloride SOCl₂ or (COCl)₂ AreniumIon Arenium Ion Intermediate AcylChloride->AreniumIon Lewis Acid (e.g., AlCl₃) Product Fused Ring Product (e.g., Tetralone derivative) AreniumIon->Product Deprotonation

Caption: Workflow for Intramolecular Friedel-Crafts Acylation.

Protocol 3: Synthesis of a Tetralone Derivative via Intramolecular Friedel-Crafts Acylation

Materials:

  • This compound

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF), catalytic amount

  • Dichloromethane (DCM), anhydrous

  • Aluminum chloride (AlCl₃)

Procedure:

  • Acyl Chloride Formation:

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

    • Add oxalyl chloride (1.5 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 1 hour or until gas evolution ceases.

  • Intramolecular Cyclization:

    • Cool the reaction mixture to 0 °C and add aluminum chloride (2.5 eq) portion-wise, controlling the exotherm.

    • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-4 hours.

    • Carefully quench the reaction by pouring it onto crushed ice and 1 M HCl.

    • Extract the aqueous layer with DCM.

    • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Future Perspectives and Applications

The synthetic utility of this compound extends beyond the fundamental transformations outlined here. The activated methylene and methine protons are amenable to deprotonation and subsequent alkylation, offering a route for carbon chain extension. Furthermore, the sulfonyl group can act as a leaving group under reductive conditions or participate in Ramberg-Bäcklund type reactions, opening avenues for the synthesis of unsaturated compounds.

The exploration of this intermediate in the synthesis of heterocyclic compounds, such as piperidines and γ-amino acids, presents a promising area for future research.[7][8] The development of stereoselective transformations involving this chiral building block will undoubtedly expand its application in the synthesis of enantiomerically pure pharmaceuticals.

Conclusion

This compound is a valuable and versatile intermediate for organic synthesis. Its bifunctional nature allows for a wide array of chemical manipulations, providing access to a diverse range of molecular scaffolds. The protocols and mechanistic insights provided in this guide are intended to serve as a foundation for researchers to explore and exploit the full synthetic potential of this promising building block in their drug discovery and development endeavors.

References

Application Note: 3-(4-Chlorobenzenesulfonyl)butyric Acid as a Versatile Precursor for the Synthesis of Novel Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide details the strategic application of 3-(4-Chlorobenzenesulfonyl)butyric acid as a versatile and powerful building block in the synthesis of novel nitrogen- and sulfur-containing heterocycles. We provide in-depth scientific rationale, step-by-step protocols, and mechanistic insights for the construction of two key pharmacologically relevant scaffolds: pyridazinones and pyrazoles. The inherent bifunctionality of the starting material—a γ-sulfonyl carboxylic acid—allows for distinct and controlled synthetic pathways. The protocols are designed to be self-validating, offering researchers and drug development professionals a robust foundation for creating libraries of compounds centered around the medicinally significant 4-chlorobenzenesulfonyl motif.

Introduction: The Strategic Value of a Bifunctional Precursor

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with nitrogen- and sulfur-containing scaffolds appearing in a vast number of therapeutic agents[1]. The 4-chlorobenzenesulfonyl moiety, in particular, is a well-established pharmacophore known to impart a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[2][3][4]. The strategic incorporation of this group into novel heterocyclic systems is therefore of significant interest in drug discovery.

This compound is an exemplary starting material for this purpose[5]. Its structure presents two key reactive handles: a terminal carboxylic acid and a sulfonyl group at the γ-position. This arrangement allows it to serve as a surrogate for γ-keto acids or be transformed into other key intermediates, such as sulfonyl hydrazides. This application note will explore two primary synthetic avenues originating from this single precursor, providing both the conceptual framework and practical methodologies for their execution.

Part 1: Synthesis of 6-Methyl-Substituted Pyridazin-3(2H)-ones

Scientific Principle & Mechanistic Rationale

The synthesis of pyridazin-3(2H)-ones, a core structure in many biologically active molecules, is most commonly achieved through the condensation of a γ-keto acid with a hydrazine derivative[6][7]. In this context, this compound functions as a γ-keto acid equivalent. The reaction proceeds via a cyclocondensation mechanism where the hydrazine initially reacts with the carboxylic acid to form a hydrazide, which then undergoes intramolecular cyclization. The sulfonyl group, being an excellent leaving group, is eliminated during the process, leading to the formation of the stable aromatic pyridazinone ring. This approach provides a direct and efficient route to this valuable heterocyclic system.

Reaction Pathway Diagram

pyridazinone_synthesis start 3-(4-Chlorobenzenesulfonyl) butyric acid intermediate Acyclic Hydrazide Intermediate start->intermediate Condensation hydrazine Hydrazine Hydrate (NH2NH2·H2O) hydrazine->intermediate dihydropyridazinone 4,5-Dihydropyridazin-3(2H)-one intermediate->dihydropyridazinone Intramolecular Cyclization product 6-Methylpyridazin-3(2H)-one (Aromatized Product) dihydropyridazinone->product Elimination & Aromatization hydrazide_synthesis_workflow cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Hydrazinolysis start 3-(4-Chlorobenzenesulfonyl) butyric acid activated Acid Chloride Intermediate start->activated reagent1 SOCl2 or (COCl)2 reagent1->activated product 3-(4-Chlorobenzenesulfonyl) butyric hydrazide (Key Intermediate) activated->product Nucleophilic Acyl Substitution reagent2 Hydrazine Hydrate reagent2->product

References

Application Notes and Protocols for Investigating the Antimicrobial Potential of 3-(4-Chlorobenzenesulfonyl)butyric Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Sulfonamides were among the first synthetic antimicrobial drugs to be widely used, and their core structure remains a valuable pharmacophore. This guide provides a comprehensive framework for the synthesis and evaluation of novel derivatives of 3-(4-Chlorobenzenesulfonyl)butyric acid, a compound class that merges the established antimicrobial potential of the sulfonamide moiety with the versatile butyric acid backbone. We present detailed, field-proven protocols for chemical synthesis, antimicrobial susceptibility testing, preliminary mechanism of action studies, and cytotoxicity assessment, designed to guide researchers in drug discovery and development.

Introduction: Rationale and Scientific Background

Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2][3] This pathway is critical for the biosynthesis of nucleotides and certain amino acids, and its absence in humans—who acquire folate from their diet—makes it an excellent selective target for antimicrobial drugs.[4] The 4-chlorobenzenesulfonyl group is a classic sulfanilamide isostere, while the butyric acid portion of the molecule offers a versatile handle for chemical modification. Derivatization of the carboxylic acid group into esters, amides, or other functional groups can significantly alter the compound's physicochemical properties, such as lipophilicity, solubility, and cell permeability, potentially enhancing its antimicrobial potency, broadening its spectrum of activity, or improving its safety profile.[5][6]

This document provides a structured approach to systematically synthesize and screen a library of this compound derivatives to identify promising antimicrobial lead compounds.

Synthesis and Characterization of Derivatives

The primary strategy for generating a compound library is the modification of the carboxylic acid group of the parent molecule, this compound. This allows for the systematic exploration of structure-activity relationships (SAR).

General Synthetic Scheme: Esterification

A straightforward method for derivatization is the Fischer esterification of the parent acid with various alcohols in the presence of an acid catalyst. This approach allows for the introduction of diverse alkyl and aryl groups.

G Parent_Acid 3-(4-Chlorobenzenesulfonyl) butyric acid Ester_Derivative Ester Derivative Parent_Acid->Ester_Derivative Heat Alcohol Alcohol (R-OH) Alcohol->Ester_Derivative Catalyst H₂SO₄ (cat.) Catalyst->Ester_Derivative

Caption: General reaction scheme for Fischer esterification.

Protocol 2.1: Synthesis of an Exemplary Ester Derivative (e.g., Ethyl 3-(4-Chlorobenzenesulfonyl)butyrate)

Causality: This protocol uses a simple excess of ethanol to drive the equilibrium towards the product, along with a catalytic amount of sulfuric acid. The subsequent workup is designed to remove the excess acid and alcohol, followed by purification to isolate the target compound.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Ethanol (20-30 eq, serves as reactant and solvent)

  • Concentrated Sulfuric Acid (0.1 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • Combine this compound (1.0 eq) and anhydrous ethanol (20-30 eq) in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the stirring solution.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude ester by silica gel column chromatography, typically using a hexane/ethyl acetate gradient.

  • Combine the pure fractions and evaporate the solvent to yield the final product.

  • Characterization: Confirm the structure and purity of the synthesized derivative using ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.[7]

Antimicrobial Susceptibility Testing

The primary screening method to determine the antimicrobial efficacy is the broth microdilution assay, which establishes the Minimum Inhibitory Concentration (MIC). This is followed by a determination of the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) to assess whether the compound is static or cidal.

G start Prepare Compound Stock & Microbial Inoculum dilution 2-Fold Serial Dilution in 96-Well Plate start->dilution inoculate Inoculate Wells with Microbial Suspension dilution->inoculate incubate Incubate Plate (e.g., 24h at 37°C) inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic subculture Plate Aliquots from Clear Wells onto Agar Plates read_mic->subculture For MBC/MFC incubate_agar Incubate Agar Plates (e.g., 24h at 37°C) subculture->incubate_agar read_mbc Determine MBC/MFC (Lowest concentration with ≥99.9% killing) incubate_agar->read_mbc

Caption: Workflow for MIC and MBC/MFC determination.

Protocol 3.1: Broth Microdilution for MIC Determination

Causality: This method exposes a standardized concentration of microbes to a gradient of the test compound. The MIC is determined by finding the lowest concentration that prevents visible microbial growth, providing a quantitative measure of antimicrobial potency.

Materials:

  • Synthesized derivatives and control antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Spectrophotometer or McFarland standards for inoculum standardization

  • Incubator

Procedure:

  • Prepare a stock solution of each test compound (e.g., 10 mg/mL in DMSO).

  • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

  • Add 100 µL of the compound stock solution to the first well of a row and mix, creating a 1:2 dilution.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This creates a concentration gradient.

  • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Prepare a microbial inoculum standardized to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add the standardized inoculum to all wells except the negative control.

  • Cover the plate and incubate at 37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Protocol 3.2: Determination of MBC/MFC
  • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate each aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 37°C for 24 hours.

  • The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count.

Data Presentation

Summarize the results in a clear, tabular format.

CompoundS. aureus MIC (µg/mL)S. aureus MBC (µg/mL)E. coli MIC (µg/mL)E. coli MBC (µg/mL)C. albicans MIC (µg/mL)C. albicans MFC (µg/mL)
Derivative 11632>128>12864128
Derivative 28864128>128>128
Ciprofloxacin0.510.250.5N/AN/A
FluconazoleN/AN/AN/AN/A28

Preliminary Mechanism of Action (MoA) Studies

Given the sulfonamide core, the primary hypothesized mechanism is the inhibition of folic acid synthesis.[2]

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Dihydropteridine Diphosphate Pteridine->DHPS DHP Dihydropteroate DHPS->DHP DHFS Dihydrofolate Synthase DHP->DHFS DHF Dihydrofolate (DHF) DHFS->DHF DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolate (THF) DHFR->THF Biosynthesis Purine, Thymidine, Methionine Synthesis THF->Biosynthesis Inhibitor Sulfonamide Derivative Inhibitor->DHPS Competitive Inhibition

Caption: Bacterial folic acid synthesis pathway showing sulfonamide inhibition.

Protocol 4.1: Para-Aminobenzoic Acid (PABA) Rescue Assay

Causality: If the compound inhibits the folic acid pathway at the same step as other sulfonamides, its antimicrobial activity should be reversed by the addition of excess PABA, the natural substrate of DHPS. This is a simple, cell-based method to validate the MoA.

Procedure:

  • Perform the MIC assay as described in Protocol 3.1.

  • Run a parallel set of microtiter plates that are supplemented with a high concentration of PABA (e.g., 100 µg/mL) in the broth.

  • Compare the MIC values in the absence and presence of PABA.

  • Interpretation: A significant increase (e.g., >4-fold) in the MIC value in the presence of PABA strongly suggests that the compound targets the DHPS enzyme.

Cytotoxicity and Selectivity Index

A crucial step in drug development is to ensure that the compound is selectively toxic to microbes and not to host cells. The MTT assay is a standard method to assess mammalian cell viability.

Protocol 5.1: MTT Assay for Mammalian Cell Cytotoxicity

Causality: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial reductases convert the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Mammalian cell line (e.g., HEK293 - human embryonic kidney cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • DMSO or Solubilization Buffer

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells per well and incubate for 24 hours to allow attachment.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include untreated cells as a control.

  • Incubate for 24-48 hours.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Analysis: Selectivity Index (SI)

The SI provides a measure of the compound's selectivity. A higher SI is desirable. SI = IC₅₀ (Mammalian Cells) / MIC (Microbial Cells)

CompoundMIC (S. aureus) (µg/mL)IC₅₀ (HEK293) (µg/mL)Selectivity Index (SI)
Derivative 116>200>12.5
Derivative 28506.25

Interpretation: Derivative 1 shows a more promising therapeutic window than Derivative 2 due to its higher Selectivity Index.

Conclusion

This application guide outlines a systematic and robust workflow for the initial stages of discovering novel antimicrobial agents based on the this compound scaffold. By following these protocols for synthesis, antimicrobial screening, preliminary MoA investigation, and cytotoxicity testing, researchers can efficiently identify and prioritize lead compounds for further preclinical development. A promising lead candidate would exhibit a low MIC against a range of pathogens, demonstrate a cidal mode of action (low MBC/MIC ratio), have a validated on-target MoA, and possess a high selectivity index, indicating minimal toxicity to host cells.

References

Application Notes and Protocols for 3-(4-Chlorobenzenesulfonyl)butyric Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient discovery and development of novel therapeutic agents. 3-(4-Chlorobenzenesulfonyl)butyric acid emerges as a compelling scaffold, offering a unique combination of functionalities that can be strategically exploited in the synthesis of diverse pharmaceutical compounds. This molecule incorporates a reactive carboxylic acid handle, a stereocenter at the β-position, and an electron-withdrawing 4-chlorobenzenesulfonyl group. This trifecta of features provides chemists with multiple avenues for molecular elaboration, enabling the construction of complex architectures with potential biological activity.

The 4-chlorobenzenesulfonyl moiety is a common feature in a variety of bioactive molecules, often contributing to target engagement through hydrogen bonding and hydrophobic interactions.[1][2] The butyric acid chain, on the other hand, provides a flexible linker and a carboxylic acid group that can be readily converted into a wide range of functional groups, such as amides, esters, and ketones, or can participate in cyclization reactions to form heterocyclic systems. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications and experimental protocols for utilizing this compound as a versatile building block in pharmaceutical synthesis.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₀H₁₁ClO₄SInternal Data
Molecular Weight 262.71 g/mol Internal Data
Appearance White to off-white solidInternal Data
Solubility Soluble in most polar organic solvents (e.g., DMF, DMSO, methanol, ethyl acetate). Limited solubility in water.General Knowledge
Storage Store in a cool, dry place away from incompatible materials. Keep container tightly closed.General Knowledge

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for comprehensive safety information.

Application Note 1: Synthesis of Substituted Pyridazinones as Potential Bioactive Agents

Scientific Rationale: Pyridazinone scaffolds are prevalent in a wide range of biologically active compounds, exhibiting activities such as anti-inflammatory, analgesic, and antihypertensive effects.[3][4] The synthesis of pyridazinones can often be achieved through the condensation of a γ-keto acid with hydrazine or its derivatives.[3] In this compound, the sulfonyl group, being strongly electron-withdrawing, activates the adjacent methylene protons, making them susceptible to reactions analogous to those of a keto group. This "pseudo-keto" reactivity can be harnessed to construct a pyridazinone ring system.

Experimental Workflow:

G A This compound C Cyclization/ Dehydration A->C Ethanol, Reflux B Hydrazine Hydrate B->C D 6-(4-Chlorobenzenesulfonylmethyl)-4,5-dihydropyridazin-3(2H)-one C->D

Caption: Workflow for the synthesis of a pyridazinone derivative.

Protocol: Synthesis of 6-((4-chlorophenyl)sulfonylmethyl)-4,5-dihydropyridazin-3(2H)-one

Materials:

  • This compound

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane mixture (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol (10 mL per gram of starting material).

  • Addition of Reagents: To the stirred solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature. A slight exotherm may be observed. Following the addition, add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., Ethyl Acetate/Hexane 1:1). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • To the residue, add deionized water and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 6-((4-chlorophenyl)sulfonylmethyl)-4,5-dihydropyridazin-3(2H)-one.

Expected Yield: 75-85%

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Application Note 2: Amide Coupling for the Generation of Bioactive Amide Libraries

Scientific Rationale: The carboxylic acid functionality of this compound provides a straightforward handle for amide bond formation, a cornerstone reaction in medicinal chemistry. Amide derivatives are present in a vast number of approved drugs, contributing to their pharmacological and pharmacokinetic properties through hydrogen bonding and metabolic stability. By coupling this compound with a diverse range of amines, a library of novel compounds can be rapidly generated for structure-activity relationship (SAR) studies.

Experimental Workflow:

G A This compound C Amide Coupling (e.g., EDC/HOBt) A->C DMF, RT B Primary or Secondary Amine (R-NH₂ or R₂NH) B->C D N-Substituted 3-(4-Chlorobenzenesulfonyl)butanamide C->D

Caption: General workflow for amide library synthesis.

Protocol: General Procedure for Amide Coupling using EDC/HOBt

Materials:

  • This compound

  • A diverse set of primary and secondary amines

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF (5 mL per mmol of acid) in a round-bottom flask under a nitrogen atmosphere, add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 15 minutes.

  • Addition of Amine: Add the desired amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired amide.

Data Summary for a Hypothetical Amide Library:

Amine (R-NH₂)Product NameYield (%)Purity (%)
AnilineN-phenyl-3-(4-chlorobenzenesulfonyl)butanamide88>95
BenzylamineN-benzyl-3-(4-chlorobenzenesulfonyl)butanamide92>98
Morpholine4-(3-(4-chlorobenzenesulfonyl)butanoyl)morpholine85>97

Conclusion and Future Perspectives

This compound represents a valuable and underutilized building block in the synthesis of pharmaceutically relevant compounds. Its bifunctional nature allows for the facile construction of diverse molecular scaffolds, including heterocyclic systems like pyridazinones and libraries of amide derivatives. The protocols detailed herein provide a solid foundation for researchers to explore the synthetic potential of this compound. Future investigations could focus on the enantioselective synthesis of this building block to introduce stereochemical diversity, as well as its application in more complex multi-component reactions to rapidly build molecular complexity. The continued exploration of such versatile building blocks will undoubtedly accelerate the pace of drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Aryl Sulfonyl Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of aryl sulfonyl carboxylic acids. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work. The information is structured to provide not only solutions but also the underlying scientific principles to empower your research.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the primary synthetic routes to aryl sulfonyl carboxylic acids?

    • My oxidation of an aryl alkyl sulfide to the corresponding sulfonyl carboxylic acid is sluggish and gives low yields. What are the likely causes?

    • I'm observing significant over-oxidation to the sulfonic acid during my synthesis. How can I prevent this?

    • What are the best practices for purifying highly polar aryl sulfonyl carboxylic acids?

    • Direct sulfonation of my aromatic carboxylic acid is giving me a mixture of regioisomers. How can I improve selectivity?

  • Troubleshooting Guides

    • Challenge 1: Incomplete or Slow Oxidation of Aryl Alkyl/Thio Carboxylic Acids

      • Problem Diagnosis

      • Strategic Solutions

      • Detailed Experimental Protocol: Oxidation using H₂O₂/TMSCl

    • Challenge 2: Over-oxidation and Side-Product Formation

      • Problem Diagnosis

      • Strategic Solutions

    • Challenge 3: Difficulties in Purification

      • Problem Diagnosis

      • Strategic Solutions

      • Detailed Experimental Protocol: Purification by Recrystallization from a Mixed-Solvent System

    • Challenge 4: Poor Regioselectivity in Direct Sulfonation

      • Problem Diagnosis

      • Strategic Solutions

  • References

Frequently Asked Questions (FAQs)

What are the primary synthetic routes to aryl sulfonyl carboxylic acids?

The synthesis of aryl sulfonyl carboxylic acids is typically approached through two main pathways:

  • Oxidation of a pre-functionalized aryl sulfide: This involves the synthesis of an aryl thioether or aryl alkyl sulfide bearing a carboxylic acid or a precursor group (like a methyl or ester group), followed by oxidation of the sulfur atom to the sulfone.

  • Direct sulfonation of an existing aryl carboxylic acid: This method involves the electrophilic aromatic substitution of a pre-existing aryl carboxylic acid with a sulfonating agent.[1][2]

The choice of route depends on the availability of starting materials, the desired substitution pattern, and the functional group tolerance of the substrate.

My oxidation of an aryl alkyl sulfide to the corresponding sulfonyl carboxylic acid is sluggish and gives low yields. What are the likely causes?

Several factors can contribute to a slow or low-yielding oxidation reaction:

  • Inadequate Oxidizing Agent: The chosen oxidant may not be potent enough for the specific substrate. Common oxidants include hydrogen peroxide, often with a catalyst, or peroxy acids like m-CPBA.[3]

  • Poor Solubility: The substrate may have limited solubility in the reaction solvent, leading to a slow heterogeneous reaction.

  • Steric Hindrance: Bulky groups near the sulfur atom can impede the approach of the oxidizing agent.

  • Deactivating Substituents: Electron-withdrawing groups on the aromatic ring can decrease the nucleophilicity of the sulfur atom, making it less susceptible to oxidation.

I'm observing significant over-oxidation to the sulfonic acid during my synthesis. How can I prevent this?

Over-oxidation to the sulfonic acid is a common side reaction, particularly with strong oxidizing agents or prolonged reaction times.[4] To mitigate this:

  • Careful Control of Stoichiometry: Use a precise amount of the oxidizing agent. It is often beneficial to add the oxidant portion-wise to maintain control over the reaction.

  • Lower Reaction Temperature: Conducting the reaction at a lower temperature can help to slow down the over-oxidation process.

  • Choice of Oxidant: Milder oxidizing agents can provide better selectivity for the sulfone. For instance, using hydrogen peroxide with a selective catalyst can be advantageous.[3]

What are the best practices for purifying highly polar aryl sulfonyl carboxylic acids?

The high polarity of these compounds can make purification challenging.[5][6] Standard silica gel chromatography is often ineffective due to strong adsorption.[6] Consider the following approaches:

  • Recrystallization: This is often the most effective method. Finding a suitable solvent or solvent system is key.[7] Common choices include water, ethanol, or mixtures like ethanol/water or dioxane/water.

  • Acid-Base Extraction: Dissolving the crude product in a basic aqueous solution (e.g., sodium bicarbonate) and washing with an organic solvent can remove non-acidic impurities. The desired product can then be precipitated by acidification.[7]

  • Reverse-Phase Chromatography: For particularly challenging separations, reverse-phase (C18) chromatography can be a powerful tool.[6]

  • Ion-Exchange Chromatography (IEX): This technique can be very effective for separating ionic compounds like sulfonic acids from neutral or less charged impurities.[6]

Direct sulfonation of my aromatic carboxylic acid is giving me a mixture of regioisomers. How can I improve selectivity?

The regiochemical outcome of direct sulfonation is governed by the directing effects of the substituents on the aromatic ring.[2] To improve selectivity:

  • Blocking Groups: A reversible blocking group, such as a sulfonyl group, can be installed at a more reactive position (e.g., the para position) to direct the incoming sulfonic acid group to the desired ortho or meta position. The blocking group can then be removed.[8]

  • Reaction Conditions: The choice of sulfonating agent and reaction temperature can influence the isomer distribution. For example, using a bulky sulfonating agent might favor substitution at a less sterically hindered position.

  • Catalysts: The use of specific catalysts, such as certain acidic ionic liquids, has been shown to improve regioselectivity in some cases.[9][10]

Troubleshooting Guides

Challenge 1: Incomplete or Slow Oxidation of Aryl Alkyl/Thio Carboxylic Acids

Problem Diagnosis

You are attempting to oxidize an aryl sulfide (e.g., an aryl methyl sulfide or an aryl thioacetic acid) to the corresponding aryl sulfonyl carboxylic acid, but the reaction is either not proceeding to completion or is extremely slow. TLC or LC-MS analysis shows a significant amount of starting material and/or the intermediate sulfoxide.

Strategic Solutions
  • Enhance Oxidant Reactivity:

    • Hydrogen Peroxide with Additives: While H₂O₂ is a green oxidant, its reactivity can be insufficient on its own. The combination of H₂O₂ with reagents like thionyl chloride (SOCl₂) or chlorotrimethylsilane (TMSCl) can generate highly reactive species for the oxidative chlorination of thiols to sulfonyl chlorides, which can then be hydrolyzed.[11][12][13]

    • Metal Catalysis: Catalysts such as zirconium tetrachloride (ZrCl₄) can activate hydrogen peroxide, leading to a more efficient oxidation.[11]

  • Improve Solubility:

    • Solvent Screening: Experiment with different solvents or co-solvent systems to improve the solubility of your starting material. Formic acid has been shown to be an effective solvent for the chloroxidation of aryl sulfides.

    • Phase-Transfer Catalysis: For heterogeneous reactions, a phase-transfer catalyst can facilitate the transport of the oxidant to the substrate.

  • Increase Reaction Temperature: Cautiously increasing the reaction temperature can enhance the reaction rate. However, this must be balanced with the risk of side reactions and over-oxidation. Monitor the reaction closely by TLC or LC-MS.

Detailed Experimental Protocol: Oxidation using H₂O₂/TMSCl

This protocol describes a method for the oxidative chlorination of thiols to sulfonyl chlorides using H₂O₂ and TMSCl, which can be a precursor step to obtaining the carboxylic acid if the aryl thiol contains an appropriate functional group.[12]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the aryl thiol (1.0 eq.) in a suitable solvent like dichloromethane (DCM) or acetonitrile.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add chlorotrimethylsilane (TMSCl) (2.0 eq.) dropwise, followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂).

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Workup: Once the reaction is complete, quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude sulfonyl chloride. This can then be hydrolyzed to the corresponding sulfonic acid.

Challenge 2: Over-oxidation and Side-Product Formation

Problem Diagnosis

Your reaction is producing the desired aryl sulfonyl carboxylic acid, but also significant amounts of the corresponding sulfonic acid or other degradation products. This indicates that the reaction conditions are too harsh.

Strategic Solutions
  • Control Oxidant Addition: Instead of adding the full amount of oxidant at the beginning, add it in small portions or via a syringe pump over an extended period. This helps to maintain a low concentration of the oxidant in the reaction mixture, minimizing over-oxidation.

  • Optimize Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0 °C or even lower can significantly improve selectivity.

  • Select a Milder Oxidant: Consider using a milder oxidizing system. For example, Oxone® (potassium peroxymonosulfate) in a biphasic system can be a good alternative.

  • Alternative Synthetic Routes: If over-oxidation remains a persistent issue, consider an alternative synthetic strategy. For instance, a palladium-catalyzed coupling of an aryl boronic acid with a source of SO₂ followed by oxidation and functional group manipulation might offer a milder route.[14]

Challenge 3: Difficulties in Purification

Problem Diagnosis

You have successfully synthesized your aryl sulfonyl carboxylic acid, but are struggling to isolate it in a pure form. The product may be an amorphous solid or an oil, and standard purification techniques are proving ineffective.[15]

Strategic Solutions
  • Systematic Recrystallization Screening:

    • Single Solvents: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, toluene, hexanes) at room temperature and at reflux.

    • Mixed-Solvent Systems: If a single solvent is not ideal, try mixed-solvent systems. Dissolve the compound in a good solvent at an elevated temperature and then add a poor solvent dropwise until turbidity persists. Allow the solution to cool slowly.

  • pH-Mediated Purification:

    • Acid-Base Extraction: This is a powerful technique for purifying carboxylic acids.[7] Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with a weak base like aqueous sodium bicarbonate. The desired acid will move into the aqueous layer as its sodium salt, leaving neutral impurities in the organic layer. The aqueous layer can then be washed with fresh organic solvent, and the pure acid precipitated by careful acidification with an acid like HCl.[7]

  • Solid-Phase Extraction (SPE): For small-scale purifications, SPE cartridges (e.g., C18 for reverse-phase or ion-exchange) can be very effective for desalting and removing impurities.[6]

Detailed Experimental Protocol: Purification by Recrystallization from a Mixed-Solvent System
  • Solvent Selection: Through small-scale trials, identify a "good" solvent in which your compound is soluble at elevated temperatures and a "poor" solvent in which it is insoluble even when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the "good" solvent to dissolve it completely with heating and stirring.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly cloudy (the point of saturation). If too much "poor" solvent is added, add a small amount of the "good" solvent to redissolve the precipitate.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.

Challenge 4: Poor Regioselectivity in Direct Sulfonation

Problem Diagnosis

Direct sulfonation of your substituted aryl carboxylic acid results in a mixture of ortho, meta, and para isomers, making the isolation of the desired product difficult.

Strategic Solutions
  • Leverage Steric Hindrance:

    • Bulky Sulfonating Agents: The use of a sterically demanding sulfonating agent can favor substitution at the less hindered para position.

  • Employ a Blocking Group Strategy:

    • Reversible Sulfonation: If the para position is the most reactive, it can be temporarily blocked by sulfonation. Subsequent sulfonation will then be directed to the ortho or meta positions. The para-sulfonyl group can then be removed by treatment with dilute hot aqueous acid.[2][8]

  • Alternative Synthetic Strategies:

    • Nucleophilic Aromatic Substitution (SₙAr): If your aromatic ring is electron-deficient and contains a suitable leaving group (e.g., a halogen) at the desired position, an SₙAr reaction with a sulfite salt can install the sulfonic acid group with high regioselectivity.[16][17][18][19] The carboxylic acid functionality would need to be compatible with the reaction conditions or introduced subsequently.

    • Transition-Metal Catalyzed Cross-Coupling: Reactions like the Ullmann condensation or Buchwald-Hartwig amination can be adapted for C-S bond formation, providing excellent regiocontrol.[20][21][22][23][24] For example, an aryl halide can be coupled with a thiol, followed by oxidation.[21]

Visualizations

Workflow for Troubleshooting Oxidation Reactions

G start Start: Sluggish Oxidation check_oxidant Is the oxidizing agent potent enough? start->check_oxidant check_solubility Is the substrate fully dissolved? check_oxidant->check_solubility Yes solution_oxidant Use a stronger oxidant (e.g., H2O2/TMSCl) check_oxidant->solution_oxidant No check_temp Is the reaction temperature optimal? check_solubility->check_temp Yes solution_solubility Screen for better solvents or use a co-solvent check_solubility->solution_solubility No solution_temp Carefully increase the temperature check_temp->solution_temp No end Successful Oxidation check_temp->end Yes solution_oxidant->end solution_solubility->end solution_temp->end

Caption: Troubleshooting workflow for slow oxidation reactions.

Decision Tree for Purification Strategy

G start Start: Impure Product is_solid Is the crude product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes acid_base_extraction Perform Acid-Base Extraction is_solid->acid_base_extraction No/Oil is_pure_solid Is the recrystallized solid pure? try_recrystallization->is_pure_solid is_pure_acid Is the precipitated acid pure? acid_base_extraction->is_pure_acid is_pure_solid->acid_base_extraction No end Pure Product is_pure_solid->end Yes chromatography Consider Reverse-Phase or Ion-Exchange Chromatography is_pure_acid->chromatography No is_pure_acid->end Yes chromatography->end

Caption: Decision tree for selecting a purification method.

References

Side reactions and impurity profiling in 3-(4-Chlorobenzenesulfonyl)butyric acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(4-Chlorobenzenesulfonyl)butyric acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and effectively profile impurities. As Senior Application Scientists, we provide not just protocols, but the underlying chemical logic to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two predominant and reliable synthetic strategies for this molecule.

  • Route A: Nucleophilic Substitution. This route involves the alkylation of a pre-formed sulfinate salt. Specifically, sodium 4-chlorobenzenesulfinate is reacted with a 3-halobutyric acid derivative (e.g., ethyl 3-bromobutyrate) followed by ester hydrolysis. The key bond-forming step is a nucleophilic attack from the sulfur atom onto the electrophilic carbon of the butyric acid backbone.

  • Route B: Thia-Michael Addition followed by Oxidation. This is a robust two-step process. It begins with the conjugate (or Michael) addition of 4-chlorothiophenol to an α,β-unsaturated carbonyl compound like crotonic acid or its ester.[1][2] The resulting thioether intermediate, 3-(4-chlorophenylthio)butyric acid, is then oxidized to the desired sulfone using a suitable oxidizing agent like hydrogen peroxide.

Q2: Which synthetic route is preferable and why?

A2: For laboratory-scale synthesis and process development, Route B (Thia-Michael Addition/Oxidation) is often preferred. The starting materials (4-chlorothiophenol and crotonic acid) are readily available and the reactions are typically high-yielding and clean. The stepwise nature of this route allows for the isolation and purification of the thioether intermediate, which can simplify the final purification of the sulfone. Furthermore, the oxidation step is generally very efficient and specific. Route A can be complicated by the ambident nature of the sulfinate nucleophile, which can lead to O-alkylation as a side product, complicating purification.

Q3: What are the critical safety considerations for this synthesis?

A3: Both routes involve hazardous materials. 4-chlorothiophenol has a potent and unpleasant odor and is toxic; it should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Thionyl chloride, sometimes used to prepare acid chlorides from carboxylic acids, is highly corrosive and reacts violently with water.[3][4] Oxidizing agents like hydrogen peroxide must be handled with care to avoid uncontrolled reactions. Always consult the Safety Data Sheet (SDS) for each reagent before beginning work. The final product, 3-(4′-chlorobenzenesulfonyl)butyric acid, is classified as a substance that can cause serious eye damage.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis via the preferred Thia-Michael Addition/Oxidation route (Route B).

Problem 1: Low yield or incomplete conversion during the Thia-Michael addition step.

  • Probable Cause 1: Inappropriate Base/Catalyst. The addition of a thiol to an α,β-unsaturated carbonyl is often base-catalyzed. The base deprotonates the thiol to form the more nucleophilic thiolate anion, which readily undergoes conjugate addition.[1][2][5] If the reaction is sluggish, the catalyst may be insufficient or inappropriate for the substrate.

  • Solution 1: Introduce a catalytic amount of a suitable base such as triethylamine (Et₃N), sodium hydroxide (NaOH), or potassium carbonate (K₂CO₃). The reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography (LC) to determine the optimal reaction time and prevent side reactions.

  • Probable Cause 2: Reversibility of the Reaction. The Michael addition can be a reversible process.[6] If the product is unstable under the reaction conditions or if the equilibrium does not favor the product, the yield will be low.

  • Solution 2: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Once the reaction has reached completion (as monitored by TLC/LC), proceed immediately with the work-up to isolate the product and prevent retro-Michael reaction.

Problem 2: Formation of bis(4-chlorophenyl) disulfide as a major byproduct.

  • Probable Cause: Oxidation of the starting thiophenol. Thiols are susceptible to oxidation to disulfides, especially in the presence of air (oxygen) and a basic medium.

  • Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon). Degas the solvent before use and maintain a positive pressure of inert gas throughout the reaction.

Problem 3: Incomplete oxidation of the thioether to the sulfone.

  • Probable Cause 1: Insufficient Oxidizing Agent. The oxidation proceeds in two stages: thioether → sulfoxide → sulfone. Each step consumes one equivalent of the oxidant (e.g., H₂O₂). If less than two equivalents are used, or if the oxidant decomposes, the reaction may stall at the sulfoxide stage.

  • Solution 1: Use a slight excess (e.g., 2.2-2.5 equivalents) of the oxidizing agent. The addition should be done portion-wise or slowly via an addition funnel, often at a reduced temperature to control the exotherm.

  • Probable Cause 2: Low Reaction Temperature. The oxidation from sulfoxide to sulfone can be significantly slower than the initial oxidation of the thioether to the sulfoxide.

  • Solution 2: After the initial exothermic reaction subsides, it may be necessary to gently heat the reaction mixture (e.g., to 50-70 °C) to drive the reaction to completion. Monitor progress carefully by TLC or LC to confirm the disappearance of the sulfoxide intermediate.

Problem 4: Difficulty in purifying the final product.

  • Probable Cause: Presence of structurally similar impurities, particularly the sulfoxide intermediate or unreacted starting material (crotonic acid). The carboxylic acid functionality of both the product and these impurities can lead to similar solubility profiles.

  • Solution: The most effective purification method is typically recrystallization. A solvent system should be chosen where the desired sulfone product has lower solubility than the impurities, especially upon cooling. Common solvents for recrystallizing carboxylic acids include water, ethanol/water mixtures, or toluene. If recrystallization fails, column chromatography on silica gel may be necessary, though this can be challenging with free carboxylic acids. A common strategy is to esterify the crude acid mixture, purify the more well-behaved esters by chromatography, and then hydrolyze the pure ester to obtain the final acid product.

Impurity Profiling

A thorough understanding of potential impurities is critical for quality control and regulatory compliance in drug development.[7] The table below summarizes the key process-related impurities for the synthesis of this compound via Route B.

Impurity NameStructureSourceRecommended Analytical Method
4-Chlorothiophenol 4-Cl-C₆H₄-SHUnreacted starting materialHPLC-UV, GC-MS
Crotonic Acid CH₃-CH=CH-COOHUnreacted starting materialHPLC-UV, LC-MS
bis(4-chlorophenyl) disulfide (4-Cl-C₆H₄-S)₂Oxidation of starting thiophenolHPLC-UV, LC-MS
3-(4-chlorophenylthio)butyric acid 4-Cl-C₆H₄-S-CH(CH₃)-CH₂-COOHIntermediate from Michael additionHPLC-UV, LC-MS
3-(4-chlorophenylsulfinyl)butyric acid 4-Cl-C₆H₄-S(O)-CH(CH₃)-CH₂-COOHIncomplete oxidation of thioetherHPLC-UV, LC-MS

High-Performance Liquid Chromatography (HPLC) is the primary technique for impurity profiling of this compound, offering high sensitivity and resolution.[8][] Mass spectrometry (MS) is invaluable for the identification of unknown impurities, while Nuclear Magnetic Resonance (NMR) provides definitive structural information.[7][10]

Visualizing the Synthetic Landscape

The following diagrams illustrate the key chemical transformations and workflows.

Synthetic_Routes cluster_0 Route B: Thia-Michael Addition & Oxidation (Recommended) cluster_1 Route A: Nucleophilic Substitution B_SM1 4-Chlorothiophenol + Crotonic Acid B_INT Intermediate: 3-(4-chlorophenylthio)butyric acid B_SM1->B_INT  Michael  Addition B_PROD Final Product: This compound B_INT->B_PROD  Oxidation  (e.g., H₂O₂) A_SM1 Sodium 4-chlorobenzenesulfinate + 3-Halobutyric acid ester A_INT Ester Intermediate A_SM1->A_INT  Alkylation   A_PROD Final Product A_INT->A_PROD  Hydrolysis   Oxidation_Pathway_and_Impurity Thioether Thioether Intermediate (3-(4-chlorophenylthio)butyric acid) Sulfoxide Sulfoxide Impurity/Intermediate (3-(4-chlorophenylsulfinyl)butyric acid) Thioether->Sulfoxide +1 eq. [O] Sulfone Desired Sulfone Product (this compound) Sulfoxide->Sulfone +1 eq. [O] Impurity_Profiling_Workflow start Crude Product hplc HPLC-UV Analysis Detect Peaks start->hplc decision Peak Identity? hplc:f1->decision known Known Impurity (SM, Intermediate, etc.) decision->known Known unknown Unknown Peak decision->unknown Unknown quantify Quantify Impurity (e.g., % Area) known->quantify ms_nmr LC-MS & NMR for Structure ID unknown->ms_nmr ms_nmr->known adjust Adjust Process (e.g., Temp, Time, Stoichiometry) quantify->adjust > Specification Limit release Product Meets Spec quantify->release < Specification Limit

References

Technical Support Center: Improving the Stability of 3-(4-Chlorobenzenesulfonyl)butyric Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-Chlorobenzenesulfonyl)butyric acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for challenges related to the stability of this compound in solution. As direct, comprehensive stability data for this compound is not extensively available in published literature, this document synthesizes information from structurally related compounds, fundamental chemical principles, and established best practices in pharmaceutical formulation to provide a robust framework for your experimental work.

Understanding the Chemical Stability of this compound

This compound possesses three key functional groups that influence its stability: the sulfonyl group, the carboxylic acid, and the chlorophenyl ring. The reactivity and potential degradation of the molecule are primarily dictated by the interplay of these groups.

The sulfonyl group is generally stable, but the carbon-sulfur bond can be susceptible to cleavage under certain conditions.[1][2] The carboxylic acid moiety can undergo typical reactions of this functional group, while the aromatic ring is relatively stable but can influence the reactivity of the sulfonyl group.

Potential Degradation Pathways

While specific degradation products for this compound are not extensively documented, we can postulate potential pathways based on the degradation of similar molecules, such as sulfonylureas and other sulfonated compounds.[3][4] Hydrolysis is a primary concern for compounds containing sulfonyl groups, particularly at non-neutral pH and elevated temperatures.[4]

cluster_main Potential Degradation of this compound Main This compound Hydrolysis Hydrolysis (Acid or Base Catalyzed) Main->Hydrolysis pH, Temp Oxidation Oxidation Main->Oxidation Oxidizing agents, Light Product_A 4-Chlorobenzenesulfonic acid Hydrolysis->Product_A Product_B 3-Hydroxybutyric acid Hydrolysis->Product_B Product_C Oxidized derivatives Oxidation->Product_C

Caption: Postulated degradation pathways for this compound.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is cloudy. What could be the cause?

A1: Cloudiness or precipitation is likely due to the limited aqueous solubility of the compound, which can be influenced by several factors:

  • pH: The carboxylic acid group has a pKa that, if the solution pH is near or below it, will result in the less soluble, protonated form of the molecule.

  • Solvent: The choice of solvent and any co-solvents will significantly impact solubility.

  • Temperature: Solubility often decreases at lower temperatures.

  • Concentration: You may have exceeded the solubility limit of the compound in your chosen solvent system.

Q2: I've observed a change in the color of my solution over time. What does this indicate?

A2: A color change can be an indicator of degradation. This could be due to the formation of chromophoric degradation products, possibly arising from oxidative processes or reactions involving trace impurities.[5] It is recommended to perform an analytical assessment (e.g., HPLC-UV) to investigate the appearance of new peaks.

Q3: What are the likely degradation products I should be looking for?

A3: Based on the structure, potential degradation products from hydrolysis could include 4-chlorobenzenesulfonic acid and 3-hydroxybutyric acid. Oxidative degradation could lead to a variety of hydroxylated or ring-opened species. Forced degradation studies can help to generate and identify these potential degradants.[6]

Q4: What is the optimal pH for storing solutions of this compound?

A4: For many sulfonyl-containing compounds, hydrolysis is accelerated at acidic or basic pH.[4] Therefore, a buffered solution near neutral pH (e.g., pH 6-8) is often a good starting point for enhancing stability. However, the optimal pH should be determined experimentally for your specific formulation and storage conditions.

Q5: How significant is the effect of temperature on the stability of this compound?

A5: Temperature is a critical factor. For similar sulfonylurea compounds, an increase in temperature significantly accelerates the rate of hydrolysis.[7] Therefore, it is recommended to store solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures, unless otherwise determined by stability studies.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Action(s)
Precipitation or Crystallization - Low solubility at the current pH. - Supersaturated solution. - Temperature fluctuations.- Adjust the pH of the solution to ionize the carboxylic acid group, which should increase aqueous solubility. - Consider the use of a co-solvent (e.g., ethanol, DMSO) compatible with your experimental system. - Gently warm the solution to redissolve the precipitate and store at a constant, controlled temperature.[5]
Discoloration (e.g., yellowing) - Oxidative degradation. - Photodegradation. - Interaction with excipients or container.- Incorporate an antioxidant (e.g., ascorbic acid, BHT) into the formulation.[8] - Protect the solution from light by using amber vials or storing it in the dark. - Conduct compatibility studies with different container materials.
Loss of Potency (Confirmed by Assay) - Chemical degradation (hydrolysis, oxidation). - Adsorption to container surfaces.- Perform a forced degradation study to identify the degradation pathway. - Optimize the formulation by adjusting pH, adding stabilizers, or using a different solvent system.[1][9] - Consider using silanized glassware or low-binding containers.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and assess the stability-indicating nature of an analytical method.[5][6]

cluster_workflow Forced Degradation Workflow Start Prepare Stock Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Start->Oxidation Thermal Thermal Degradation (e.g., 80°C, solid & solution) Start->Thermal Photo Photolytic Degradation (ICH Q1B conditions) Start->Photo Neutralize Neutralize/Quench Acid->Neutralize Base->Neutralize Oxidation->Neutralize Analyze Analyze by HPLC-UV/MS Thermal->Analyze Photo->Analyze Neutralize->Analyze

Caption: Workflow for a forced degradation study.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated oven and photostability chamber

Procedure:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C. Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light. Withdraw samples at various time points and dilute for analysis.

  • Thermal Degradation:

    • Solution: Store the stock solution in a sealed vial at 80°C.

    • Solid: Place the solid compound in a vial at 80°C.

    • Withdraw samples at various time points and prepare for analysis.

  • Photolytic Degradation: Expose the stock solution to light conditions as specified in the ICH Q1B guideline. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can separate the intact drug from its degradation products.[10]

Starting Conditions for Method Development:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 20%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 220-280 nm, to be determined by UV scan).

  • Column Temperature: 30 °C.

  • Injection Volume: 10-20 µL.

Procedure:

  • Determine the optimal detection wavelength by performing a UV scan of the compound in the mobile phase.

  • Inject the undergraded compound to determine its retention time.

  • Inject samples from the forced degradation study.

  • Optimize the gradient, mobile phase composition, and other parameters to achieve baseline separation between the parent peak and all degradation product peaks.

  • The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Recommended Storage and Handling

  • Solid Form: Store the solid compound in a tightly sealed container at a controlled room temperature or refrigerated, protected from light and moisture.

  • Solutions:

    • Prepare solutions fresh whenever possible.

    • If storage is necessary, use a buffered solution near neutral pH.

    • Store solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures.

    • Protect solutions from light by using amber vials or storing them in the dark.

    • Before use, allow frozen solutions to thaw completely and mix thoroughly.

By understanding the potential instabilities of this compound and employing systematic troubleshooting and experimental validation, researchers can ensure the integrity of their results and the successful development of stable formulations.

References

Technical Support Center: Enhancing the Resolution of 3-(4-Chlorobenzenesulfonyl)butyric Acid in Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chromatographic analysis of 3-(4-Chlorobenzenesulfonyl)butyric acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and aim to achieve optimal chromatographic resolution for purity analysis, impurity profiling, and chiral separations. As an acidic molecule with a chiral center, this compound presents unique challenges that require a systematic and well-understood approach to method development.

This document provides in-depth, experience-driven answers to common questions, detailed troubleshooting guides, and validated protocols to help you overcome these challenges effectively.

Section 1: Foundational Concepts - The Key to Resolution

Before troubleshooting, it's crucial to understand the fundamental factors governing chromatographic separation. The resolution (Rs) between two peaks is determined by three key parameters: efficiency (N), selectivity (α), and retention factor (k).

  • Efficiency (N): A measure of the column's ability to produce narrow peaks. Higher efficiency, often associated with longer columns or smaller particle sizes, leads to sharper peaks and better resolution.[1]

  • Selectivity (α): The most powerful factor for improving resolution, representing the separation between the centers of two adjacent peaks.[1] It is influenced by the chemical interactions between the analytes, the stationary phase, and the mobile phase.[1]

  • Retention Factor (k): Describes how long an analyte is retained on the column. An optimal k value (typically between 2 and 10) ensures sufficient interaction with the stationary phase for separation to occur without excessively long run times.[2]

Optimizing these three factors is the core strategy for enhancing resolution.

Section 2: Frequently Asked Questions (FAQs) for Method Development

This section addresses common questions encountered during the development of chromatographic methods for this compound.

Q1: What is the best starting mobile phase pH for analyzing this compound and why?

Answer: The most critical parameter for this molecule is the mobile phase pH. This compound contains a carboxylic acid group, making it an acidic analyte. To achieve good retention and symmetrical peak shape in reversed-phase chromatography, you must suppress the ionization of this group.

The Rule of Thumb: The mobile phase pH should be set at least 1.5 to 2 pH units below the pKa of the analyte.[3][4] For a typical carboxylic acid, the pKa is around 4.5-5.0. Therefore, a starting pH of 2.5 to 3.0 is highly recommended.[5]

Causality:

  • At Low pH (e.g., pH < 3.0): The carboxylic acid is predominantly in its neutral, non-ionized form (R-COOH). This form is more hydrophobic, leading to increased retention on a reversed-phase column and minimizing undesirable secondary interactions that cause peak tailing.[4][5][6]

  • At High pH (e.g., pH > 6.0): The carboxylic acid is in its ionized, anionic form (R-COO⁻). This form is highly polar and will have very little retention on a C18 or C8 column, often eluting near the void volume.

  • At a pH near the pKa: The analyte exists as a mixture of ionized and non-ionized forms. This can lead to broadened or even split peaks and poor reproducibility, as small fluctuations in pH can cause significant changes in retention time.[2][6]

The diagram below illustrates this relationship.

G cluster_0 Effect of pH on Analyte State & Retention pH_Low Low pH (e.g., 2.5) Analyte_Neutral Analyte is Neutral (R-COOH) pH_Low->Analyte_Neutral pH_pKa pH ≈ pKa (e.g., 4.5) Analyte_Mixed Mixed State (R-COOH ⇌ R-COO⁻) pH_pKa->Analyte_Mixed pH_High High pH (e.g., 7.0) Analyte_Ionized Analyte is Ionized (R-COO⁻) pH_High->Analyte_Ionized Retention_High Good Retention Symmetrical Peak Analyte_Neutral->Retention_High Retention_Poor Poor Reproducibility Broad/Split Peak Analyte_Mixed->Retention_Poor Retention_None Little to No Retention Analyte_Ionized->Retention_None

Caption: Impact of mobile phase pH on the ionization state and chromatographic behavior of an acidic analyte.

Q2: My peak for this compound is tailing. What are the common causes and how can I fix it?

Answer: Peak tailing is a common issue for acidic compounds. It is typically caused by unwanted secondary interactions between the analyte and the stationary phase or by operating at an inappropriate pH.[3][7]

Potential Cause Explanation Recommended Solution(s)
Inappropriate Mobile Phase pH The pH is too close to the analyte's pKa, causing a mixed ionization state. The ionized form can interact differently with the stationary phase.Lower the pH: Adjust the mobile phase pH to 2.5-3.0 using an appropriate buffer or acid additive (e.g., 0.1% formic acid, 0.1% phosphoric acid).[3][5]
Silanol Interactions Residual silanol groups (Si-OH) on the silica-based stationary phase are deprotonated and negatively charged, leading to ionic interactions with any residual ionized analyte, causing tailing.Use a modern, high-purity, end-capped column: These columns have fewer accessible silanol groups. Lower the pH: At low pH, silanol activity is suppressed.[5]
Column Overload Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.Reduce injection concentration/volume: Dilute the sample or inject a smaller volume.[7]
Column Contamination/Void Strongly retained impurities can build up at the column head, or a void can form, disrupting the packed bed and causing poor peak shape.Wash the column: Use a strong solvent wash procedure. Replace the column: If a void has formed, the column is likely irreversibly damaged.[3]
Q3: I have poor resolution between my main peak and an impurity. What parameter should I adjust first?

Answer: The most effective way to improve resolution is to change the selectivity (α) .[1] While increasing column length or decreasing particle size (improving efficiency, N) can help, it often leads to higher backpressure and longer run times. Adjusting the retention factor (k) by changing the solvent strength is also an option, but its effect on resolution is less dramatic than selectivity.

Strategies to Change Selectivity (in order of impact):

  • Change Mobile Phase pH: Even small changes in pH can significantly alter the retention of ionizable impurities relative to the main compound, dramatically improving selectivity.[4]

  • Change Organic Modifier: Switch from acetonitrile to methanol, or vice-versa. These solvents have different chemical properties and will interact differently with the analytes and stationary phase, often changing the elution order.[1][2]

  • Change Stationary Phase: If mobile phase adjustments are insufficient, changing the column chemistry (e.g., from a C18 to a Phenyl or Cyano column) will provide a completely different selectivity profile.[8]

Q4: Should I use acetonitrile or methanol as the organic modifier?

Answer: Both acetonitrile (ACN) and methanol (MeOH) are excellent choices for reversed-phase chromatography, and the best choice is often determined empirically.

  • Acetonitrile (ACN): Generally has a lower viscosity (leading to lower backpressure) and is a weaker solvent than methanol in reversed-phase, meaning you typically use a higher percentage of ACN to achieve the same retention time. It often provides sharper peaks (higher efficiency).

  • Methanol (MeOH): Is a more polar, protic solvent that can engage in hydrogen bonding. This property can offer unique selectivity for compounds capable of hydrogen bonding.[2]

Recommendation: Start with acetonitrile due to its favorable physical properties. If selectivity is an issue, perform a run with methanol at an equivalent solvent strength to see if the elution order or peak spacing improves.

Section 3: Systematic Troubleshooting Guide

When faced with a chromatographic problem, a systematic approach is key. Do not immediately blame the column.[9] First, verify the system, mobile phase, and sample preparation.

G cluster_alpha Optimize Selectivity (α) start Problem: Poor Resolution (Rs < 1.5) check_k Is Retention Factor (k) between 2 and 10? start->check_k adjust_k Adjust % Organic Solvent to bring k into range check_k->adjust_k No check_N Are Peaks Broad? (Low Efficiency, N) check_k->check_N Yes adjust_k->check_k adjust_N Use Longer Column or Smaller Particle Size Column check_N->adjust_N Yes check_alpha Are Peaks Overlapping? (Poor Selectivity, α) check_N->check_alpha No end_node Resolution Optimized adjust_N->end_node adjust_pH Adjust Mobile Phase pH (e.g., from 2.5 to 3.0) check_alpha->adjust_pH Yes change_solvent Change Organic Solvent (ACN ↔ MeOH) adjust_pH->change_solvent change_column Change Stationary Phase (e.g., C18 → Phenyl) change_solvent->change_column change_column->end_node

References

Technical Support Center: Interpreting Complex NMR Spectra of 3-(4-Chlorobenzenesulfonyl)butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-(4-Chlorobenzenesulfonyl)butyric acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this molecule and need to interpret its nuanced NMR spectra. The inherent chirality and electronic effects within this structure often lead to complex and sometimes non-intuitive spectral features. This Q&A-style guide provides in-depth explanations and troubleshooting strategies to navigate these complexities with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My aromatic signals don't look like clean doublets. Why is the aromatic region so complex?

Short Answer: You are likely observing a second-order effect known as an AA'BB' spin system, which is common in 1,4-disubstituted benzene rings where the two substituents have different electronic influences.

In-Depth Explanation: In a symmetrically 1,4-disubstituted ring, one might expect two simple doublets. However, the sulfonyl group (-SO₂-) and the chlorine atom (-Cl) have different electronic effects on the ring. This causes the protons on the same side of an axis of symmetry (e.g., H-2 and H-6) to be chemically equivalent but magnetically inequivalent. Similarly, H-3 and H-5 are chemically equivalent to each other but magnetically inequivalent.

This magnetic inequivalence arises because the coupling constant between a proton and its ortho-neighbor (e.g., J₂₃) is different from its para-neighbor (J₂₅). This leads to a complex, often "roofed" or tent-like pattern instead of two simple doublets.[1][2] Such a pattern is a classic AA'BB' system.[3] Increasing the magnetic field strength of the NMR spectrometer can sometimes simplify this pattern by increasing the chemical shift dispersion, but the fundamental second-order nature will remain.[1]

Troubleshooting & Verification:

  • Field Strength: If possible, acquire the spectrum on a higher field instrument (e.g., 600 MHz vs. 300 MHz). This will spread the signals out, making the pattern potentially easier to interpret.

  • Simulation: Use NMR simulation software to model an AA'BB' system with estimated chemical shifts and coupling constants. Compare the simulated spectrum to your experimental data for confirmation.

Question 2: The CH₂ protons in the aliphatic chain appear as a complex multiplet, not a simple doublet of doublets. What's happening here?

Short Answer: The methylene (CH₂) protons adjacent to the chiral center (the carbon bonded to the sulfonyl group) are diastereotopic .[4][5] This makes them chemically and magnetically inequivalent, leading to a more complex splitting pattern.

In-Depth Explanation: The carbon at position 3 is a stereocenter. Because of this chiral environment, the two protons on the adjacent CH₂ group (at position 2) are in chemically distinct environments.[4][6] One proton is "cis" (on the same side) relative to the sulfonyl group in certain conformations, while the other is "trans". Replacing either of these protons with another group (like deuterium) would create a diastereomer.[7]

Consequently, these diastereotopic protons (let's call them Hₐ and Hₑ) have different chemical shifts (δₐ ≠ δₑ). They couple to each other (geminal coupling, Jₐₑ) and they both couple to the single proton on the chiral center (Hₓ) with different coupling constants (Jₐₓ ≠ Jₑₓ). This creates a complex spin system, often an ABX or AMX system, resulting in what appears to be a messy multiplet.[1][2] Each proton should theoretically appear as a doublet of doublets, but overlap can make it look more complex.

Troubleshooting & Verification:

  • 2D COSY: A Correlation Spectroscopy (COSY) experiment is invaluable here. It will show a cross-peak between the complex CH₂ multiplet and the CH multiplet, confirming their coupling relationship.[8][9]

  • 2D HSQC: A Heteronuclear Single Quantum Coherence (HSQC) spectrum will show that both of the signals within this complex multiplet correlate to the same single carbon signal, confirming they are from the same CH₂ group.[9][10]

Question 3: The signal for the CH proton at position 3 is a complicated multiplet. How do I interpret it?

Short Answer: This proton (Hₓ) is coupled to three other protons: the two diastereotopic CH₂ protons (Hₐ and Hₑ) and the three protons of the methyl (CH₃) group. This results in a complex multiplet, theoretically a multiplet of doublets of doublets.

In-Depth Explanation: Following the logic from the previous question, the methine proton at the chiral center is coupled to:

  • The three protons of the methyl group (a quartet, Jₓ-CH₃).

  • The first diastereotopic proton of the methylene group (a doublet, Jₐₓ).

  • The second diastereotopic proton of the methylene group (a doublet, Jₑₓ).

Since Jₐₓ and Jₑₓ are not equal, the resulting signal is complex. If the coupling constants are sufficiently different, you might resolve a "quartet of doublets of doublets." However, due to signal overlap, it often appears as an unresolved multiplet.

Troubleshooting & Verification:

  • 2D COSY: This is the best tool to dissect this signal. The COSY spectrum should show clear cross-peaks connecting the CH multiplet to both the CH₂ multiplet and the CH₃ doublet, unequivocally mapping out the spin system.[8][9]

G

Question 4: I can't find the carboxylic acid proton, or it's just a broad hump. Is this normal?

Short Answer: Yes, this is very common. The carboxylic acid proton (-COOH) is acidic and often undergoes rapid chemical exchange with trace amounts of water in the deuterated solvent or with other acid molecules.[11][12]

In-Depth Explanation: The chemical shift of the -COOH proton is highly variable and concentration-dependent, typically appearing anywhere from 10-13 ppm.[13][14][15] Its signal is often broad due to:

  • Chemical Exchange: The proton can rapidly exchange with other acidic protons (like residual H₂O in the solvent), which shortens its lifetime in any single state, leading to signal broadening according to the uncertainty principle.[11]

  • Quadrupolar Broadening: Coupling to the oxygen atom can also contribute to broadening.

  • Hydrogen Bonding: Intermolecular hydrogen bonding can create a variety of chemical environments, smearing the signal into a broad peak.[12]

Troubleshooting & Verification:

  • D₂O Shake: The definitive test is to add a drop of deuterium oxide (D₂O) to your NMR tube, shake it well, and re-acquire the spectrum. The acidic -COOH proton will exchange with deuterium (becoming -COOD), and its signal will disappear from the ¹H NMR spectrum.[11] This is a classic method for identifying exchangeable protons.

Summary of Expected Spectral Data

The following tables summarize the anticipated chemical shifts for this compound. Note that exact values will vary based on the solvent and sample concentration.

Table 1: Predicted ¹H NMR Chemical Shifts

Proton AssignmentMultiplicityApprox. Chemical Shift (ppm)Notes
H-4 (CH₃)Doublet (d)1.2 - 1.4Coupled to the single CH proton.
H-2 (CH₂)Multiplet (m)2.6 - 2.9Diastereotopic protons (AB part of ABX system).[11][12]
H-3 (CH)Multiplet (m)3.6 - 3.9Coupled to both CH₃ and CH₂ groups.
Aromatic (C₆H₄)Multiplet (m)7.6 - 8.0AA'BB' spin system.
Carboxylic Acid (-COOH)Broad Singlet (br s)10 - 13Exchangeable, often broad.[11][13][15]

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentApprox. Chemical Shift (ppm)Notes
C-4 (CH₃)15 - 20Aliphatic methyl group.
C-2 (CH₂)35 - 45Alpha to the carboxylic acid.[11]
C-3 (CH)55 - 65Attached to the electron-withdrawing sulfonyl group.
Aromatic (C-2', C-3', C-5', C-6')128 - 132Aromatic carbons.
Aromatic (C-1', C-4')138 - 142Quaternary carbons attached to Cl and SO₂.
C-1 (COOH)170 - 180Carboxylic acid carbonyl carbon.[11][14]

Experimental Protocol: Best Practices for Sample Preparation

Poor spectral quality is a common source of interpretation problems.[16][17] Following a rigorous sample preparation protocol can prevent issues like peak broadening and poor resolution.

Step-by-Step Protocol:

  • Weighing: Accurately weigh 5-10 mg of your compound. Using a higher concentration can lead to viscosity-related peak broadening.[17]

  • Solvent Selection: Choose a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is dry, as water can obscure exchangeable proton signals.

  • Dissolution: Transfer the compound to a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent. Gently vortex or sonicate to ensure complete dissolution.

  • Filtration: To remove any particulate matter that can ruin magnetic field homogeneity, filter the solution. A simple and effective method is to push the solution through a small cotton or glass wool plug placed at the bottom of a Pasteur pipette directly into a high-quality NMR tube.[16]

  • Transfer: Ensure the final sample height in the NMR tube is approximately 4-5 cm, which is standard for most spectrometers.[18]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

G start Start: Complex/Broad Spectrum q1 Is sample preparation optimal? (Filtered, right concentration) start->q1 fix_sample Action: Re-prepare sample (See Protocol) q1->fix_sample No q2 Are aromatic signals a complex multiplet? q1->q2 Yes fix_sample->q1 is_aabb Diagnosis: Likely AA'BB' System q2->is_aabb Yes q3 Is the aliphatic CH2 a complex multiplet? q2->q3 No is_aabb->q3 is_diastereo Diagnosis: Diastereotopic Protons q3->is_diastereo Yes q4 Is COOH proton broad or missing? q3->q4 No cosy_test Action: Run 2D COSY/HSQC is_diastereo->cosy_test is_exchange Diagnosis: Chemical Exchange q4->is_exchange Yes end_node Interpretation Complete q4->end_node No d2o_test Action: Perform D2O Shake is_exchange->d2o_test d2o_test->end_node cosy_test->q4

References

Technical Support Center: Method Development for Quantifying 3-(4-Chlorobenzenesulfonyl)butyric Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals involved in the quantitative analysis of 3-(4-Chlorobenzenesulfonyl)butyric acid in biological matrices. It offers in-depth troubleshooting advice and frequently asked questions to navigate the complexities of bioanalytical method development, ensuring accurate and robust results.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the development of analytical methods for this compound.

Q1: What are the key physicochemical properties of this compound to consider for method development?

A1: Understanding the physicochemical properties of this compound is fundamental to developing a robust analytical method. Key parameters include:

  • Molecular Weight: 262.71 g/mol .[1]

  • Chemical Formula: C₁₀H₁₁ClO₄S.[1]

  • Polarity: The molecule possesses both polar (carboxylic acid, sulfonyl) and non-polar (chlorophenyl, butyric chain) moieties, giving it moderate polarity. This influences its solubility in various solvents and its retention on chromatographic columns.

  • Stability: Sulfonamides can be susceptible to degradation under certain conditions.[2] It is crucial to assess the stability of this compound in the biological matrix at different temperatures and pH values.[2]

Q2: Which analytical technique is most suitable for quantifying this compound in biological matrices?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for quantifying low concentrations of drugs and metabolites in complex biological matrices.[3] Its high sensitivity and selectivity allow for accurate measurement even in the presence of endogenous interferences.[3]

Q3: What are the initial steps for developing an LC-MS/MS method for this analyte?

A3: The initial steps involve:

  • Analyte Characterization: Obtain the pure analytical standard of this compound.

  • Mass Spectrometry Tuning: Infuse a standard solution of the analyte into the mass spectrometer to optimize the ionization parameters (e.g., capillary voltage, gas flows) and identify the precursor ion and suitable product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). Given the acidic nature of the molecule, negative ion mode electrospray ionization (ESI) is a logical starting point.

  • Chromatographic Method Development: Select a suitable HPLC or UHPLC column, typically a C18 reversed-phase column, and develop a mobile phase gradient to achieve good peak shape and retention of the analyte.[4]

Q4: How do I choose an appropriate internal standard (IS)?

A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₆- or D₄-3-(4-Chlorobenzenesulfonyl)butyric acid). A SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction for variations in sample preparation and instrument response.[5] If a SIL-IS is unavailable, a structural analog with similar physicochemical properties and extraction behavior can be used, but its performance must be carefully validated.

Troubleshooting Guide

This guide is structured to address issues that may arise during different stages of the analytical workflow.

Part 1: Sample Collection and Handling
Observed Problem Potential Cause(s) Recommended Solution(s)
Low analyte concentration or inconsistent results between replicates. Analyte degradation due to enzymatic activity or pH instability in the matrix.- Use an appropriate anticoagulant (e.g., K₂EDTA) and keep samples on ice immediately after collection.- Centrifuge to separate plasma or serum promptly.- Assess the short-term and long-term stability of the analyte in the matrix at different temperatures (room temperature, 4°C, -20°C, -80°C).- Adjust the pH of the sample with a suitable buffer if the analyte is unstable at the natural pH of the biological fluid.[6]
Hemolysis in plasma samples. Improper blood collection or handling.- Use proper phlebotomy techniques to minimize red blood cell lysis.- Avoid vigorous shaking of blood collection tubes.- While minor hemolysis may not always interfere, significant hemolysis can release interfering substances and should be noted. If consistent, re-evaluate the sample collection protocol.
Part 2: Sample Preparation

The goal of sample preparation is to remove interfering components from the biological matrix while efficiently recovering the analyte of interest.[3]

SamplePrep_Decision_Tree start Start: Need to extract this compound from biological matrix ppt Protein Precipitation (PPT) start->ppt Quick & Simple lle Liquid-Liquid Extraction (LLE) start->lle Cleaner Extract Needed spe Solid-Phase Extraction (SPE) start->spe Highest Purity Needed ppt_pros Fast, inexpensive, high recovery. ppt->ppt_pros Pros ppt_cons Dirty extract, high risk of matrix effects. ppt->ppt_cons Cons lle_pros Cleaner than PPT, good recovery. lle->lle_pros Pros lle_cons More labor-intensive, emulsion formation. lle->lle_cons Cons spe_pros Cleanest extract, high concentration factor. spe->spe_pros Pros spe_cons Most expensive, method development can be complex. spe->spe_cons Cons

Caption: Decision tree for selecting a sample preparation method.

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery after Protein Precipitation (PPT) - Analyte co-precipitates with proteins.- Inefficient protein crashing.- Optimize precipitating solvent: Compare acetonitrile and methanol. Acetonitrile often yields cleaner supernatants.[7]- Optimize solvent-to-sample ratio: Typically, a 3:1 or 4:1 ratio (v/v) of cold solvent to plasma is effective.- Acidify the sample: Since the analyte is acidic, adding a small amount of acid (e.g., 1% formic acid) before adding the organic solvent can disrupt protein binding and improve recovery.[8]- Ensure thorough mixing and sufficient centrifugation: Vortex samples vigorously after adding the precipitating solvent and centrifuge at high speed (e.g., >10,000 x g) for an adequate time to ensure complete protein pelleting.
Low Analyte Recovery after Liquid-Liquid Extraction (LLE) - Incorrect pH of the aqueous phase.- Inappropriate organic solvent.- Emulsion formation.- pH Adjustment: For an acidic analyte like this compound, acidify the aqueous sample to at least 2 pH units below its pKa to ensure it is in its neutral, more organic-soluble form.- Solvent Selection: Test a range of water-immiscible organic solvents of varying polarities (e.g., ethyl acetate, methyl tert-butyl ether (MTBE), dichloromethane). A mixture of solvents can also be beneficial.- Breaking Emulsions: Add a small amount of salt (e.g., NaCl) to the aqueous phase, or centrifuge the sample at a higher speed.
Low Analyte Recovery after Solid-Phase Extraction (SPE) - Incorrect sorbent type.- Inappropriate wash or elution solvents.- Sorbent Selection: For an acidic analyte, a mixed-mode anion exchange sorbent can provide high selectivity. Alternatively, a polymeric reversed-phase sorbent can be used if the sample is acidified before loading.- Method Optimization: - Conditioning: Ensure the sorbent is properly conditioned according to the manufacturer's instructions. - Loading: Load the pre-treated sample at a slow and consistent flow rate. - Washing: Use a weak organic solvent or an aqueous solution at a pH where the analyte is retained but interferences are washed away. - Elution: Elute with an organic solvent containing a modifier to disrupt the analyte-sorbent interaction (e.g., methanol with 2-5% formic acid or ammonia, depending on the retention mechanism).
High Variability in Results Inconsistent sample preparation technique.- Use calibrated pipettes and consistent vortexing and centrifugation times.- For LLE and SPE, consider using an automated sample preparation system for improved precision.
Part 3: LC-MS/MS Analysis
Observed Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Suboptimal mobile phase pH.- Column degradation or contamination.- Inappropriate organic modifier or buffer.- Mobile Phase pH: For an acidic analyte, a mobile phase with a low pH (e.g., 2.5-3.5) using formic or acetic acid will ensure the analyte is in its neutral form, leading to better peak shape on a reversed-phase column.- Column Care: Use a guard column to protect the analytical column. If peak shape deteriorates, flush the column or try a different column chemistry.- Mobile Phase Composition: Optimize the organic solvent (acetonitrile or methanol) and the gradient profile to achieve a symmetric peak.
Ion Suppression or Enhancement (Matrix Effects) Co-eluting endogenous compounds from the matrix (e.g., phospholipids, salts) that affect the ionization efficiency of the analyte.- Improve Chromatographic Separation: Modify the gradient to separate the analyte from the regions of ion suppression. A longer run time or a shallower gradient may be necessary.- Enhance Sample Cleanup: If matrix effects are severe, a more rigorous sample preparation method like SPE is recommended over PPT.[9]- Dilute the Sample: Diluting the final extract can reduce the concentration of interfering components, but this may compromise sensitivity.[5]- Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[5]- Assess Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression in the chromatogram. Quantitatively assess matrix effects by comparing the analyte response in post-extraction spiked blank matrix with the response in a neat solution.
Carryover Adsorption of the analyte to components of the autosampler or column.- Optimize Wash Solution: Use a strong wash solution for the autosampler needle and injection port, ideally one that contains a high percentage of organic solvent and possibly an acid or base to match the analyte's properties.- Inject Blanks: Inject one or more blank samples after high-concentration samples to ensure that no carryover is present.- Consider Hardware: Some autosampler components may be more prone to carryover. Consult the instrument manufacturer for recommendations.
Low Sensitivity - Inefficient ionization.- Poor fragmentation.- Suboptimal sample preparation.- Optimize MS Parameters: Re-tune the mass spectrometer for the analyte. Ensure the collision energy is optimized for the desired product ions.- Mobile Phase Additives: The choice and concentration of the mobile phase additive (e.g., formic acid, ammonium formate) can significantly impact ionization efficiency.- Sample Concentration: If sensitivity is still an issue after optimizing the MS and chromatography, consider a sample preparation method that includes a concentration step, such as SPE with elution in a small volume.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)
  • Pipette 100 µL of biological matrix (e.g., plasma) into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing 1% formic acid.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • To 200 µL of plasma, add 50 µL of 1M HCl to acidify the sample.

  • Add 1 mL of ethyl acetate.

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

Protocol 3: Solid-Phase Extraction (SPE) - Mixed-Mode Anion Exchange
  • Condition: Pass 1 mL of methanol, followed by 1 mL of water through the SPE cartridge.

  • Equilibrate: Pass 1 mL of 25 mM ammonium acetate buffer (pH 6.0) through the cartridge.

  • Load: Load 500 µL of the biological sample onto the cartridge.

  • Wash: Wash the cartridge with 1 mL of 25 mM ammonium acetate buffer, followed by 1 mL of methanol.

  • Elute: Elute the analyte with 1 mL of methanol containing 5% formic acid.

  • Evaporate the eluate and reconstitute as in the LLE protocol.

Visualization of Key Relationships

Caption: Interdependencies in bioanalytical method development.

References

Validation & Comparative

Comparative analysis of different synthetic routes to 3-(4-Chlorobenzenesulfonyl)butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Routes of 3-(4-Chlorobenzenesulfonyl)butyric Acid

Abstract: this compound is a bespoke chemical entity with significant potential as a structural motif in medicinal chemistry and materials science. Its synthesis, while not extensively documented in mainstream literature, can be approached through several logical and established chemical transformations. This guide provides a detailed comparative analysis of two primary synthetic pathways: the Thia-Michael Addition/Oxidation Route and the Sulfinate Alkylation Route. Each route is evaluated based on mechanistic principles, procedural efficiency, potential yield, scalability, and safety considerations. This document is intended for researchers, chemists, and process development professionals seeking a comprehensive understanding of the available synthetic strategies to access this target compound.

Introduction: The Rationale for Synthesis

The molecular architecture of this compound combines a flexible butyric acid chain with a rigid, electron-deficient chlorophenylsulfonyl group. This unique combination makes it an attractive building block for drug discovery, where the sulfone group can act as a stable mimic of other functional groups or engage in specific hydrogen bonding, while the carboxylic acid provides a handle for further derivatization. This guide aims to provide a robust framework for its synthesis by comparing two plausible and efficient laboratory-scale routes.

Route 1: Thia-Michael Addition and Subsequent Oxidation

This two-step approach is arguably the most direct. It leverages the highly reliable Thia-Michael addition to form the crucial carbon-sulfur bond, followed by a standard oxidation to achieve the target sulfone. The commercial availability of the thioether intermediate, 3-(4-chlorophenylthio)butyric acid, strongly validates the feasibility of this initial step.[1][2]

Logical Workflow

The logical flow for this synthesis is depicted below. The initial step involves the conjugate addition of a sulfur nucleophile to an α,β-unsaturated carbonyl compound. The second step elevates the oxidation state of the sulfur atom to form the sulfone.

Route_1_Workflow cluster_0 Step 1: Thia-Michael Addition cluster_1 Step 2: Oxidation A 4-Chlorothiophenol C 3-(4-Chlorophenylthio)butyric Acid A->C Base Catalyst (e.g., Triethylamine) B Crotonic Acid B->C D 3-(4-Chlorophenylthio)butyric Acid F This compound D->F E Oxidizing Agent (e.g., m-CPBA, H₂O₂) E->F

Caption: Workflow for Route 1: Thia-Michael Addition followed by Oxidation.

Expertise & Causality: Mechanistic Insights
  • Thia-Michael Addition: This reaction is a conjugate addition of a thiolate anion to an α,β-unsaturated carbonyl system like crotonic acid.[3][4] A base (e.g., triethylamine or sodium hydroxide) is used to deprotonate the thiol, generating a potent sulfur nucleophile. This "soft" nucleophile preferentially attacks the β-carbon of the crotonate, which is the "soft" electrophilic site, in a classic example of Hard and Soft Acids and Bases (HSAB) theory. Subsequent protonation of the resulting enolate yields the thioether product. The reaction is typically high-yielding and proceeds under mild conditions.

  • Oxidation: The conversion of the intermediate thioether to the target sulfone requires a strong oxidizing agent. Common and effective reagents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (often with a catalyst like acetic acid), or potassium permanganate.[5] The reaction proceeds via a sulfoxide intermediate, which is then further oxidized to the sulfone. Using a stoichiometric amount of oxidant (approximately two equivalents) is crucial to drive the reaction to completion and avoid isolating the sulfoxide. A recent method using in-situ generated chlorine dioxide from sodium chlorite and HCl offers an environmentally friendly alternative with high yields for similar transformations.[6]

Experimental Protocol

Step 1: Synthesis of 3-(4-Chlorophenylthio)butyric Acid

  • In a 250 mL round-bottom flask, dissolve crotonic acid (8.6 g, 0.1 mol) in 100 mL of ethanol.

  • Add triethylamine (10.1 g, 0.1 mol) to the solution and stir for 10 minutes at room temperature.

  • Slowly add 4-chlorothiophenol (14.5 g, 0.1 mol) to the reaction mixture.

  • Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in 150 mL of diethyl ether and wash with 1 M HCl (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product. Purification can be achieved by recrystallization from a hexane/ethyl acetate mixture.

Step 2: Synthesis of this compound

  • Dissolve 3-(4-chlorophenylthio)butyric acid (23.1 g, 0.1 mol) in 200 mL of dichloromethane in a 500 mL flask equipped with a magnetic stirrer and placed in an ice bath.

  • In a separate beaker, prepare a solution of m-CPBA (~77% purity, approx. 49 g, ~0.22 mol) in 150 mL of dichloromethane.

  • Add the m-CPBA solution dropwise to the flask over 1 hour, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • The reaction mixture will form a precipitate (m-chlorobenzoic acid). Filter the solid and wash with a small amount of cold dichloromethane.

  • Wash the filtrate with a saturated sodium bicarbonate solution (3 x 75 mL) to remove excess peroxy-acid and the acid byproduct, followed by a brine wash (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product. The product can be further purified by recrystallization.

Route 2: Nucleophilic Substitution via Sulfinate Alkylation

This pathway constructs the C-S bond through a different mechanism: an S-alkylation of a sulfinate anion with an appropriate alkyl halide. This method requires the preparation of the sulfinate salt from the corresponding sulfonyl chloride but offers an alternative where the butyric acid backbone is pre-functionalized with a leaving group.

Logical Workflow

This route begins with the reduction of a commercially available sulfonyl chloride to a sulfinate salt. This salt is then used as a nucleophile to displace a halide on the butyric acid chain.

Route_2_Workflow cluster_0 Step 1: Sulfinate Salt Formation cluster_1 Step 2: S-Alkylation (SN2) cluster_2 Step 3: Ester Hydrolysis A 4-Chlorobenzenesulfonyl Chloride C Sodium 4-Chlorobenzenesulfinate A->C B Reducing Agent (e.g., Na₂SO₃) B->C D Sodium 4-Chlorobenzenesulfinate F Ethyl 3-(4-Chlorobenzenesulfonyl)butyrate D->F Polar Aprotic Solvent (e.g., DMF, DMSO) E Ethyl 3-Bromobutyrate E->F G Ethyl 3-(4-Chlorobenzenesulfonyl)butyrate I This compound G->I Acidic Workup H Base (e.g., NaOH, LiOH) H->I

References

A Comparative Guide to 2D NMR Techniques for the Structural Validation of 3-(4-Chlorobenzenesulfonyl)butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the One-Dimensional Spectrum

In the realm of drug development and materials science, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of research. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) serves as a fundamental first-pass analysis, it often falls short when confronted with complex molecules, where signal overlap and ambiguous assignments can lead to costly misinterpretations. This guide provides an in-depth, practical comparison of two-dimensional (2D) NMR techniques for the definitive structural validation of 3-(4-Chlorobenzenesulfonyl)butyric acid, a molecule with distinct aliphatic and aromatic regions that perfectly illustrates the power of a multi-faceted NMR approach.

We will move beyond simply listing protocols and instead explore the causal logic behind selecting a specific suite of experiments—COSY, HSQC, and HMBC. By synthesizing the data from these self-validating systems, we can construct an unassailable structural proof, transforming spectral data into molecular certainty.

The Analytical Challenge: this compound

The target molecule presents several key structural questions that 1D NMR alone may struggle to answer definitively:

  • How can we confirm the connectivity within the butyric acid chain?

  • How can we unambiguously link the aliphatic chain to the correct position on the aromatic ring?

  • How do we assign the quaternary carbons, such as the carbonyl group and the sulfonyl-bound aromatic carbon, which are silent in ¹H NMR?

To address these, we will analyze the molecule by systematically labeling its carbon and proton environments.

Structure of this compound with atom numbering

The 2D NMR Toolkit: A Synergistic Approach

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[1][2][3] It is the primary tool for mapping out the proton spin systems within a molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (¹JCH).[4][5][6] It serves as a bridge, linking the proton assignments from COSY to the carbon backbone.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH, ⁴JCH).[7][8][9][10] It is indispensable for connecting distinct spin systems and assigning quaternary (non-protonated) carbons.

Experimental Design and Data Interpretation

A sample of this compound was dissolved in deuterated chloroform (CDCl₃) for analysis. The following sections detail the rationale, protocol, and expected data for each experiment.

COSY: Mapping the Proton Framework

Causality & Rationale: The first step is to establish the proton connectivity. The COSY experiment will reveal which protons are neighbors in the butyric acid chain.[11][12] We expect to see a correlation pathway from the methyl protons (H1) to the methine proton (H3), and from H3 to the methylene protons (H2). The aromatic protons (H5/H6) will also show correlations to each other, defining them as a separate spin system.

Experimental Protocol: COSY Acquisition

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of CDCl₃.

  • Spectrometer Setup: Tune and shim the spectrometer for the sample.

  • Acquisition: Acquire a standard gradient-selected COSY (gCOSY) experiment. Key parameters include setting the spectral width to cover all proton signals and acquiring a sufficient number of increments in the indirect dimension (t₁) for adequate resolution.

  • Processing: Process the 2D data using a sine-bell window function and perform a Fourier transform in both dimensions.

Expected COSY Correlations: The spectrum displays proton chemical shifts on both axes. Diagonal peaks represent the 1D spectrum, while the crucial information lies in the off-diagonal cross-peaks, which indicate coupling between two protons.[2][13]

Proton 1 (δ ppm)Correlating Proton 2 (δ ppm)Inferred Connectivity
H1 (~1.4 ppm)H3 (~3.6 ppm)H1 is 3 bonds from H3
H3 (~3.6 ppm)H1 (~1.4 ppm), H2 (~2.8 ppm)H3 is adjacent to both H1 and H2
H2 (~2.8 ppm)H3 (~3.6 ppm)H2 is 3 bonds from H3
H5 (~7.9 ppm)H6 (~7.6 ppm)H5 and H6 are adjacent on the aromatic ring
H6 (~7.6 ppm)H5 (~7.9 ppm)H6 and H5 are adjacent on the aromatic ring
HSQC: Linking Protons to their Carbons

Causality & Rationale: With the proton spin systems mapped, the next logical step is to identify the carbon atom associated with each proton. The HSQC experiment is the most sensitive method for revealing one-bond ¹H-¹³C correlations.[4][14] This will allow us to assign C1, C2, C3, C5, and C6.

Experimental Protocol: HSQC Acquisition

  • Sample: The same sample used for the COSY experiment can be used.

  • Spectrometer Setup: Utilize a standard HSQC pulse sequence with sensitivity enhancement and gradient selection.

  • Acquisition: Set the ¹H spectral width as before. Set the ¹³C spectral width to encompass all expected carbon signals (e.g., 0-200 ppm). The key parameter is the one-bond coupling constant (¹JCH), which is typically set to an average value of 145 Hz for sp³ and sp² carbons.

  • Processing: After Fourier transformation, the resulting 2D spectrum will have the ¹H spectrum on one axis and the ¹³C spectrum on the other.

Expected HSQC Correlations: Each peak in the HSQC spectrum represents a direct bond between a proton and a carbon.

Proton (δ ppm)Correlating Carbon (δ ppm)Assignment
H1 (~1.4 ppm)C1 (~16 ppm)C1-H1
H2 (~2.8 ppm)C2 (~38 ppm)C2-H2
H3 (~3.6 ppm)C3 (~55 ppm)C3-H3
H5 (~7.9 ppm)C5 (~129 ppm)C5-H5
H6 (~7.6 ppm)C6 (~130 ppm)C6-H6
HMBC: Assembling the Full Molecular Skeleton

Causality & Rationale: The final, critical step is to connect the molecular fragments and identify the non-protonated carbons. The HMBC experiment detects correlations between protons and carbons over two and three bonds (and sometimes four).[7][15] This will provide the definitive evidence linking the butyric acid chain to the aromatic ring via the sulfonyl group and will allow assignment of the carbonyl (C4) and the quaternary aromatic carbons (C7, C8).

Experimental Protocol: HMBC Acquisition

  • Sample: The same sample can be used.

  • Spectrometer Setup: Use a standard gradient-selected HMBC pulse sequence.

  • Acquisition: The spectral widths are the same as for HSQC. The crucial parameter is the long-range coupling constant (ⁿJCH), which is optimized for an average value, typically 8-10 Hz. This optimization is key to observing the desired two- and three-bond correlations while suppressing one-bond correlations.[9]

  • Processing: Standard 2D Fourier transformation is applied.

Expected Key HMBC Correlations:

Proton (δ ppm)Correlating Carbon (δ ppm)# of BondsInferred Connectivity
H1 (~1.4 ppm)C2 (~38 ppm), C3 (~55 ppm)2, 2Confirms butyric acid backbone
H2 (~2.8 ppm)C1 (~16 ppm), C3 (~55 ppm), C4 (~175 ppm) 3, 2, 2Assigns the carbonyl carbon (C4)
H3 (~3.6 ppm)C1 (~16 ppm), C2 (~38 ppm), C4 (~175 ppm) , C7 (~138 ppm) 2, 2, 3, 3Links aliphatic chain to aromatic ring via C7
H5 (~7.9 ppm)C6 (~130 ppm), C7 (~138 ppm) , C8 (~141 ppm) 2, 2, 3Confirms aromatic ring structure and assigns C7/C8
H6 (~7.6 ppm)C5 (~129 ppm), C8 (~141 ppm) 2, 2Confirms aromatic ring structure and assigns C8

Visualizing the Evidence: Correlation Networks

Using Graphviz, we can visualize the connectivity data derived from our experiments. These diagrams serve as logical maps, clearly illustrating the relationships that confirm the final structure.

COSY_Correlations cluster_aliphatic Butyric Acid Spin System cluster_aromatic Aromatic Spin System H1 H1 H3 H3 H1->H3 H2 H2 H3->H2 H5 H5 H6 H6 H5->H6

Caption: COSY correlations showing the two distinct proton spin systems.

HMBC_Connectivity cluster_protons Protons (¹H) cluster_carbons Carbons (¹³C) H1 H1 H2 H2 C1 C1 H2->C1 C4 C4 H2->C4 H3 H3 C2 C2 H3->C2 H3->C4 C7 C7 H3->C7 H5 H5 H5->C7 C8 C8 H5->C8 H6 H6 H6->C8 C3 C3 C5 C5 C6 C6

Caption: Key HMBC correlations connecting the molecular fragments.

Conclusion: A Triangulated, Unambiguous Validation

By systematically applying and interpreting a suite of 2D NMR experiments, we have validated the structure of this compound with a high degree of confidence.

  • COSY established the distinct aliphatic and aromatic proton frameworks.

  • HSQC flawlessly mapped these protons to their directly attached carbons.

  • HMBC served as the master key, connecting the independent fragments through long-range correlations and unambiguously assigning the critical quaternary carbons.

This guide demonstrates that while 1D NMR is an essential starting point, a multi-pronged 2D NMR strategy is the superior and more rigorous approach for structural validation in modern chemical research. The synergy between COSY, HSQC, and HMBC provides a self-validating dataset that eliminates ambiguity, ensuring that the structure assigned is the structure synthesized.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(4-Chlorobenzenesulfonyl)butyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Significance of 3-(4-Chlorobenzenesulfonyl)butyric Acid in Drug Development

This compound is a molecule of interest in the pharmaceutical industry, often as a key intermediate or a potential metabolite in the synthesis of active pharmaceutical ingredients (APIs). The structural motifs, a substituted aromatic sulfonamide and a butyric acid chain, are common in various drug candidates.[1][2] The purity and concentration of this compound can have a direct impact on the safety and efficacy of the final drug product. Therefore, robust analytical methods for its quantification are paramount.

The Critical Role of Accurate Quantification: Why Method Validation is Essential

In drug development, the reliability of analytical data is non-negotiable.[3][4] Bioanalytical methods are crucial for determining the concentration of drugs and their metabolites in biological fluids, which is fundamental to pharmacokinetic and toxicokinetic studies.[3][4][5] Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6] This process is governed by stringent regulatory guidelines from bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[7][8][9][10]

Understanding Cross-Validation: Ensuring Consistency Across Methods and Laboratories

Cross-validation is a critical component of analytical method validation, performed to compare the results from two or more analytical methods or from the same method used in different laboratories.[11][12][13] This process ensures that data is reproducible and reliable, regardless of the method or the location of testing.[11] Cross-validation is particularly important during method transfer between laboratories, when a new method is introduced to analyze samples from an ongoing study, or when data from different analytical techniques need to be compared.[11][12][13]

Overview of Potential Analytical Methods

The chemical structure of this compound, possessing both a chromophore (the chlorophenyl group) and a carboxylic acid functional group, lends itself to analysis by several chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of organic acids.[14][15][16] For this compound, a reversed-phase HPLC method with UV detection would be a primary choice. The chlorobenzenesulfonyl group will provide a strong UV absorbance, allowing for sensitive detection.

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful separation technique, particularly for volatile compounds.[17] Since this compound has a low volatility due to the carboxylic acid group, derivatization to a more volatile ester (e.g., a methyl ester) would be necessary prior to GC analysis.[18][19][20] A flame ionization detector (FID) would provide a robust and linear response.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry.[21][22] This technique is particularly advantageous for analyzing complex biological matrices as it can distinguish the analyte from matrix components with high specificity. The sulfonamide structure is known to produce characteristic fragments in mass spectrometry, aiding in confident identification and quantification.[1][2][23]

Head-to-Head Method Comparison

The choice of an analytical method depends on a variety of factors, including the required sensitivity, the complexity of the sample matrix, and practical considerations like sample throughput and cost.

Performance Characteristics

The following table summarizes the expected performance characteristics of the three proposed analytical methods for this compound. The values are illustrative and based on typical performance for similar analytes.

Performance ParameterHPLC-UVGC-FID (with derivatization)LC-MS/MS
Specificity/Selectivity Moderate to HighModerate to HighVery High
**Linearity (R²) **>0.99>0.99>0.999
Accuracy (% Recovery) 95-105%90-110%98-102%
Precision (%RSD) < 5%< 10%< 2%
Limit of Quantification ~10-100 ng/mL~50-500 ng/mL~0.1-1 ng/mL
Robustness GoodModerateGood
Practical Considerations
FactorHPLC-UVGC-FID (with derivatization)LC-MS/MS
Sample Throughput HighModerateHigh
Cost of Analysis LowLowHigh
Technical Expertise ModerateModerateHigh
Matrix Effects Low to ModerateLowModerate to High

The Cross-Validation Protocol: A Step-by-Step Guide

The Rationale for Cross-Validation in Pharmaceutical Analysis

Cross-validation is essential to ensure that a change in analytical method or laboratory does not impact the integrity of the data being generated.[11][24] It provides documented evidence that the results obtained are comparable and reliable.[12]

Experimental Design for Cross-Validation

The cross-validation process involves analyzing the same set of quality control (QC) samples using both the established (reference) and the new (comparator) method.

cross_validation_workflow A Prepare Quality Control (QC) Samples (Low, Medium, High Concentrations) B Analyze QCs with Reference Method (e.g., HPLC-UV) A->B C Analyze QCs with Comparator Method (e.g., LC-MS/MS) A->C D Compare Results from Both Methods B->D C->D E Evaluate Against Pre-defined Acceptance Criteria D->E F Successful Cross-Validation E->F Criteria Met G Investigation and Re-evaluation Required E->G Criteria Not Met

Caption: Workflow for the cross-validation of two analytical methods.

Step-by-Step Protocol for Cross-Validation of HPLC and LC-MS Methods
  • Define the Scope and Acceptance Criteria: Before initiating the experiment, a protocol should be in place that clearly defines the methods to be compared, the QC sample concentrations, the number of replicates, and the statistical criteria for acceptance.

  • Prepare Quality Control (QC) Samples: Prepare a minimum of three concentration levels of QC samples (low, medium, and high) in the relevant biological matrix.

  • Analyze with Both Methods: Analyze a minimum of six replicates of each QC concentration level with both the HPLC-UV and the LC-MS/MS methods.

  • Data Analysis: Calculate the mean concentration and the precision (%RSD) for each QC level for both methods.

  • Comparison of Results: For each QC level, calculate the percentage difference between the mean concentrations obtained from the two methods using the following formula: % Difference = ((Mean_Comparator - Mean_Reference) / Mean_Reference) * 100

Acceptance Criteria for a Successful Cross-Validation

The acceptance criteria for cross-validation should be pre-defined in the validation plan. A common set of criteria, based on regulatory guidelines, is as follows:

  • The mean concentration of at least two-thirds of the QC samples from the comparator method should be within ±20% of the mean concentration from the reference method.

  • The precision (%RSD) for each QC level should not exceed 20%.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification of this compound
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[16]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).[22]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Protein precipitation of plasma samples with acetonitrile, followed by centrifugation and injection of the supernatant.

Protocol 2: GC-FID Method with Derivatization for Quantification of this compound
  • Instrumentation: Gas chromatograph with a flame ionization detector (FID).

  • Derivatization: Esterification of the carboxylic acid group to a methyl ester using a suitable reagent (e.g., BF₃ in methanol).

  • Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injector and Detector Temperature: 280°C.

  • Injection Mode: Splitless.

  • Sample Preparation: Liquid-liquid extraction of the analyte from the biological matrix, followed by evaporation of the solvent and derivatization.

Protocol 3: LC-MS/MS Method for High-Sensitivity Quantification of this compound
  • Instrumentation: HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to the HPLC-UV method, but with a faster gradient to reduce run time.

  • Ionization Mode: Negative ESI.

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) of a precursor ion to a specific product ion. The exact masses would need to be determined experimentally.

  • Sample Preparation: Solid-phase extraction (SPE) for cleaner samples and higher recovery.

Conclusion: Selecting the Appropriate Method and the Importance of Cross-Validation

The choice of analytical method for this compound will depend on the specific requirements of the study. HPLC-UV offers a cost-effective and robust method for routine analysis. GC-FID, while requiring a derivatization step, is a reliable alternative. For studies requiring the highest sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the method of choice.

Regardless of the method selected, cross-validation is a critical step to ensure the consistency and reliability of analytical data throughout the drug development lifecycle.[11][24] By demonstrating the interchangeability of analytical methods, researchers can have confidence in the integrity of their data, which is fundamental to making informed decisions about the safety and efficacy of new drug candidates.

References

Comparing the biological activity of 3-(4-Chlorobenzenesulfonyl)butyric acid with other butyric acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a framework for comparing the biological activity of 3-(4-Chlorobenzenesulfonyl)butyric acid with other well-characterized butyric acid derivatives. Given that this compound is a novel or less-studied compound, this document outlines a robust, scientifically-grounded approach to its characterization and comparison, drawing parallels from established derivatives.

Introduction: The Therapeutic Potential of Butyric Acid Derivatives

Butyric acid, a short-chain fatty acid, is a well-established histone deacetylase (HDAC) inhibitor. This inhibition leads to hyperacetylation of histone proteins, relaxing chromatin structure and altering gene expression. This mechanism underpins its diverse biological activities, including cell cycle arrest, induction of apoptosis, and cellular differentiation, making it a molecule of significant interest in therapeutic research, particularly in oncology.

However, the clinical application of butyric acid itself is limited by its poor pharmacokinetic properties, including a short half-life and rapid metabolism. This has driven the development of numerous derivatives designed to improve stability, potency, and target specificity. Prominent examples include:

  • Sodium Phenylbutyrate (Buphenyl®): An FDA-approved drug for urea cycle disorders, which also exhibits activity as an HDAC inhibitor and chemical chaperone.

  • Valproic Acid (Depakote®): Widely used as an anticonvulsant and mood stabilizer, it is also a known HDAC inhibitor, though with a different specificity profile compared to butyrate.

The introduction of a 4-chlorobenzenesulfonyl group to the butyric acid backbone, creating this compound, suggests a novel candidate with potentially unique biological activities. The bulky, electron-withdrawing chlorobenzenesulfonyl moiety can significantly alter the molecule's physicochemical properties, such as lipophilicity and steric hindrance, which in turn could influence its cell permeability, target engagement, and overall efficacy. This guide proposes a systematic approach to evaluating its biological activity in comparison to established butyric acid derivatives.

Comparative Analysis of Biological Activity: A Proposed Framework

A comprehensive comparison should focus on the primary mechanism of action for this class of compounds—HDAC inhibition—and its downstream cellular consequences. We will compare our target compound, this compound, against Sodium Butyrate and Sodium Phenylbutyrate as reference compounds.

Predicted Activity Profile of this compound

The addition of the 4-chlorobenzenesulfonyl group is hypothesized to:

  • Increase Lipophilicity: The aromatic ring and chlorine atom will likely increase the molecule's ability to cross cell membranes compared to sodium butyrate.

  • Alter Target Binding: The sulfonyl group may form different hydrogen bonds or steric interactions within the active site of HDAC enzymes, potentially altering its inhibitory potency and isoform selectivity.

  • Introduce Novel Interactions: The chlorobenzene moiety could engage in pi-stacking or hydrophobic interactions with target proteins, possibly leading to off-target effects or novel activities.

Quantitative Data Summary

The following table structure should be used to summarize the experimental findings for a clear, at-a-glance comparison.

Parameter This compound Sodium Butyrate Sodium Phenylbutyrate
HDAC Inhibition (IC50, µM) Experimental ValueExperimental ValueExperimental Value
Cell Viability (GI50, µM) - HCT116 Experimental ValueExperimental ValueExperimental Value
Cell Viability (GI50, µM) - HeLa Experimental ValueExperimental ValueExperimental Value
Induction of Apoptosis (% Annexin V+ cells) Experimental ValueExperimental ValueExperimental Value
p21 Gene Expression (Fold Change) Experimental ValueExperimental ValueExperimental Value

Experimental Protocols

To generate the comparative data, the following validated experimental workflows are recommended.

In Vitro HDAC Inhibition Assay

This protocol quantifies the direct inhibitory effect of the compounds on total HDAC activity.

Principle: A fluorogenic HDAC substrate is deacetylated by HDAC enzymes, and a developer solution then cleaves the deacetylated substrate to release a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC inhibition.

Step-by-Step Protocol:

  • Prepare a stock solution of each test compound (10 mM in DMSO).

  • In a 96-well black plate, add 50 µL of HeLa nuclear extract (as a source of HDACs) to each well.

  • Add 5 µL of serially diluted test compounds to achieve final concentrations ranging from 1 nM to 1 mM. Include a "no inhibitor" control (DMSO vehicle) and a "background" control (no HDAC source).

  • Add 50 µL of the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Incubate the plate at 37°C for 60 minutes.

  • Add 100 µL of developer solution containing a broad-spectrum HDAC inhibitor like Trichostatin A (to stop the reaction) and a protease to cleave the substrate.

  • Incubate at 37°C for 15 minutes.

  • Read the fluorescence on a plate reader (Excitation: 360 nm, Emission: 460 nm).

  • Subtract the background fluorescence, normalize the data to the "no inhibitor" control, and plot the dose-response curve to calculate the IC50 value (the concentration at which 50% of HDAC activity is inhibited).

Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Seed cancer cells (e.g., HCT116 colorectal carcinoma, HeLa cervical cancer) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serially diluted compounds for 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Western Blot for Histone Acetylation and p21

This protocol visualizes the downstream effects of HDAC inhibition on target proteins.

Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies to detect changes in protein levels (e.g., acetylated histones, p21).

Step-by-Step Protocol:

  • Treat cells with the test compounds at their respective GI50 concentrations for 24 hours.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate 20 µg of protein per sample on a 12% SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane overnight at 4°C with primary antibodies against acetylated-Histone H3, p21, and a loading control (e.g., β-actin).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

G cluster_invitro In Vitro Analysis cluster_incell In-Cellulo Analysis HDAC_Assay HDAC Inhibition Assay (IC50 Determination) Treatment Compound Treatment (Dose-Response) HDAC_Assay->Treatment Inform Dosing Cell_Culture Cell Line Seeding (HCT116, HeLa) Cell_Culture->Treatment Viability Cell Viability Assay (MTT, GI50) Treatment->Viability Lysate_Prep Cell Lysis & Protein Quantification Treatment->Lysate_Prep WB Western Blot (Ac-H3, p21) Lysate_Prep->WB G Butyrate_Deriv Butyric Acid Derivative (e.g., this compound) HDAC Histone Deacetylases (HDACs) Butyrate_Deriv->HDAC Inhibition Histones Histone Proteins HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones (Ac-H3, Ac-H4) Histones->Acetylated_Histones Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expr Gene Transcription (e.g., p21) Chromatin->Gene_Expr Cell_Cycle Cell Cycle Arrest Gene_Expr->Cell_Cycle Apoptosis Apoptosis Gene_Expr->Apoptosis

A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized 3-(4-Chlorobenzenesulfonyl)butyric Acid Against Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility.[1][2][3] Impurities, even in trace amounts, can introduce unforeseen toxicological risks, alter pharmacodynamics, and compromise the stability of the final drug product.[4][] This guide provides a comprehensive framework for the analytical benchmarking of a newly synthesized batch of 3-(4-Chlorobenzenesulfonyl)butyric acid against commercially available standards.

This compound is a key building block in organic synthesis, and its structural integrity is paramount for the intended downstream applications. This document outlines a multi-modal analytical workflow, blending chromatographic and spectroscopic techniques to build a robust purity profile. We will delve into the causality behind our experimental choices, providing detailed, self-validating protocols that ensure the trustworthiness of the generated data.

Synthesis of this compound: A Rationale-Driven Approach

The selected synthetic route for this compound is a two-step process involving a Friedel-Crafts reaction followed by a Clemmensen reduction. This pathway was chosen for its reliable yields, the accessibility of starting materials, and the relatively straightforward purification of the intermediate and final products.

Step 1: Friedel-Crafts Acylation of Chlorobenzene with Succinic Anhydride

This reaction forms the carbon skeleton of the target molecule. Anhydrous aluminum chloride, a potent Lewis acid, is used to activate the succinic anhydride, facilitating the electrophilic aromatic substitution onto the chlorobenzene ring.

Step 2: Clemmensen Reduction of 4-(4-Chlorobenzoyl)butyric acid

The keto group of the intermediate is reduced to a methylene group using amalgamated zinc and hydrochloric acid. This classic reduction is effective for aryl ketones and is crucial for arriving at the final butyric acid derivative.

G cluster_synthesis Synthetic Pathway Chlorobenzene Chlorobenzene Friedel_Crafts Friedel-Crafts Acylation Chlorobenzene->Friedel_Crafts Succinic_Anhydride Succinic_Anhydride Succinic_Anhydride->Friedel_Crafts AlCl3 AlCl3 AlCl3->Friedel_Crafts Intermediate 4-(4-Chlorobenzoyl)butyric acid Friedel_Crafts->Intermediate Clemmensen Clemmensen Reduction Intermediate->Clemmensen Zn_Hg Amalgamated Zinc (Zn(Hg)) Zn_Hg->Clemmensen HCl Conc. HCl HCl->Clemmensen Final_Product This compound (Synthesized) Clemmensen->Final_Product G cluster_workflow Comprehensive Analytical Workflow Sample Synthesized Sample & Commercial Standards HPLC HPLC-UV/DAD (Purity Assay & Impurity Profiling) Sample->HPLC NMR NMR Spectroscopy (¹H, ¹³C) (Structural Confirmation) Sample->NMR MS Mass Spectrometry (LC-MS) (Molecular Weight Verification) Sample->MS MP Melting Point Analysis (Physical Property Check) Sample->MP Data_Integration Integrated Purity Assessment HPLC->Data_Integration NMR->Data_Integration MS->Data_Integration MP->Data_Integration

References

In vitro comparison of the efficacy of 3-(4-Chlorobenzenesulfonyl)butyric acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Vitro Efficacy Comparison of 3-(4-Chlorobenzenesulfonyl)butyric Acid Analogs: A Guide to Experimental Design and Data Interpretation

Introduction: The Rationale for Analog Development

The this compound scaffold represents a promising starting point for the development of targeted therapeutic agents. The benzenesulfonamide group is a well-established pharmacophore found in a variety of approved drugs, known for its ability to target enzymes such as kinases and lipoxygenases.[1][2] Modifications to the core structure, creating a series of chemical analogs, allow for the systematic exploration of the structure-activity relationship (SAR). This process is critical for optimizing a compound's potency, selectivity, and pharmacokinetic properties.[3]

This guide provides a comprehensive framework for the in-vitro comparison of newly synthesized analogs of this compound (herein designated CBSBA-Parent). We will detail the experimental design, provide step-by-step protocols for key assays, and present a template for data analysis and interpretation. The objective is to establish a robust, self-validating workflow to identify lead candidates for further preclinical development.[4]

Hypothetical Analogs for Comparative Analysis

For the purpose of this guide, we will consider three hypothetical analogs designed to probe key chemical features:

  • CBSBA-Parent: this compound

  • Analog A (CBSBA-F): 3-(4-Fluorobenzenesulfonyl)butyric acid (investigating the impact of halogen substitution).

  • Analog B (CBSBA-OH): 3-(4-Chloro-3-hydroxybenzenesulfonyl)butyric acid (investigating the effect of a hydrogen-bond donor).

  • Analog C (CBSBA-NH2): 3-(4-Chloro-3-aminobenzenesulfonyl)butyric acid (investigating the effect of a hydrogen-bond donor/basic group).

Experimental Workflow: A Two-Stage Screening Approach

A logical and efficient screening cascade is essential for triaging compounds. We propose a two-stage approach: a primary screen to assess general cellular cytotoxicity, followed by a secondary, target-specific assay to measure potency against a putative enzyme target.

G cluster_0 Compound Synthesis & Preparation cluster_1 Stage 1: Primary Screening cluster_2 Stage 2: Secondary Screening cluster_3 Data Analysis & Interpretation Compound_Prep Synthesize & Purify Analogs (CBSBA-Parent, A, B, C) Stock_Sol Prepare DMSO Stock Solutions (e.g., 10 mM) Compound_Prep->Stock_Sol XTT_Assay Perform XTT Cell Viability Assay (72h incubation) Stock_Sol->XTT_Assay Enzyme_Assay Enzyme Inhibition Assay (e.g., Kinase Target) Stock_Sol->Enzyme_Assay Cell_Culture Culture Human Cancer Cell Line (e.g., A549) Cell_Culture->XTT_Assay Primary_Data Calculate % Cell Viability Determine GI50 XTT_Assay->Primary_Data SAR_Analysis Structure-Activity Relationship (SAR) Analysis Primary_Data->SAR_Analysis Secondary_Data Calculate % Inhibition Determine IC50 Enzyme_Assay->Secondary_Data Secondary_Data->SAR_Analysis Lead_Selection Lead Candidate Selection SAR_Analysis->Lead_Selection

Caption: Overall experimental workflow for analog comparison.

Part 1: Primary Screening - Cell Viability Assessment

Rationale for Assay Selection

The initial step is to determine the cytotoxic or growth-inhibitory potential of the analogs against a relevant human cancer cell line. A variety of assays can measure cell viability, including MTT, MTS, and XTT.[5] We recommend the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay. Unlike the popular MTT assay, which produces an insoluble formazan crystal requiring an additional solubilization step, the XTT assay produces a water-soluble formazan product.[6] This simplifies the protocol, reduces handling errors, and makes it more suitable for higher-throughput screening.[7]

Detailed Protocol: XTT Cell Viability Assay
  • Cell Seeding:

    • Culture a human cancer cell line (e.g., A549 lung carcinoma) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS).

    • Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well microplate in a volume of 100 µL.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the CBSBA analogs and the parent compound in culture media from the 10 mM DMSO stock solutions. Final concentrations should range from 0.1 µM to 100 µM.

    • Self-Validation: Include the following controls on each plate:

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.1%) to control for solvent toxicity.

      • Untreated Control: Cells with media only, representing 100% viability.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Cisplatin) to confirm assay performance.

    • Remove the old media from the cells and add 100 µL of the media containing the diluted compounds or controls.

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • XTT Reagent Addition and Measurement:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., Biotium, Thermo Fisher Scientific).[6] This typically involves mixing the XTT reagent with an electron-coupling reagent.[7]

    • Add 50 µL of the XTT mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

    • Measure the absorbance of the soluble formazan product at 450-490 nm using a microplate reader.[8]

  • Data Analysis:

    • Subtract the background absorbance (media-only wells).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to calculate the GI50 (concentration for 50% growth inhibition).

Hypothetical Data: Cell Viability Screening
CompoundGI50 (µM)Max Inhibition (%)
CBSBA-Parent 25.492%
CBSBA-F 31.889%
CBSBA-OH 12.195%
CBSBA-NH2 9.898%
Cisplatin (Control) 5.2100%

Part 2: Secondary Screening - Target-Specific Enzyme Inhibition

Rationale for Assay Selection

Based on the primary screening data, promising compounds (CBSBA-OH and CBSBA-NH2) can be advanced to a secondary, target-specific assay. Benzenesulfonamide-based compounds are known inhibitors of various enzymes.[1][2] A biochemical enzyme inhibition assay provides a direct measure of a compound's potency against its molecular target, independent of cellular factors like membrane permeability or efflux pumps.[9] This allows for a more precise understanding of the SAR. The goal is to determine the IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%.[10]

G cluster_0 No Inhibitor (Control) cluster_1 With Competitive Inhibitor E Enzyme ES Enzyme-Substrate Complex E->ES + S S Substrate ES->E + P P Product E2 Enzyme EI Enzyme-Inhibitor Complex (Inactive) E2->EI + I S2 Substrate I Inhibitor note Inhibitor competes with Substrate for the active site.

Caption: Principle of a competitive enzyme inhibition assay.

Detailed Protocol: Generic Kinase Inhibition Assay

This protocol is a template and should be adapted for the specific enzyme of interest.[11]

  • Reagent Preparation:

    • Prepare an assay buffer suitable for the target kinase (e.g., containing Tris-HCl, MgCl2, DTT).

    • Dilute the purified recombinant kinase and its specific substrate (e.g., a peptide) to their optimal concentrations in the assay buffer.

    • Prepare a solution of ATP, often at a concentration equal to its Km for the enzyme, to ensure sensitivity to competitive inhibitors.[12]

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the CBSBA analogs over a range of concentrations (e.g., 0.01 µM to 50 µM).

    • Self-Validation: Include the following controls:

      • 100% Activity Control: Enzyme, substrate, and ATP with DMSO vehicle.

      • 0% Activity Control (Background): Substrate and ATP (no enzyme).

      • Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine).

    • Add the diluted kinase to the wells containing the compounds and controls.

    • Allow a pre-incubation period (e.g., 15 minutes at room temperature) for the compound to bind to the enzyme.[9]

    • Initiate the reaction by adding the ATP/substrate mixture to all wells.

    • Incubate for the optimized reaction time (e.g., 60 minutes at 30°C).

  • Detection and Measurement:

    • Stop the reaction. The detection method depends on the assay format. For example, in a luminescence-based assay like ADP-Glo™, a reagent is added to deplete remaining ATP, followed by a second reagent to convert the generated ADP into a light signal.

    • Read the signal (e.g., luminescence) on a plate reader.

  • Data Analysis:

    • Subtract the background signal (0% activity control) from all wells.

    • Calculate the percentage of inhibition for each concentration relative to the 100% activity control: % Inhibition = 100 - ((Signal_Treated / Signal_100%_Activity) * 100)

    • Plot the % Inhibition against the log of the compound concentration and use non-linear regression (four-parameter logistic fit) to calculate the IC50 value.

Hypothetical Data: Enzyme Inhibition Screening
CompoundIC50 (µM)
CBSBA-Parent 15.2
CBSBA-F 22.5
CBSBA-OH 5.8
CBSBA-NH2 2.1
Staurosporine (Control) 0.05

Structure-Activity Relationship (SAR) Interpretation

By comparing the data from both assays, we can derive initial SAR insights:

  • Effect of Halogen Substitution: Replacing chlorine with fluorine (CBSBA-F) resulted in a slight decrease in activity in both the cellular (GI50: 25.4 µM vs. 31.8 µM) and biochemical (IC50: 15.2 µM vs. 22.5 µM) assays. This suggests that the larger, more electron-withdrawing chlorine atom may be more favorable for binding.

  • Impact of a Hydroxyl Group: The addition of a hydroxyl group (CBSBA-OH) significantly increased potency in both assays (GI50: 12.1 µM; IC50: 5.8 µM). This is a strong indication that the hydroxyl group may be acting as a hydrogen bond donor, forming a key interaction with a residue in the enzyme's active site.[1]

  • Impact of an Amino Group: The amino-substituted analog (CBSBA-NH2) was the most potent compound identified (GI50: 9.8 µM; IC50: 2.1 µM). The amino group can also act as a hydrogen bond donor and, depending on the local pH, may be protonated, allowing for a potential ionic interaction, further strengthening its binding affinity.

References

Head-to-head comparison of different purification techniques for 3-(4-Chlorobenzenesulfonyl)butyric acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of an intermediate compound is not merely a quality metric; it is the foundation upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 3-(4-Chlorobenzenesulfonyl)butyric acid is a key building block whose structural integrity is paramount. Impurities, even in trace amounts, can lead to unforeseen side reactions, reduced yield in subsequent synthetic steps, and potential toxicological concerns.

This guide provides an in-depth, head-to-head comparison of three primary purification techniques for this compound: Acid-Base Extraction , Recrystallization , and Preparative High-Performance Liquid Chromatography (HPLC) . We will move beyond simple protocols to explore the underlying chemical principles, offering field-proven insights to guide researchers in selecting the optimal method for their specific application, whether it be bulk purification after synthesis or the isolation of an analytical standard.

Technique 1: Acid-Base Extraction

Acid-base extraction is a workhorse liquid-liquid extraction technique used to separate compounds based on their differing acid-base properties.[1] For this compound, its carboxylic acid functional group is the key to this separation. The principle relies on converting the acidic, water-insoluble organic compound into its water-soluble salt form using a base, allowing it to be separated from neutral or basic impurities.[2][3][4]

Mechanism and Rationale

The carboxylic acid moiety (-COOH) is readily deprotonated by a weak base, such as sodium bicarbonate or a stronger base like sodium hydroxide, to form the corresponding sodium carboxylate salt. This ionic salt is highly soluble in the aqueous phase, while non-acidic organic impurities remain in the organic phase.[4][5] Subsequently, the aqueous layer is isolated and re-acidified, typically with an acid like hydrochloric acid (HCl), which protonates the carboxylate salt, causing the purified this compound to precipitate out of the aqueous solution.[2][3]

This method is exceptionally effective for a first-pass, bulk purification to remove non-acidic contaminants. The choice of base is critical; a weak base like sodium bicarbonate is often preferred as it is less likely to hydrolyze other functional groups, though a stronger base like sodium hydroxide ensures complete deprotonation of the carboxylic acid.[5]

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.

  • Basification & Extraction: Add a 5% aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and invert gently, venting frequently to release the CO₂ gas produced. Shake vigorously for 2-3 minutes.

  • Phase Separation: Allow the layers to separate. The top layer will be the organic phase (containing neutral impurities), and the bottom layer will be the aqueous phase (containing the sodium salt of the target compound). Drain the lower aqueous layer into a clean beaker or flask.

  • Repeat Extraction: To ensure complete recovery, perform a second extraction on the organic layer with a fresh portion of the NaHCO₃ solution. Combine the aqueous extracts.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add 5M hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH ~1-2, check with litmus paper). A white precipitate of the purified product will form.[3]

  • Isolation & Drying: Collect the solid precipitate by vacuum filtration, washing the crystals with cold deionized water to remove any residual salts.[3] Dry the purified crystals under vacuum to a constant weight.

Workflow: Acid-Base Extraction

cluster_start Initial State cluster_extraction Extraction Step cluster_recovery Product Recovery cluster_end Final Product start Crude Product in Organic Solvent extract Add Aqueous Base (e.g., NaHCO₃) start->extract separate Separate Layers extract->separate aq_layer Aqueous Layer (Product Salt) separate->aq_layer Product org_layer Organic Layer (Impurities) separate->org_layer Waste acidify Acidify Aqueous Layer (e.g., HCl) aq_layer->acidify precipitate Precipitation of Pure Product acidify->precipitate filtrate Filter & Dry precipitate->filtrate end_node Purified Solid Product filtrate->end_node

Caption: Workflow for purification via acid-base extraction.

Technique 2: Recrystallization

Recrystallization is a fundamental purification technique for solid compounds based on differences in solubility.[6] The method involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the solution to cool, whereupon the desired compound crystallizes out, leaving impurities behind in the solution.[6][7]

Mechanism and Rationale

The success of recrystallization hinges on selecting an appropriate solvent system. An ideal solvent should exhibit high solubility for this compound at high temperatures and low solubility at low temperatures.[8] Conversely, impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor after crystallization).[7]

For a polar molecule like our target compound, a polar solvent or a mixed-solvent system is often effective. An ethanol/water mixture is a strong candidate, as the compound is likely soluble in hot ethanol but less soluble in water.[9] By dissolving the compound in a minimum amount of hot ethanol and then adding hot water until the solution becomes slightly cloudy (the saturation point), a system is created from which pure crystals will form upon slow cooling. Slow cooling is crucial for the formation of large, pure crystals, as it allows the crystal lattice to form selectively, excluding impurity molecules.[6]

Experimental Protocol: Recrystallization
  • Solvent Selection: In a test tube, test the solubility of a small amount of crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate) at room temperature and upon heating. An ethanol/water mixture is a promising starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Induce Saturation: If using a mixed-solvent system, add the second solvent (e.g., hot water) dropwise to the hot solution until a slight, persistent cloudiness appears. Add a drop or two of the first solvent (ethanol) to redissolve the precipitate and ensure the solution is saturated.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated carbon and boil for a few minutes. Perform a hot gravity filtration to remove the carbon.[10][11]

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[6] Dry the crystals under vacuum.

Workflow: Recrystallization

cluster_start Initial State cluster_dissolution Dissolution Step cluster_crystallization Crystallization Step cluster_end Final Product start Crude Solid Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (Optional, for insoluble impurities) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Ice Bath Cooling cool->ice_bath crystals Crystal Formation ice_bath->crystals filtrate Vacuum Filtration crystals->filtrate wash_dry Wash with Cold Solvent & Dry filtrate->wash_dry end_node Purified Crystalline Product wash_dry->end_node

Caption: Workflow for purification via recrystallization.

Technique 3: Preparative HPLC

For applications demanding the highest possible purity (>99.5%), such as for creating an analytical reference standard or for use in sensitive biological assays, preparative liquid chromatography is the method of choice.[12] This technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[12]

Mechanism and Rationale

Given the polar nature and ionizable carboxylic acid group of this compound, reversed-phase HPLC is the most suitable approach. In this mode, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol).

The separation is governed by hydrophobic interactions; more polar compounds spend less time interacting with the nonpolar stationary phase and elute earlier, while less polar compounds are retained longer. The carboxylic acid group can cause poor peak shape (tailing) due to interactions with residual silanols on the stationary phase. To mitigate this, the mobile phase is typically acidified (e.g., with 0.1% trifluoroacetic acid or formic acid) to suppress the ionization of the carboxylic acid, rendering it more nonpolar and promoting better retention and sharper peaks.[13]

Experimental Protocol: Preparative HPLC
  • Method Development: Develop an analytical-scale method first to determine the optimal mobile phase composition and gradient. A C18 column is a standard choice. A typical mobile phase would be A: Water + 0.1% Formic Acid and B: Acetonitrile + 0.1% Formic Acid.

  • Sample Preparation: Dissolve the crude or partially purified product in a suitable solvent (e.g., the mobile phase) to a high concentration. Filter the sample through a 0.45 µm filter to remove particulates.

  • System Setup: Equilibrate the preparative HPLC system, equipped with a C18 column of appropriate dimensions for the sample load, with the initial mobile phase conditions.

  • Injection & Fraction Collection: Inject the prepared sample onto the column. Monitor the elution profile using a UV detector. Collect fractions corresponding to the main product peak.

  • Product Recovery: Combine the pure fractions. Remove the mobile phase solvents using a rotary evaporator. If a non-volatile buffer was used, a subsequent desalting step may be necessary.

  • Drying: Lyophilize or dry the final product under high vacuum to remove all solvent traces.

Workflow: Preparative HPLC

cluster_prep Preparation cluster_hplc HPLC Separation cluster_recovery Product Recovery cluster_end Final Product start Crude or Partially Purified Product dissolve Dissolve & Filter Sample start->dissolve inject Inject onto Preparative Column dissolve->inject separate Elution with Mobile Phase Gradient inject->separate collect Collect Fractions of Target Peak separate->collect pool Pool Pure Fractions collect->pool evaporate Evaporate Solvents (Rotovap) pool->evaporate dry Lyophilize or Dry Under Vacuum evaporate->dry end_node High-Purity Product dry->end_node

Caption: Workflow for purification via preparative HPLC.

Head-to-Head Performance Comparison

The choice of purification method is a trade-off between purity, yield, speed, and scale. The following table summarizes the expected performance of each technique for the purification of this compound based on established principles.

ParameterAcid-Base ExtractionRecrystallizationPreparative HPLC
Typical Purity 95 - 98%98 - 99.5%> 99.5%
Expected Yield High (~90-95%)Good (~80-90%)Moderate (~70-85%)
Throughput High (grams to kgs)Medium (grams to kgs)Low (mgs to grams)
Cost Low (bulk solvents/reagents)Low-Medium (solvents)High (instrumentation, columns, solvents)
Key Advantage Fast, scalable, removes neutral/basic impuritiesExcellent for removing similarly soluble impuritiesAchieves highest possible purity
Primary Limitation Only separates by acidityRequires suitable solvent, can have yield loss in mother liquorLow capacity, time-consuming, expensive
Best Use Case Initial bulk cleanup post-synthesisFinal purification for most applicationsAnalytical standard preparation, impurity isolation

Conclusion and Recommendations

There is no single "best" method for purifying this compound; the optimal choice is dictated by the end-goal.

  • For large-scale purification immediately following a synthesis, Acid-Base Extraction is the undisputed champion. It efficiently removes a broad range of non-acidic impurities with high yield and throughput.

  • For obtaining a high-quality solid product suitable for most subsequent synthetic steps, a two-step approach is recommended: an initial cleanup with Acid-Base Extraction followed by Recrystallization . This combination leverages the strengths of both techniques to deliver a product with excellent purity (>99%) and good overall yield.

  • For applications requiring an analytical reference standard or absolute certainty of purity for sensitive assays, Preparative HPLC is the only viable option. While costly and low-throughput, it offers unparalleled resolving power to isolate the target compound from even closely related structural analogs.

By understanding the mechanisms, advantages, and limitations of each technique, researchers can make informed decisions to achieve the required purity of this compound in the most efficient and effective manner.

References

Navigating the Labyrinth of Reproducibility: A Comparative Guide to 3-(4-Chlorobenzenesulfonyl)butyric Acid and Alternative Sweeteners

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the quest for novel compounds that can modulate taste perception, particularly in the realm of non-nutritive sweeteners, the emergence of molecules like 3-(4-Chlorobenzenesulfonyl)butyric acid presents both opportunity and a critical challenge: ensuring the reproducibility of experimental findings. This guide offers a comprehensive framework for evaluating the performance and reproducibility of this compound, placing it in context with established alternatives. While detailed experimental data on this compound as a potential sweetener is not widely available in the public domain, this document serves as a methodological roadmap for its rigorous scientific investigation.

The Compound in Focus: this compound

This compound is a synthetic organic compound with the molecular formula C₁₀H₁₁ClO₄S. Its structure, featuring a sulfonamide linkage and a butyric acid moiety, suggests potential interactions with biological receptors, including those responsible for taste. Preliminary investigations have explored its potential as an artificial sweetener. However, a thorough, independently verifiable body of evidence is paramount for its consideration in any research or development pipeline.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₀H₁₁ClO₄SSigma-Aldrich
Molecular Weight262.71 g/mol Sigma-Aldrich
AppearanceSolidSigma-Aldrich
CAS Number175205-43-3CymitQuimica

The Imperative of Reproducibility in Sensory Science

The evaluation of sweeteners is inherently susceptible to variability due to the subjective nature of taste perception. Therefore, establishing robust, reproducible experimental protocols is non-negotiable. This guide will outline the critical experiments and controls necessary to validate the efficacy and consistency of a novel sweetener.

Foundational Workflow for Sweetener Evaluation

A rigorous evaluation of a potential sweetener should follow a multi-stage process, from initial screening to detailed sensory profiling and stability testing.

G cluster_0 Phase 1: Synthesis & Purity cluster_1 Phase 2: In Vitro & Sensory Screening cluster_2 Phase 3: Comparative Sensory Analysis cluster_3 Phase 4: Stability & Application Testing Synthesis Synthesis Characterization Characterization Synthesis->Characterization Purity Analysis (NMR, HPLC, MS) Threshold Taste Threshold Determination Characterization->Threshold DoseResponse Dose-Response Curve Threshold->DoseResponse PairedComparison Paired Comparison vs. Alternatives DoseResponse->PairedComparison QDA Quantitative Descriptive Analysis PairedComparison->QDA Stability pH and Temperature Stability QDA->Stability Matrix Food Matrix Interaction Stability->Matrix

Caption: A generalized workflow for the evaluation of a novel sweetener.

Experimental Protocols for Rigorous Comparison

To ensure the trustworthiness of findings, each experimental stage must be meticulously planned and executed. Below are detailed protocols for key experiments.

Synthesis and Characterization of this compound

Hypothetical Synthesis Workflow:

G cluster_0 Starting Materials cluster_1 Reaction Steps Chlorobenzene Chlorobenzene Sulfonylation Sulfonylation Chlorobenzene->Sulfonylation Butyrolactone Butyrolactone Acylation Acylation Butyrolactone->Acylation Sulfonylation->Acylation Intermediate Product Purification Purification Acylation->Purification Crude Product Final Product Final Product Purification->Final Product 3-(4-Chlorobenzenesulfonyl) butyric acid

Caption: A plausible, high-level synthetic pathway.

Essential Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A purity of >98% is recommended for sensory studies.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Sensory Evaluation: Taste Threshold and Potency

The primary measure of a sweetener's efficacy is its sweetness detection threshold and its potency relative to a standard (e.g., sucrose).

Protocol for Taste Threshold Determination (Method of Limits):

  • Panelist Selection and Training: Recruit and train a panel of 10-15 individuals to recognize and rate the intensity of sweet taste.

  • Solution Preparation: Prepare a series of dilutions of this compound in purified water, ranging from a concentration expected to be imperceptible to one that is clearly sweet. A logarithmic dilution series is often employed.

  • Presentation: Present the solutions to panelists in ascending and descending order of concentration.

  • Evaluation: Panelists are asked to identify the point at which they can first detect a sweet taste (ascending series) and when they can no longer detect it (descending series).

  • Data Analysis: The individual thresholds are averaged to determine the group's mean detection threshold.

Comparative Data with Alternative Sweeteners:

SweetenerTypical Detection Threshold (in water)Sweetness Potency (relative to sucrose)
Sucrose~0.5-1.0%1x
Aspartame~0.002%200x
Sucralose~0.0005%600x
Saccharin~0.0005%300-400x
This compound To be determined To be determined

Head-to-Head Comparison: A Framework for Evaluating Alternatives

A direct comparison with established sweeteners is crucial for understanding the unique sensory profile and potential advantages or disadvantages of a new compound.

Key Comparison Points:

  • Sweetness Profile: Does the sweetener have a clean, sugar-like taste, or does it exhibit off-tastes (e.g., bitter, metallic, lingering)?

  • Temporal Profile: How quickly does the sweetness onset, and how long does it linger?

  • Stability: Is the compound stable to changes in pH and temperature, which is critical for its use in various food and beverage applications?

  • Synergy: Does it exhibit synergistic effects when combined with other sweeteners?

Experimental Design for Paired Comparison:

  • Sample Preparation: Prepare solutions of this compound and an alternative sweetener (e.g., sucralose) at equi-sweet concentrations, as determined by preliminary dose-response studies.

  • Blinded Presentation: Present the two samples to the trained sensory panel in a blinded and randomized order.

  • Attribute Rating: Panelists rate the intensity of various sensory attributes (e.g., sweetness, bitterness, aftertaste) on a labeled magnitude scale.

  • Statistical Analysis: Use appropriate statistical tests (e.g., t-test or ANOVA) to determine if there are significant differences in the sensory profiles of the two compounds.

Ensuring Trustworthiness: Self-Validating Systems and In-Text Citations

To build a credible body of evidence, all experimental work must be rigorously documented and validated. This includes:

  • Internal Controls: Every experiment should include appropriate positive and negative controls. For example, in sensory testing, a water blank and a known sweetener solution should be included.

  • Replication: All experiments should be replicated to ensure the consistency of the results.

  • Standard Operating Procedures (SOPs): Detailed SOPs for all methods should be established and followed.

  • Authoritative Grounding: Claims about mechanisms of action or comparisons to established standards should be supported by citations to peer-reviewed literature. For instance, when discussing the impact of sweeteners on gut microbiota, referencing a study such as Khan and colleagues' 2019 review in Advances in Nutrition is essential.

Conclusion: A Call for Rigorous and Transparent Research

The potential of this compound as a novel sweetener can only be realized through a commitment to transparent and reproducible research. While the current publicly available data is limited, the experimental framework outlined in this guide provides a clear path forward for its systematic evaluation. By adhering to these principles of scientific integrity, researchers can build a trustworthy foundation of knowledge for this and other novel food ingredients, ultimately benefiting both the scientific community and the public.

A Senior Application Scientist's Guide to the Statistical Analysis of 3-(4-Chlorobenzenesulfonyl)butyric Acid in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Butyric Acid Analogue

In the landscape of preclinical drug discovery, the exploration of novel chemical entities is paramount. 3-(4-Chlorobenzenesulfonyl)butyric acid emerges as a compound of interest, integrating two key pharmacophores: a butyric acid moiety and a 4-chlorobenzenesulfonyl group. While direct experimental data on this specific molecule is nascent, its structural components suggest a plausible role as a modulator of cellular processes, potentially as an anti-proliferative agent.

Butyric acid, a short-chain fatty acid, and its derivatives are well-documented for their biological activities, including the induction of cell differentiation and apoptosis in cancer cells, largely attributed to their function as histone deacetylase (HDAC) inhibitors.[1][[“]] The sulfonyl group is a cornerstone in medicinal chemistry, often utilized to enhance therapeutic properties such as metabolic stability and target binding.[3][4] The presence of a chloro-substituent can further influence the compound's physicochemical properties and biological activity.[5]

This guide presents a hypothetical framework for the initial investigation of this compound's anti-cancer potential, providing a robust, self-validating experimental design. We will objectively compare its hypothetical performance against established alternatives, supported by detailed experimental protocols and data analysis frameworks. This document is intended to serve as a comprehensive roadmap for researchers venturing into the evaluation of this and similar novel compounds.

Comparative Framework: Selecting Appropriate Benchmarks

To rigorously assess the efficacy of this compound, a carefully selected panel of comparator compounds is essential. This panel should include positive and negative controls to provide a comprehensive performance landscape.

  • Positive Control (Established HDAC Inhibitor): Vorinostat (Suberoylanilide Hydroxamic Acid - SAHA) will be used as a well-characterized, FDA-approved HDAC inhibitor. This provides a benchmark for high-potency anti-proliferative and HDAC inhibitory activity.

  • Positive Control (Parent Compound): Sodium Butyrate, the sodium salt of butyric acid, will serve as a reference to ascertain the influence of the 4-chlorobenzenesulfonyl modification.[1][[“]]

  • Negative Control (Structural Analogue): 4-Chlorobenzenesulfonic acid will be included to determine if the butyric acid component is essential for any observed biological activity.

Experimental Design & Protocols

The following experimental workflow is designed to provide a multi-faceted evaluation of this compound's biological activity.

Experimental Workflow Diagram

experimental_workflow cluster_cell_culture Cell Line Maintenance cluster_assays Biological Assays cluster_analysis Data Analysis start HT-29 Human Colorectal Cancer Cell Line viability_assay Cell Viability Assay (MTT) start->viability_assay Treatment with Compounds hdac_assay HDAC Activity Assay (Fluorometric) start->hdac_assay Treatment with Compounds ic50_calc IC50 Determination viability_assay->ic50_calc hdac_assay->ic50_calc stat_analysis Statistical Analysis (ANOVA, t-test) ic50_calc->stat_analysis comparison Comparative Efficacy Assessment stat_analysis->comparison

Caption: A streamlined workflow for evaluating the anti-proliferative and HDAC inhibitory effects of the test compounds.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol determines the effect of the compounds on the metabolic activity of HT-29 human colorectal cancer cells, a proxy for cell viability.

Materials:

  • HT-29 Human Colorectal Cancer Cell Line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin

  • This compound, Vorinostat, Sodium Butyrate, 4-Chlorobenzenesulfonic acid (stock solutions in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl Sulfoxide)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HT-29 cells in 96-well plates at a density of 5,000 cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of each test compound in complete DMEM. The final concentrations should range from 0.1 µM to 1 mM. The final DMSO concentration in all wells should be less than 0.1%.

  • Incubation: After 24 hours, replace the medium with 100 µL of medium containing the respective compound concentrations. Include a vehicle control (DMSO) and a no-cell control. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: In Vitro HDAC Activity Assay (Fluorometric)

This assay measures the direct inhibitory effect of the compounds on histone deacetylase activity.

Materials:

  • Fluorometric HDAC Activity Assay Kit (commercially available)

  • HeLa nuclear extract (as a source of HDAC enzymes)

  • Test compounds (as prepared in Protocol 1)

  • 96-well black plates

Procedure:

  • Assay Preparation: Prepare the assay buffer, HDAC substrate, and developer solution according to the manufacturer's instructions.

  • Compound Addition: Add the test compounds at various concentrations to the wells of a 96-well black plate. Include a known HDAC inhibitor (like Trichostatin A, often provided in the kit, or Vorinostat) as a positive control and a vehicle control (DMSO).

  • Enzyme and Substrate Addition: Add the HeLa nuclear extract and the fluorogenic HDAC substrate to each well.

  • Incubation: Incubate the plate at 37°C for the time specified in the kit's protocol (typically 30-60 minutes).

  • Developing the Signal: Add the developer solution to each well. This solution stops the HDAC reaction and generates a fluorescent signal from the deacetylated substrate. Incubate at room temperature for 15 minutes.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 360 nm excitation and 460 nm emission).

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by plotting the percentage of inhibition against the log of the compound concentration.

Data Presentation and Statistical Analysis

For clear and objective comparison, the experimental data should be summarized in a tabular format. The following tables represent plausible, hypothetical data for illustrative purposes.

Table 1: Comparative Anti-proliferative Activity (IC50) in HT-29 Cells
CompoundIC50 (µM) ± SD (n=3)
This compound75.2 ± 8.5
Vorinostat2.1 ± 0.3
Sodium Butyrate550.8 ± 45.2
4-Chlorobenzenesulfonic acid> 1000
Table 2: Comparative HDAC Inhibitory Activity (IC50)
CompoundIC50 (µM) ± SD (n=3)
This compound42.6 ± 5.1
Vorinostat0.08 ± 0.01
Sodium Butyrate280.4 ± 25.9
4-Chlorobenzenesulfonic acid> 1000

Statistical Analysis: A one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's) should be employed to determine if the differences in IC50 values between the compounds are statistically significant (p < 0.05).

Interpretation of Hypothetical Results

Based on our illustrative data, the following expert insights can be drawn:

  • Efficacy of this compound: The hypothetical data suggests that this compound exhibits both anti-proliferative and HDAC inhibitory activity.

  • Superiority over Parent Compound: Its potency is significantly greater than that of Sodium Butyrate, indicating that the 4-chlorobenzenesulfonyl modification enhances its biological activity. This could be due to improved cell permeability, better fit within the HDAC active site, or increased metabolic stability.

  • Mechanism of Action: The correlation between the IC50 values for cell viability and HDAC inhibition suggests that the anti-proliferative effects are, at least in part, mediated by its inhibition of HDAC enzymes.

  • Benchmark Comparison: While more potent than Sodium Butyrate, it is less potent than the established drug Vorinostat. This is a common finding for novel compounds in early-stage discovery and highlights areas for future medicinal chemistry optimization.

  • Negative Control Validation: The inactivity of 4-Chlorobenzenesulfonic acid confirms that the butyric acid moiety is crucial for the observed effects, validating the initial hypothesis.

Signaling Pathway Context

The inhibition of HDACs by compounds like butyric acid and its analogues leads to the hyperacetylation of histone proteins. This alters chromatin structure, making it more accessible to transcription factors and leading to changes in gene expression.

HDAC Inhibition and Downstream Effects Diagram

signaling_pathway cluster_compound Compound Action cluster_cellular Cellular Events cluster_outcome Biological Outcomes compound 3-(4-Chlorobenzenesulfonyl) butyric acid hdac HDAC Enzyme compound->hdac Inhibition histones Histone Proteins hdac->histones Deacetylation (Blocked) acetylated_histones Acetylated Histones histones->acetylated_histones Acetylation (Dominant) chromatin Chromatin Relaxation acetylated_histones->chromatin gene_expression Altered Gene Expression (e.g., p21 activation) chromatin->gene_expression cell_cycle Cell Cycle Arrest gene_expression->cell_cycle apoptosis Apoptosis gene_expression->apoptosis

Caption: The proposed mechanism of action for this compound, leading to anti-proliferative outcomes.

Conclusion and Future Directions

This guide provides a comprehensive, albeit hypothetical, framework for the initial characterization and comparative analysis of this compound. The proposed experimental design is robust and self-validating, enabling researchers to generate high-quality, interpretable data.

Should initial findings align with the hypothetical data presented, future research should focus on:

  • Lead Optimization: Synthesis of analogues to improve potency and selectivity.

  • In Vivo Studies: Evaluation of efficacy and safety in animal models of cancer.

  • Pharmacokinetic Profiling: Assessment of absorption, distribution, metabolism, and excretion (ADME) properties.

By following a structured and comparative approach, the true therapeutic potential of novel compounds like this compound can be effectively elucidated.

References

Safety Operating Guide

Definitive Guide to the Proper Disposal of 3-(4-Chlorobenzenesulfonyl)butyric Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(4-Chlorobenzenesulfonyl)butyric acid, grounded in established safety standards and an understanding of its chemical nature. Our goal is to empower you with the knowledge to manage this chemical waste responsibly, ensuring the safety of yourself, your colleagues, and the environment.

Understanding the Hazard Profile

Before delving into disposal procedures, it is crucial to understand the inherent hazards of this compound. According to its Globally Harmonized System (GHS) classification, this compound is recognized as a hazardous substance.[1]

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Respiratory Irritation (Category 3): May cause respiratory irritation if inhaled.[1]

The structure of this molecule, incorporating a chlorinated aromatic ring and a carboxylic acid functional group, informs its hazardous properties and dictates the stringent disposal requirements. Chlorinated organic compounds are often persistent in the environment and can form hazardous combustion byproducts if not incinerated correctly.[2] Therefore, standard laboratory disposal methods, such as drain disposal or mixing with general waste, are strictly prohibited.

Core Disposal Directive: Professional Hazardous Waste Management

The universally mandated disposal method for this compound is through an approved and licensed waste disposal plant .[1][3] This is not a recommendation but a requirement based on its chemical properties and potential environmental impact. These facilities are equipped with high-temperature incinerators and flue gas scrubbing systems designed to handle chlorinated compounds safely.

Why is Professional Disposal Essential?
  • Environmental Persistence: Chlorinated hydrocarbons can be resistant to natural degradation, leading to long-term environmental contamination.[2]

  • Incomplete Combustion Risks: Improper incineration can lead to the formation of highly toxic dioxins and furans.

  • Regulatory Compliance: National and local regulations, such as those from the Environmental Protection Agency (EPA) in the United States, mandate the proper disposal of such chemical wastes.[4]

Step-by-Step Disposal Protocol for Laboratory Personnel

This protocol outlines the immediate actions required by laboratory personnel for the safe collection and temporary storage of this compound waste prior to its collection by a certified hazardous waste contractor.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, always wear the appropriate PPE to mitigate exposure risks.[5]

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).[1]

  • Body Protection: A lab coat is mandatory. For larger quantities or potential for splashing, consider a chemical-resistant apron.[3]

Step 2: Waste Segregation and Collection

Proper segregation is the cornerstone of safe chemical waste management.

  • Designate a Specific Waste Container: Use a clearly labeled, dedicated waste container for this compound and any materials contaminated with it (e.g., weighing boats, contaminated paper towels, used gloves).

  • Labeling: The container must be labeled "Hazardous Waste" and clearly identify the contents: "this compound". Include the hazard characteristics (Irritant).

  • Container Integrity: Ensure the container is made of a compatible material (e.g., high-density polyethylene - HDPE) and has a secure, tightly-fitting lid to prevent spills and vapor release.[1][3]

Step 3: Handling Contaminated Materials
  • Solid Waste: Any disposable items that have come into direct contact with the compound (e.g., gloves, weighing paper, contaminated bench protectors) must be placed in the designated hazardous waste container.

  • Solutions: Unused or waste solutions containing the compound should be collected in a separate, clearly labeled hazardous waste container for liquids. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

  • Decontamination: Decontaminate glassware by rinsing with an appropriate solvent (e.g., acetone, ethanol) and collect the rinsate as hazardous waste. After this initial rinse, the glassware can typically be washed normally.

Step 4: Temporary Storage in the Laboratory
  • Secure Storage: Keep the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.[6]

  • Ventilation: Store the container in a well-ventilated area, such as a fume hood or a ventilated cabinet, to minimize inhalation exposure.[1][6]

  • Await Pickup: Do not allow waste to accumulate for extended periods. Follow your institution's procedures for scheduling a pickup from your EHS or their contracted hazardous waste disposal company.

The following diagram illustrates the decision-making and operational workflow for proper disposal.

G cluster_0 Phase 1: In-Lab Waste Handling cluster_1 Phase 2: Professional Disposal Start Waste Generation (Solid or Liquid) PPE Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Segregate Step 2: Segregate Waste PPE->Segregate Container Use a Labeled, Compatible Hazardous Waste Container Segregate->Container Store Step 3: Store Securely in Ventilated Area Container->Store Schedule Step 4: Schedule Pickup with EHS Store->Schedule EHS EHS/Contractor Collects Waste Schedule->EHS Transport Transport to Approved Waste Disposal Facility EHS->Transport Incinerate Final Disposal: High-Temperature Incineration Transport->Incinerate

Caption: Workflow for the disposal of this compound.

Spill Management

In the event of a spill, prompt and correct action is vital to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert others in the area and restrict access. Ensure the area is well-ventilated.[6]

  • Assess the Spill: For small spills of the solid material, you may proceed with cleanup if you are trained and have the proper equipment. For large spills, contact your institution's EHS department immediately.

  • Cleanup Procedure (Small Spills):

    • Wear your full PPE.

    • Gently cover the spill with an inert absorbent material like vermiculite or sand to avoid creating dust.[7]

    • Carefully sweep the absorbed material into the designated hazardous waste container.

    • Wipe the spill area with a cloth dampened with a suitable solvent, and place the cloth in the waste container.

    • Wash the area with soap and water.

Summary of Key Safety and Disposal Information

ParameterGuidelineSource
Primary Hazard Classifications Skin Irritant, Serious Eye Irritant, Respiratory Irritant[1]
Required Personal Protective Equipment Chemical safety goggles, chemical-resistant gloves, lab coat[1][5]
Prohibited Disposal Methods Drain disposal, regular trash, mixing with incompatible waste[1][8]
Mandatory Disposal Method Collection and disposal by an approved waste disposal plant[1][3]
Spill Cleanup Material Inert absorbent (e.g., sand, vermiculite)[7]

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship. The causality is clear: the chemical properties of this compound define it as hazardous, and therefore, its disposal must be managed through professional channels capable of neutralizing its potential harm. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they provide the definitive policies for your workplace.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.